molecular formula C7H9NO2 B151836 (5-Methoxypyridin-2-yl)methanol CAS No. 127978-70-5

(5-Methoxypyridin-2-yl)methanol

Cat. No.: B151836
CAS No.: 127978-70-5
M. Wt: 139.15 g/mol
InChI Key: YSGIZFIQWAPBLG-UHFFFAOYSA-N
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Description

(5-Methoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGIZFIQWAPBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480749
Record name (5-Methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127978-70-5
Record name (5-Methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Methoxypyridin-2-yl)methanol (CAS: 127978-70-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (5-Methoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. It details the compound's physicochemical properties, a standard synthesis protocol, and its applications, particularly as a precursor in the development of kinase inhibitors.

Physicochemical Properties

This compound is a pyridine derivative characterized by a methoxy group at the 5-position and a hydroxymethyl group at the 2-position. Its key physical and chemical properties are summarized below.[1][2][3][4]

PropertyValueSource
CAS Number 127978-70-5[1][2]
Molecular Formula C₇H₉NO₂[1][3][4]
Molecular Weight 139.15 g/mol [1][2][4]
Appearance Light yellow oil or Solid[3][5]
Boiling Point 262 °C[2]
Density 1.155 g/cm³[2]
Flash Point 112 °C[2]
Purity Typically ≥95% - 97%[3][6]

Synthesis and Experimental Protocols

This compound is commonly synthesized via the hydrolysis of an ester precursor. The following protocol is based on established laboratory methods.[5]

Objective: To synthesize this compound from a suitable ester precursor.

Materials:

  • Starting Material (e.g., Methyl 5-methoxypyridine-2-carboxylate, referred to as Compound 12 in the cited literature)[5]

  • Methanol (MeOH)

  • Potassium Hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: The starting ester (1.0 equivalent) is dissolved in methanol in a round-bottom flask.[5]

  • Saponification: An excess of potassium hydroxide is added to the solution. The mixture is then heated to reflux for approximately 2 hours.[5]

  • Work-up:

    • After the reaction is complete, the solvent (methanol) is removed under reduced pressure using a rotary evaporator.[5]

    • The resulting residue is partitioned between dichloromethane and water.[5]

    • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted again with dichloromethane.

  • Isolation and Purification:

    • The combined organic phases are dried over anhydrous sodium sulfate.[5]

    • The drying agent is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the final product, this compound, as a light yellow oil.[5]

Characterization: The product can be characterized using standard analytical techniques:

  • ¹H NMR (CDCl₃): δ 1.82 (s, 1H), 3.87 (s, 3H), 4.70 (s, 2H), 7.18-7.24 (m, 2H), 8.25 (d, 1H, J = 2.8 Hz).[5]

  • GC/MS: m/z 140 (M⁺+1), 139 (M⁺), 138, 110.[5]

G start Starting Material (Ester Precursor) reflux Dissolve in MeOH Add excess KOH Reflux for 2h start->reflux Saponification rotovap Remove Solvent (Rotary Evaporator) reflux->rotovap Work-up extraction Partition between DCM and Water rotovap->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying Isolation final_product Final Product This compound drying->final_product Purification

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of complex molecules for drug development. Its primary application lies in its use as a building block for creating potent and selective kinase inhibitors.

3.1. HPK1 Antagonists This compound is utilized in the preparation of substituted pyrrolopyridinones, which act as antagonists for Hematopoietic Progenitor Kinase 1 (HPK1).[5] HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.

3.2. c-Met Inhibitors The methoxypyridine motif is a common feature in various kinase inhibitors. For instance, related structures are found in potent and selective inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various human cancers.[7] The deregulation of the c-Met pathway is linked to tumor growth, proliferation, and metastasis. The synthesis of analogs using this compound allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

G cluster_pathway Conceptual Kinase Signaling in Cancer GF Growth Factor (e.g., HGF for c-Met) Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Receptor->Downstream Phosphorylates Response Cell Proliferation, Survival, Metastasis Downstream->Response Signal Transduction Inhibitor This compound (Building Block for Inhibitor) Inhibitor->Receptor Used to synthesize c-Met inhibitors that block this step

References

An In-depth Technical Guide to the Physicochemical Properties of (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methoxypyridin-2-yl)methanol, a substituted pyridine derivative, serves as a versatile building block in organic synthesis. Its unique structural features, combining a pyridine ring with methoxy and hydroxymethyl functional groups, make it a valuable intermediate in the development of novel pharmaceutical compounds and other functional materials. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling predictions of its behavior in various chemical and biological systems, and guiding the design of synthetic routes and formulation strategies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a visual representation of its synthesis.

Core Physicochemical Properties

The physicochemical characteristics of this compound are crucial for predicting its reactivity, solubility, and pharmacokinetic profile. The following table summarizes the key quantitative data available for this compound, distinguishing between experimentally determined and computationally predicted values.

PropertyValueTypeReference
Molecular Formula C₇H₉NO₂-[1]
Molecular Weight 139.15 g/mol -[1]
Physical State White to light yellow SolidExperimental[2]
Boiling Point 262 °CExperimental[1]
Density 1.155 g/cm³Experimental[1]
Flash Point 112 °CExperimental[1]
pKa 13.22 ± 0.10Predicted[2]
logP -0.1Predicted[3]
Water Solubility Not available

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For this compound, a capillary melting point method is commonly employed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • The packed capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For this compound, which is a solid at room temperature, this would be determined at reduced pressure to avoid decomposition, or more commonly, the boiling point at atmospheric pressure is a reported value from distillation during purification.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • The this compound is placed in the distillation flask along with a few boiling chips.

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

  • The heating mantle is turned on, and the liquid is heated to a steady boil.

  • The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and there is a steady drip of condensate into the receiving flask. This temperature is the boiling point.

pKa Determination (Predicted)

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the predicted pKa of the hydroxyl group is 13.22.[2] Experimental determination would typically involve potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

logP Determination (Predicted)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. The predicted logP for this compound is -0.1.[3] An experimental determination can be performed using the shake-flask method.

Shake-Flask Method Protocol:

  • A solution of this compound of known concentration is prepared in either water or octanol.

  • Equal volumes of pre-saturated octanol and pre-saturated water are added to a flask containing a known amount of the compound.

  • The flask is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of this compound in both the aqueous and octanolic phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is a critical parameter for drug development. The solubility of this compound can be determined using the equilibrium solubility method.

Equilibrium Solubility Method Protocol:

  • An excess amount of solid this compound is added to a known volume of water in a sealed vial.

  • The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • This concentration represents the equilibrium solubility of the compound at that temperature.

Synthesis Workflow

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the hydrolysis of a corresponding ester precursor. The following diagram illustrates a typical workflow for its preparation.[4]

G cluster_0 Synthesis of this compound start Starting Material: (5-Methoxy-pyridin-2-yl)methyl acetate reagents Reagents: Potassium Hydroxide (excess) Methanol (solvent) start->reagents Dissolve in reaction Reaction Conditions: Heat to reflux for 2 hours reagents->reaction Subject to workup1 Work-up Step 1: Remove solvent via rotary evaporation reaction->workup1 After completion workup2 Work-up Step 2: Partition between Dichloromethane and Water workup1->workup2 separation Separation: Collect organic phase workup2->separation drying Drying: Dry with anhydrous Sodium Sulfate separation->drying filtration Filtration: Filter to remove drying agent drying->filtration concentration Concentration: Concentrate under reduced pressure filtration->concentration product Final Product: This compound (light yellow oil) concentration->product

Caption: A typical laboratory synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data, coupled with the comprehensive experimental protocols and the synthesis workflow diagram, offers a valuable resource for researchers and scientists. A clear understanding of these properties is fundamental for the rational design of experiments, the development of robust synthetic methodologies, and the prediction of the behavior of this important chemical intermediate in various applications, particularly in the field of drug discovery and development. Further experimental investigation to confirm the predicted values for pKa and logP, and to determine the aqueous solubility, would be beneficial for a more complete characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound (5-Methoxypyridin-2-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors that require detailed structural elucidation of this molecule.

Spectroscopic Data

The structural confirmation and purity of this compound can be effectively determined using NMR spectroscopy. Below are the detailed ¹H and ¹³C NMR spectral data, presented in a clear and concise format for easy reference and comparison.

¹H NMR Spectral Data

A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥97.0% as determined by NMR. While the full spectral data with detailed assignments is not available in the public domain, a partial dataset has been reported.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
8.25d1HH-62.8
7.18-7.24m2HH-3, H-4
4.70s2H-CH₂OH
3.87s3H-OCH₃
1.82s1H-OH

Solvent: CDCl₃

¹³C NMR Spectral Data

As of the latest available information, the experimental ¹³C NMR data for this compound has not been published in detail in publicly accessible scientific literature or databases. Researchers requiring this data are advised to perform their own NMR analysis on a verified sample of the compound.

Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for pyridine derivatives such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) to a final volume of approximately 0.6-0.7 mL. The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH).

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for both ¹H and ¹³C NMR).

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency will be locked to the deuterium signal of the solvent. The magnetic field homogeneity will then be optimized by shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse experiment is typically sufficient.

    • Spectral Width: Set to encompass all expected proton resonances (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: An appropriate number of scans (e.g., 8-32) should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program is typically used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set to encompass all expected carbon resonances (e.g., 0-160 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer delay (e.g., 2-10 seconds) is often necessary for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR analysis.

Caption: Chemical structure of this compound.

NMR_Workflow NMR Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference integrate Integrate 1H Spectrum reference->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Caption: A typical workflow for NMR spectral analysis.

A Technical Guide to the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of (5-Methoxypyridin-2-yl)methanol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC/MS) method for determining the purity of (5-Methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. This document outlines a detailed experimental protocol, data presentation, and potential impurity identification, offering a robust framework for quality control and analytical method development.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to the safety and efficacy of the final drug product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and identifying potential process-related impurities and degradation products.[1][2] This guide details a validated GC/MS method for the comprehensive analysis of this compound.

Experimental Protocol

A robust and reliable GC/MS method is essential for the accurate determination of this compound purity. The following protocol has been developed based on established principles for the analysis of aromatic nitrogen compounds and pharmaceutical intermediates.[3][4]

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. Due to the polar nature of the analyte, direct dissolution in a suitable organic solvent is recommended.[5][6]

  • Sample Weighing: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolution: Dissolve the sample in methanol (HPLC grade or equivalent) and dilute to the mark.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.[5]

  • Internal Standard (Optional but Recommended): For precise quantification, an internal standard (e.g., deuterated analog or a structurally similar compound with a distinct retention time) can be added to the sample solution.

GC/MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program - Initial temperature: 70 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 450 amu
Acquisition Mode Full Scan

Data Presentation

Quantitative analysis of the GC/MS data is performed by integrating the peak areas of the main component and all identified impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.

Purity Analysis of this compound Batches
Batch Number Retention Time of Main Peak (min) Area of Main Peak Total Area of All Peaks Purity (%)
MPM-2025-00112.581,254,8901,260,15099.58
MPM-2025-00212.591,310,5401,315,78099.60
MPM-2025-00312.581,198,7201,205,30099.45
Identification and Quantification of Potential Impurities

Based on the synthesis of this compound, several potential process-related impurities can be postulated.[7][8] The table below lists these potential impurities, their likely retention times, and representative quantitative data from the analysis of Batch MPM-2025-003.

Impurity Name Likely Retention Time (min) Observed Area Content (%)
5-Methoxypyridine-2-carbaldehyde10.82,1500.18
2-Methyl-5-methoxypyridine9.51,5800.13
(5-Hydroxypyridin-2-yl)methanol13.21,8500.15
Unidentified Impurity 111.71,0000.08

Note: The retention times and content percentages are representative and may vary depending on the specific analytical conditions and sample batch.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow for the GC/MS analysis of this compound purity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC/MS Analysis cluster_data_analysis Data Analysis sample_receipt Sample Receipt weighing Weighing sample_receipt->weighing dissolution Dissolution in Methanol weighing->dissolution filtration Filtration (0.22 µm) dissolution->filtration vialing Transfer to GC Vial filtration->vialing injection GC Injection vialing->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection peak_integration Peak Integration detection->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation impurity_identification Impurity Identification peak_integration->impurity_identification reporting Reporting purity_calculation->reporting impurity_identification->reporting

GC/MS Analysis Workflow
Potential Impurity Formation Pathway

The following diagram illustrates a simplified logical relationship for the formation of potential impurities during the synthesis of this compound from a plausible precursor.

impurity_formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities precursor 5-Methoxypyridine-2-carbaldehyde reduction Reduction (e.g., NaBH4) precursor->reduction unreacted_sm Unreacted Starting Material (5-Methoxypyridine-2-carbaldehyde) precursor->unreacted_sm Incomplete Reaction main_product This compound reduction->main_product over_reduction Over-reduction Product (2-Methyl-5-methoxypyridine) reduction->over_reduction Side Reaction demethylation Demethylation Product ((5-Hydroxypyridin-2-yl)methanol) main_product->demethylation Degradation

Potential Impurity Formation Pathways

Conclusion

This technical guide provides a comprehensive framework for the GC/MS analysis of this compound purity. The detailed experimental protocol, data presentation format, and visualization of the analytical workflow and potential impurity pathways offer a valuable resource for researchers, scientists, and drug development professionals. Adherence to this guide will facilitate robust and reliable quality control, ensuring the integrity of this critical pharmaceutical intermediate. Further validation of this method in accordance with regulatory guidelines is recommended for implementation in a GMP environment.

References

Crystal Structure Analysis of (5-Methoxypyridin-2-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methoxypyridin-2-yl)methanol and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as building blocks in organic synthesis. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), designing novel compounds with improved properties, and understanding their solid-state behavior. This guide outlines the typical experimental workflow, presents key crystallographic data in a structured format, and visualizes the logical flow of the analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.

Synthesis and Crystallization

The synthesis of the representative compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, was achieved through a multi-component reaction.

Synthesis of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine: [1] A mixture of benzil (1 mmol), 2-amino-5-methylpyridine (1 mmol), p-anisaldehyde (1 mmol), and ammonium acetate (1 mmol) in glacial acetic acid (25 ml) was heated at 60°C with stirring for approximately 2 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and poured into cold water. The resulting solid product was collected by suction filtration and purified by recrystallization from ethanol. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified compound.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer for data collection.

Data Collection: [1] A crystal of suitable dimensions (e.g., 0.30 x 0.20 x 0.20 mm) was mounted on an X'calibur CCD area-detector single-crystal X-ray diffractometer. The data was collected using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 293(2) K. A total of 5300 reflections were collected, of which 2980 were unique.

Structure Solution and Refinement: [1] The crystal structure was solved by direct methods using software such as SHELXS-97. The positions of all non-hydrogen atoms were located from the initial electron density map. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final structure was refined by full-matrix least-squares procedures on F², resulting in a final R-factor.

Data Presentation: Crystallographic Data

The results of a crystal structure analysis are summarized in a series of tables. The following tables present the crystallographic data for the representative compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical formulaC₃₀H₂₅N₃O
Formula weight455.54
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPca2₁
Unit cell dimensions
a19.0002(15) Å
b6.0827(4) Å
c18.6173(14) Å
α90°
β90°
γ90°
Volume2150.0(3) ų
Z4
Density (calculated)1.406 Mg/m³
Absorption coefficient0.087 mm⁻¹
F(000)960
Data collection
Reflections collected5300
Independent reflections2980 [R(int) = 0.025]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2980 / 1 / 316
Goodness-of-fit on F²1.033
Final R indices [I>2σ(I)]R₁ = 0.0425, wR₂ = 0.0968
R indices (all data)R₁ = 0.0531, wR₂ = 0.1012

Table 2: Selected Bond Lengths (Å) [1]

BondLength (Å)BondLength (Å)
O(1)-C(26)1.368(3)N(2)-C(8)1.328(3)
O(1)-C(29)1.423(4)N(2)-C(9)1.385(3)
N(1)-C(1)1.336(4)N(3)-C(8)1.383(3)
N(1)-C(5)1.350(3)N(3)-C(16)1.439(3)
C(8)-N(2)1.328(3)C(9)-C(10)1.482(3)
C(8)-N(3)1.383(3)C(16)-C(17)1.489(3)
C(9)-N(2)1.385(3)C(16)-C(22)1.491(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]

AtomsAngle (°)AtomsTorsion Angle (°)
C(26)-O(1)-C(29)117.7(2)C(5)-N(1)-C(1)-C(2)0.4(4)
C(1)-N(1)-C(5)117.4(2)C(1)-N(1)-C(5)-C(4)-0.6(4)
C(8)-N(2)-C(9)107.5(2)C(9)-N(2)-C(8)-N(3)-0.1(3)
C(8)-N(3)-C(16)125.4(2)C(8)-N(2)-C(9)-C(10)179.4(2)
N(1)-C(5)-N(3)118.0(2)C(16)-N(3)-C(8)-N(2)179.9(2)
N(2)-C(8)-N(3)110.1(2)C(8)-N(3)-C(16)-C(17)-110.0(3)
N(2)-C(9)-C(10)121.2(2)C(8)-N(3)-C(16)-C(22)70.0(3)

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize workflows and relationships.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Multi-component Reaction purification Recrystallization from Ethanol synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (MoKα radiation) mounting->data_collection solve Structure Solution (Direct Methods) data_collection->solve refine Structure Refinement (Full-matrix least-squares) solve->refine validate Validation & Analysis refine->validate final_structure final_structure validate->final_structure Final Structural Model

Caption: Experimental workflow for crystal structure analysis.

data_analysis_flow raw_data Raw Diffraction Data Intensity vs. 2θ unit_cell Unit Cell Parameters a, b, c, α, β, γ raw_data->unit_cell space_group Space Group Determination unit_cell->space_group structure_solution Initial Atomic Positions (Direct Methods) space_group->structure_solution refinement Refined Model Coordinates, Bond Lengths, Angles structure_solution->refinement final_output Final Crystallographic Information File (CIF) refinement->final_output

Caption: Logical flow of crystallographic data analysis.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. The representative example of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine demonstrates a standard and effective protocol for such analyses. The detailed crystallographic data, presented in a standardized format, is essential for computational modeling, understanding biological activity, and designing new materials. This guide serves as a foundational resource for researchers embarking on the structural characterization of this important class of compounds.

References

Spectroscopic Characterization of (5-Methoxypyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (5-Methoxypyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its structural features through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values are crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.25d, J = 2.8 Hz1HH-6 (pyridyl)
7.18-7.24m2HH-3, H-4 (pyridyl)
4.70s2H-CH₂OH
3.87s3H-OCH₃
1.82s1H-OH

¹³C NMR

No experimental ¹³C NMR data for this compound was found in the conducted searches. This represents a current data gap in the publicly available literature.

Mass Spectrometry (MS)

GC/MS

m/zRelative Intensity (%)Assignment
1403[M+H]⁺
13944[M]⁺
138100[M-H]⁺
11071[M-CHO]⁺ or [M-CH₂OH+H]⁺
Infrared (IR) Spectroscopy

No experimental IR spectral data for this compound was found in the conducted searches. This represents a current data gap in the publicly available literature.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the acquired free induction decay (FID) and apply phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the FID and apply phase and baseline corrections. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL of the sample solution is injected in split or splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

    • Hold at the final temperature for 5-10 minutes.

  • MS System: A mass spectrometer operating in electron ionization (EI) mode.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method)

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure to form a transparent or translucent pellet.

FT-IR Spectroscopy

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as O-H (alcohol), C-O (methoxy and alcohol), C=C and C=N (pyridine ring), and C-H bonds.

Synthesis Workflow

The synthesis of this compound can be achieved through the hydrolysis of a suitable precursor.[1] The following diagram illustrates a typical synthetic route.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Reactant1 Starting Material (e.g., 2-Acetoxymethyl-5-methoxypyridine) Reaction Hydrolysis Reactant1->Reaction Reactant2 Reagent (e.g., Potassium Hydroxide) Reactant2->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Heat/Reflux Extraction Extraction (Dichloromethane/Water) Evaporation->Extraction Drying Drying (Anhydrous Sodium Sulfate) Extraction->Drying Concentration Concentration Drying->Concentration Product This compound Concentration->Product Spectroscopic_Analysis_Logic cluster_synthesis Synthesis cluster_primary_characterization Primary Characterization cluster_secondary_characterization Secondary Characterization cluster_confirmation Structural Confirmation Synthesis Synthesized Compound HNMR ¹H NMR (Proton Environment) Synthesis->HNMR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR Provides context for IR IR Spectroscopy (Functional Groups) HNMR->IR Complements Confirmation Confirmed Structure of This compound HNMR->Confirmation MS->CNMR Provides context for MS->IR Complements MS->Confirmation CNMR->Confirmation IR->Confirmation

References

Solubility Profile of (5-Methoxypyridin-2-yl)methanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (5-Methoxypyridin-2-yl)methanol in organic solvents. Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on its expected solubility based on its chemical structure, alongside a detailed experimental protocol for determining its thermodynamic solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Its structure, featuring a pyridine ring, a methoxy group, and a primary alcohol, suggests a degree of polarity that influences its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including reaction chemistry, formulation development, and purification processes.

Solubility Data

Currently, there is no specific quantitative or qualitative experimental data on the solubility of this compound in common organic solvents in publicly accessible literature or databases. The following table reflects this lack of data.

Table 1: Experimental Solubility of this compound in Common Organic Solvents

Organic SolventChemical FormulaPolarity IndexSolubility ( g/100 mL at 25°C)
MethanolCH₃OH5.1Not Experimentally Determined
EthanolC₂H₅OH4.3Not Experimentally Determined
IsopropanolC₃H₈O3.9Not Experimentally Determined
AcetoneC₃H₆O5.1Not Experimentally Determined
AcetonitrileC₂H₃N5.8Not Experimentally Determined
DichloromethaneCH₂Cl₂3.1Not Experimentally Determined
Ethyl AcetateC₄H₈O₂4.4Not Experimentally Determined
TetrahydrofuranC₄H₈O4.0Not Experimentally Determined
TolueneC₇H₈2.4Not Experimentally Determined
HexaneC₆H₁₄0.1Not Experimentally Determined

Expected Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made. The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The primary alcohol (-CH₂OH) group is capable of hydrogen bonding, which will promote solubility in polar protic solvents such as methanol and ethanol. The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can also act as hydrogen bond acceptors, further enhancing solubility in polar solvents.

  • Non-Polar Features: The pyridine ring and the methyl group of the methoxy moiety contribute to the non-polar character of the molecule, which may allow for some solubility in less polar solvents like dichloromethane and ethyl acetate.

Therefore, it is anticipated that this compound will exhibit good solubility in polar organic solvents and moderate to low solubility in non-polar organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3] The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and place it into a vial.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[3]

  • Sample Separation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[2][3]

  • Quantification:

    • Carefully take a precise aliquot of the clear, saturated solution.

    • Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge_filter Centrifuge or Filter (0.22 µm syringe filter) shake->centrifuge_filter dilute Dilute aliquot of saturated solution centrifuge_filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining solubility via the shake-flask method.

References

An In-depth Technical Guide to the Synthesis and Characterization of (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Methoxypyridin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details multiple synthetic routes, complete with experimental protocols, and presents a thorough characterization of the target compound through spectroscopic and physical data.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 127978-70-5[2][3]
Boiling Point 262 °C[2]
Density 1.155 g/cm³[2]
Flash Point 112 °C[2]
Appearance White to light yellow solid[2]

Synthesis of this compound

Three primary synthetic routes for the preparation of this compound are outlined below, offering flexibility in starting material selection and reaction conditions.

Route 1: Hydrolysis of (5-methoxypyridin-2-yl)methyl acetate

This method involves the basic hydrolysis of the corresponding acetate ester.

Reaction Scheme:

start (5-methoxypyridin-2-yl)methyl acetate reagent NaOH (aq) product This compound reagent->product Reflux, 2-4h

Caption: Hydrolysis of (5-methoxypyridin-2-yl)methyl acetate.

Experimental Protocol:

  • To a solution of (5-methoxypyridin-2-yl)methyl acetate (1 equivalent) in a suitable solvent such as methanol, add an aqueous solution of sodium hydroxide (e.g., 20% w/v).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Route 2: Reduction of Methyl 5-methoxypicolinate

This route utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to reduce the ester functionality.

Reaction Scheme:

start Methyl 5-methoxypicolinate reagent 1. LiAlH₄, THF 2. H₂O workup product This compound reagent->product 0°C to rt

Caption: Reduction of methyl 5-methoxypicolinate with LiAlH₄.

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 5-methoxypicolinate (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or distillation under reduced pressure.[4]

Route 3: Reduction of 5-Methoxypyridine-2-carbaldehyde

A milder reducing agent, sodium borohydride (NaBH₄), is employed in this method to selectively reduce the aldehyde.

Reaction Scheme:

start 5-Methoxypyridine-2-carbaldehyde reagent NaBH₄, Methanol product This compound reagent->product 0°C to rt

Caption: Reduction of 5-methoxypyridine-2-carbaldehyde with NaBH₄.

Experimental Protocol:

  • To a stirred solution of 5-methoxypyridine-2-carbaldehyde (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.2 equivalents) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization.[5][6][7]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity.

Spectroscopic Data
Technique Data
¹H NMR (CDCl₃) δ 8.25 (d, J=2.8 Hz, 1H), 7.18-7.24 (m, 2H), 4.70 (s, 2H), 3.87 (s, 3H), 1.82 (s, 1H, OH)
¹³C NMR Data not explicitly found in searches, but expected peaks would include those for the pyridine ring carbons, the methoxy carbon, and the methylene carbon.
IR Spectroscopy Specific spectrum not found. Expected characteristic peaks would include a broad O-H stretch (~3400-3200 cm⁻¹), C-H stretches (~3000-2800 cm⁻¹), aromatic C=C and C=N stretches (~1600-1400 cm⁻¹), and C-O stretches (~1250 cm⁻¹ and ~1050 cm⁻¹).
Mass Spectrometry (GC/MS) m/z 140 (M⁺+1, 3%), 139 (M⁺, 44%), 138 (100%), 110 (71%)

Experimental Workflow for Characterization

cluster_synthesis Synthesis and Purification cluster_characterization Characterization synthesis Synthesized Product purification Purified Product synthesis->purification Purification (Chromatography/Distillation) nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms physical Physical Properties (m.p., b.p.) purification->physical

Caption: Workflow for the characterization of this compound.

This guide provides essential information for the synthesis and characterization of this compound. Researchers are advised to consult the cited literature for further details and to adhere to all standard laboratory safety procedures.

References

Potential Impurities in the Synthesis of (5-Methoxypyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of (5-Methoxypyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the major synthetic routes, identifies potential process-related and degradation impurities, and provides detailed experimental protocols for their analysis and control.

Common Synthetic Routes and Associated Impurities

The synthesis of this compound can be approached through several synthetic pathways, each with its own unique impurity profile. The three most common routes are detailed below.

Route A: Reduction of Methyl 5-Methoxypyridine-2-carboxylate

This route involves the reduction of the corresponding ester, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Potential Impurities from Route A:

Impurity NameStructureCAS NumberOrigin
Methyl 5-methoxypyridine-2-carboxylate75342-32-4Unreacted starting material
5-Methoxypyridine-2-carboxylic acid29082-92-6Incomplete esterification of the carboxylic acid precursor or hydrolysis of the ester
5-Methoxypyridine-2-carboxaldehyde22187-96-8Incomplete reduction of the ester
2-Methyl-5-methoxypyridineN/AOver-reduction of the alcohol
Route B: Grignard Reaction of 2-Bromo-5-methoxypyridine

This pathway utilizes a Grignard reagent formed from 2-bromo-5-methoxypyridine, which then reacts with an electrophile like formaldehyde.

Potential Impurities from Route B:

Impurity NameStructureCAS NumberOrigin
2-Bromo-5-methoxypyridine105170-27-2Unreacted starting material
5-Methoxypyridine50741-61-2Quenching of the Grignard reagent by a proton source
2,2'-Bis(5-methoxypyridyl)N/AWurtz-type coupling of the Grignard reagent
(5-Methoxypyridin-2-yl)methyl etherN/AReaction with an ether solvent (e.g., THF)
Route C: Reduction of 5-Methoxypyridine-2-carboxylic acid

Direct reduction of the carboxylic acid offers another synthetic avenue, typically employing strong reducing agents.

Potential Impurities from Route C:

Impurity NameStructureCAS NumberOrigin
5-Methoxypyridine-2-carboxylic acid29082-92-6Unreacted starting material
5-Methoxypyridine-2-carboxaldehyde22187-96-8Incomplete reduction
2-Methyl-5-methoxypyridineN/AOver-reduction and decarboxylation

Experimental Protocols

Synthesis of this compound from Methyl 5-Methoxypyridine-2-carboxylate (Route A)[1]
  • Materials: Methyl 5-methoxypyridine-2-carboxylate (1.0 eq), Lithium Aluminum Hydride (excess), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Distilled Water, Dilute Sulfuric Acid.

  • Procedure:

    • A solution of methyl 5-methoxypyridine-2-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of excess lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

    • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a dilute aqueous solution of sulfuric acid.

    • The resulting precipitate is filtered off, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by column chromatography or recrystallization.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

A stability-indicating HPLC method is crucial for the separation and quantification of this compound from its potential impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution system can be employed. For example, a mixture of a phosphate buffer (pH adjusted to around 2-3) and acetonitrile. The gradient can be optimized to achieve separation of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the main compound and its impurities (typically around 230-280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient program should be optimized to separate the impurities. For example, starting at a lower temperature (e.g., 50-70 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Mass Range: 40-400 amu.

Visualization of Synthetic Pathways and Impurity Formation

The following diagrams illustrate the synthetic routes and the points at which impurities are likely to form.

Synthesis_Pathways cluster_A Route A: Ester Reduction cluster_B Route B: Grignard Reaction cluster_C Route C: Carboxylic Acid Reduction Me_Ester Methyl 5-methoxypyridine -2-carboxylate Product_A This compound Me_Ester->Product_A Reduction (e.g., LiAlH4) Impurity_A2 5-Methoxypyridine -2-carboxaldehyde Me_Ester->Impurity_A2 Incomplete Reduction Impurity_A3 2-Methyl-5-methoxypyridine Product_A->Impurity_A3 Over-reduction Impurity_A1 5-Methoxypyridine -2-carboxylic acid Impurity_A1->Me_Ester Esterification Precursor Bromo 2-Bromo-5-methoxypyridine Grignard Grignard Reagent Bromo->Grignard Mg Product_B This compound Grignard->Product_B + Formaldehyde Impurity_B1 5-Methoxypyridine Grignard->Impurity_B1 Proton Quenching Impurity_B2 2,2'-Bis(5-methoxypyridyl) Grignard->Impurity_B2 Wurtz Coupling Acid 5-Methoxypyridine -2-carboxylic acid Product_C This compound Acid->Product_C Reduction (e.g., LiAlH4) Impurity_C1 5-Methoxypyridine -2-carboxaldehyde Acid->Impurity_C1 Incomplete Reduction Impurity_C2 2-Methyl-5-methoxypyridine Product_C->Impurity_C2 Over-reduction

Caption: Synthetic pathways to this compound and potential impurity formation points.

Purification Strategies

Effective purification is essential to remove the identified impurities. Common laboratory and industrial techniques include:

  • Recrystallization: This is a primary method for purifying solid products. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling. Common solvent systems for pyridine derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.

  • Column Chromatography: For laboratory-scale purification, silica gel column chromatography is highly effective in separating the desired product from closely related impurities based on polarity differences.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.

Conclusion

The control of impurities in the synthesis of this compound is a critical aspect of pharmaceutical development. A thorough understanding of the synthetic route and potential side reactions allows for the proactive identification of potential impurities. The implementation of robust analytical methods, such as HPLC and GC-MS, is essential for monitoring and controlling these impurities within acceptable limits. By employing appropriate purification strategies, a high-purity final product can be consistently obtained, ensuring the quality and safety of the resulting drug substance.

Stability and Storage of (5-Methoxypyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Methoxypyridin-2-yl)methanol is a key building block in pharmaceutical research and development. Understanding its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in sensitive synthetic applications. This technical guide provides a comprehensive overview of the stability profile of this compound, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its stability assessment.

Core Stability and Storage Recommendations

Proper handling and storage are crucial for maintaining the quality of this compound. Based on available safety data sheets and general chemical principles, the following conditions are recommended.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidation.
Light Store in a light-resistant container.Prevents potential photodegradation.
Container Use a tightly sealed, non-reactive container (e.g., amber glass).Prevents contamination and reaction with container material.
Incompatibilities Avoid strong oxidizing agents and strong acids.Prevents vigorous and potentially hazardous reactions.

Potential Degradation Pathways

While specific experimental data on the degradation of this compound is limited in publicly available literature, its chemical structure—containing a methoxypyridine ring and a primary alcohol—suggests several potential degradation pathways under stress conditions.

Oxidative Degradation

The primary alcohol functional group is susceptible to oxidation. Under oxidative stress (e.g., exposure to air, peroxides), this compound could be oxidized first to the corresponding aldehyde, (5-methoxypyridin-2-yl)carbaldehyde, and subsequently to the carboxylic acid, 5-methoxypyridine-2-carboxylic acid.

Oxidative Degradation cluster_main A This compound B (5-methoxypyridin-2-yl)carbaldehyde A->B Oxidation C 5-Methoxypyridine-2-carboxylic acid B->C Oxidation

Caption: Proposed Oxidative Degradation Pathway.

Hydrolytic Degradation

The methoxy group on the pyridine ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of a hydroxypyridine derivative. However, ether linkages on aromatic rings are generally stable, so this would likely require harsh conditions.

Photodegradation

Pyridine and its derivatives are known to undergo photochemical reactions.[1][2][3] Exposure to light, particularly UV light, could lead to complex degradation pathways, including ring opening or the formation of various photoproducts. The exact nature of these products would require specific experimental investigation.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

General Forced Degradation Protocol

The following table outlines a general protocol for a forced degradation study applicable to this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C
Base Hydrolysis 0.1 M NaOH at 60°C
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation Solid state at 80°C
Photostability Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)

Workflow for Forced Degradation Study:

Forced Degradation Workflow cluster_workflow A Prepare solutions of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize samples (for acid/base hydrolysis) B->C D Analyze by Stability-Indicating HPLC Method C->D E Identify and Characterize Degradation Products (LC-MS, NMR) D->E

Caption: General workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any degradation products. The following provides a starting point for method development.

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

While specific, publicly available stability data for this compound is scarce, its chemical structure provides insights into potential degradation pathways. For researchers and drug development professionals, it is critical to adhere to recommended storage conditions to maintain the compound's integrity. Furthermore, conducting forced degradation studies and developing a validated stability-indicating analytical method are essential steps to fully characterize its stability profile and ensure the quality of downstream applications. This technical guide provides a foundational framework for these crucial activities.

References

A Technical Guide to High-Purity (5-Methoxypyridin-2-yl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity (5-Methoxypyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This document outlines commercial sources, detailed experimental protocols for its synthesis and analysis, and its application in targeting the HPK1 signaling pathway.

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier is critical for ensuring the quality and reproducibility of research. The following table summarizes key information for several commercial suppliers of this compound (CAS No: 127978-70-5). Prices are subject to change and may not include shipping and handling fees.

SupplierPurityAvailable QuantitiesPrice (USD)
AOBChem95%5g, 10g, 25g, 100g$59.00 (5g) - $1,026.00 (100g)[1]
ChemicalBook≥98% (min)Custom$5.50 / KG (Career Henan Chemical Co.)[2]
Varies by supplier100mg - 100g$29 - $2794[3]
Laibo Chem98%1gInquire for price[4][5]
Sigma-AldrichNot specified1g$352.00
Leyan≥97.0% (by NMR)CustomInquire for price[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on the reduction of a suitable precursor, such as methyl 5-methoxypyridine-2-carboxylate.

Materials:

  • Methyl 5-methoxypyridine-2-carboxylate

  • Methanol (MeOH), anhydrous

  • Potassium hydroxide (KOH)[2]

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve methyl 5-methoxypyridine-2-carboxylate (e.g., 1.40 g, 7.7 mmol) in methanol (30 mL) in a round-bottom flask.[2]

  • Add an excess of potassium hydroxide to the solution.[2]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[2]

  • After the reaction is complete, remove the methanol using a rotary evaporator under reduced pressure.[2]

  • To the resulting residue, add dichloromethane (20 mL) and water (20 mL) and transfer to a separatory funnel.[2]

  • Shake the funnel to partition the product into the organic layer. Separate the organic layer.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield this compound as a light yellow oil. A typical yield is around 93%.[2]

Purification by Column Chromatography

Further purification can be achieved using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity. A common starting eluent is a 5:1 mixture of pentane (a hexane equivalent) and diethyl ether (an ethyl acetate equivalent).[7]

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).[8]

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (in CDCl3): The expected chemical shifts (δ) are approximately 8.25 (d, 1H), 7.18-7.24 (m, 2H), 4.70 (s, 2H), 3.87 (s, 3H), and 1.82 (s, 1H).[2] A certificate of analysis from one supplier shows the spectrum is consistent with the structure.[6]

2. High-Performance Liquid Chromatography (HPLC)

  • A reverse-phase HPLC method can be used to determine the purity of the compound. A C18 column is typically employed with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of a modifier like trifluoroacetic acid. The peak corresponding to this compound should be integrated to determine its percentage purity. One supplier reports a purity of 98.10% by HPLC.[9]

Application in Drug Development: Targeting the HPK1 Signaling Pathway

This compound serves as a crucial intermediate in the synthesis of substituted pyrrolopyridinones, which act as antagonists for Hematopoietic Progenitor Kinase 1 (HPK1).[2][3] HPK1 is a negative regulator of T-cell signaling and has emerged as a promising target for cancer immunotherapy.[10][11][12] By inhibiting HPK1, the anti-tumor immune response can be enhanced.[11]

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the simplified signaling pathway of HPK1 in T-cells and the role of HPK1 inhibitors. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the dampening of the T-cell activation signal.[13][14] HPK1 inhibitors block this phosphorylation step, thereby promoting T-cell activation and anti-tumor immunity.[13]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Regulation cluster_downstream Downstream Signaling TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 SLP76->HPK1 T_cell_activation T-Cell Activation SLP76->T_cell_activation promotes HPK1->SLP76 T_cell_inhibition T-Cell Inhibition HPK1->T_cell_inhibition leads to HPK1_inhibitor This compound-derived HPK1 Inhibitor HPK1_inhibitor->HPK1 inhibits

Caption: HPK1 Signaling Pathway and Inhibition.

Workflow for Selecting a High-Purity Chemical Supplier

The process of selecting a suitable supplier for high-purity reagents is crucial for research success. The following workflow provides a structured approach to this process.

Supplier_Selection_Workflow start Start: Identify Need for This compound define_reqs Define Requirements (Purity, Quantity, Budget) start->define_reqs research_suppliers Research Potential Suppliers (Online Databases, Literature) define_reqs->research_suppliers request_quotes Request Quotes and Certificates of Analysis (CoA) research_suppliers->request_quotes evaluate_suppliers Evaluate Suppliers request_quotes->evaluate_suppliers compare_data Compare Purity (CoA), Price, Lead Time, and Reputation evaluate_suppliers->compare_data Gathered Information select_supplier Select Primary Supplier compare_data->select_supplier place_order Place Order select_supplier->place_order qualify_material Qualify Incoming Material (QC Testing) place_order->qualify_material approve_supplier Approve Supplier for Future Use qualify_material->approve_supplier

Caption: Supplier Selection Workflow.

References

molecular weight and formula of (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for the chemical compound (5-Methoxypyridin-2-yl)methanol, a key building block in various synthetic applications within the pharmaceutical and chemical industries.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The presence of both a methoxy and a hydroxymethyl group on the pyridine ring makes it a versatile intermediate for introducing the 5-methoxypyridin-2-ylmethyl moiety into larger molecules. Its structural and chemical properties are fundamental for its application in medicinal chemistry and materials science.

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₉NO₂[1][2][3][4][5]
Molecular Weight 139.15 g/mol [1][5][6]
IUPAC Name (5-methoxy-2-pyridinyl)methanol[1]
CAS Number 127978-70-5[2][3][6]

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the intended reaction. However, a general protocol for its use as a building block in a substitution or coupling reaction would typically involve the following steps:

  • Reagent Solubilization: Dissolve this compound in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation of Hydroxyl Group (if necessary): For reactions where the alcohol acts as a nucleophile, it can be deprotonated with a suitable base. For reactions where it is a leaving group, it can be activated by conversion to a tosylate or a halide.

  • Reactant Addition: The substrate to be coupled with the this compound moiety is added to the reaction mixture, often in solution.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated through extraction. The crude product is then purified using a suitable technique, such as column chromatography, to yield the desired compound.

Note: The specific choice of solvents, reagents, temperature, and reaction time will depend on the specific chemical transformation being performed.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

molecular_information compound This compound C₇H₉NO₂ properties Molecular Weight 139.15 g/mol compound->properties has

Caption: Relationship between chemical identity and molecular weight.

References

safety data sheet (SDS) for (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of (5-Methoxypyridin-2-yl)methanol (CAS No: 127978-70-5). The information is compiled from various safety data sheets and chemical databases to ensure a thorough resource for laboratory and development settings.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H9NO2PubChem[1]
Molecular Weight 139.15 g/mol PubChem[1]
Appearance White to light yellow SolidChemicalBook[2]
Boiling Point 262℃ChemicalBook[2]
Density 1.155 g/cm³ChemicalBook[2]
Flash Point 112℃ChemicalBook[2]
pKa 13.22±0.10 (Predicted)ChemicalBook[2]
Storage Temperature Inert atmosphere, Room TemperatureChemicalBook[2]

Safety and Hazard Information

This compound is classified as hazardous. The following table summarizes its hazard statements and precautionary measures.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed.[2]
Skin IrritationGHS07WarningH315: Causes skin irritation.[2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[2]
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation.[2]

Toxicological and Ecotoxicological Data

Comprehensive toxicological and ecotoxicological data for this compound is limited. An available Safety Data Sheet indicates "no data available" for key endpoints.[3]

Data PointResult
Acute Toxicity (Dermal) No data available
Acute Toxicity (Inhalation) No data available
Toxicity to fish No data available[3]
Toxicity to daphnia and other aquatic invertebrates No data available[3]
Toxicity to algae No data available[3]
Persistence and degradability No data available[3]
Bioaccumulative potential No data available[3]
Mobility in soil No data available[3]

Due to the lack of specific data, it is recommended to handle this compound with the precautions suitable for a potentially harmful substance.

Handling, Storage, and First Aid

Handling and Storage

Proper handling and storage are crucial to ensure safety. General guidelines for handling pyridine derivatives include:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][6]

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Experimental Protocols

Flash Point Determination (Closed-Cup Method)

The flash point of a flammable liquid can be determined using a closed-cup apparatus, such as the Pensky-Martens or Abel apparatus.[8][9]

General Procedure:

  • The sample is placed in the test cup of the apparatus.

  • The sample is heated at a slow, constant rate while being stirred.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[8]

Boiling Point Determination

The boiling point can be determined by various methods, including distillation or using a differential scanning calorimeter (DSC).

General Distillation Procedure:

  • A sample of the liquid is placed in a distillation flask with a few boiling chips.

  • The flask is heated, and the temperature of the vapor is monitored with a thermometer.

  • The boiling point is the temperature at which the liquid boils and its vapor is in equilibrium with the liquid, observed as a stable temperature reading during distillation.

Visualized Workflow

The following diagram illustrates a general workflow for responding to an accidental exposure to this compound.

Exposure_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Exposure_Routes First Aid by Exposure Route cluster_Medical_Attention Follow-Up Start Exposure Occurs Assess_Situation Assess the Situation (Route of Exposure) Start->Assess_Situation Remove_From_Exposure Remove from Exposure Source Assess_Situation->Remove_From_Exposure Inhalation Inhalation: Move to Fresh Air Assess_Situation->Inhalation Inhaled Skin_Contact Skin Contact: Wash with Soap & Water Assess_Situation->Skin_Contact Skin Eye_Contact Eye Contact: Rinse with Water for 15 min Assess_Situation->Eye_Contact Eyes Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Assess_Situation->Ingestion Ingested Seek_Medical_Attention Seek Immediate Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention Provide_SDS Provide SDS to Medical Personnel Seek_Medical_Attention->Provide_SDS

First Aid Workflow for this compound Exposure

References

Methodological & Application

Synthesis of Novel HPK1 Inhibitors Utilizing (5-Methoxypyridin-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The inhibition of HPK1 can enhance anti-tumor immunity by restoring T-cell function. This document provides detailed application notes and protocols for the synthesis of potent HPK1 inhibitors, specifically focusing on the utilization of (5-Methoxypyridin-2-yl)methanol as a key starting material for the generation of pyrrolopyridinone and thienopyridinone scaffolds. These scaffolds are central to a class of compounds that have demonstrated significant HPK1 inhibitory activity.

Introduction

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key signaling adaptors, such as SLP-76, leading to the downregulation of T-cell responses. By inhibiting HPK1, it is possible to block this negative feedback loop, thereby augmenting T-cell proliferation, cytokine release, and effector functions.

The pyridine moiety is a common feature in many kinase inhibitors. This compound serves as a versatile and readily available building block for the construction of more complex heterocyclic systems that can effectively target the ATP-binding site of HPK1. The methoxy group can also play a role in modulating the physicochemical properties and target engagement of the final compounds.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Signalosome Signalosome cluster_Downstream_Effects Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruits PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 phosphorylates (Ser376) [Negative Regulation] Inhibitor HPK1 Inhibitor (e.g., Pyrrolopyridinone) Inhibitor->HPK1 Inhibits ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 NFkB->IL2

HPK1 negatively regulates T-cell activation.

Representative Synthesis of a Pyrrolopyridinone HPK1 Inhibitor

The following is a representative multi-step synthesis protocol for a pyrrolopyridinone-based HPK1 inhibitor, adapted from general procedures found in the patent literature. This workflow illustrates how this compound can be elaborated into a potent inhibitor.

Synthesis_Workflow A This compound B 2-(Chloromethyl)-5- methoxypyridine A->B Chlorination (e.g., SOCl₂) D Alkylated Pyrrole Intermediate B->D N-Alkylation C Substituted Pyrrole-2- carboxylate C->D E Cyclized Pyrrolopyridinone Core D->E Intramolecular Cyclization F Functionalized Pyrrolopyridinone E->F Functionalization (e.g., Suzuki Coupling) G Final HPK1 Inhibitor F->G Final Modification/ Deprotection

A streamlined workflow for HPK1 inhibitor development.

Experimental Protocols

Step 1: Chlorination of this compound

Objective: To convert the primary alcohol to a more reactive leaving group for subsequent alkylation.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-5-methoxypyridine. This intermediate is often used in the next step without further purification.

Step 2: N-Alkylation of a Pyrrole Ester

Objective: To couple the pyridine moiety to the pyrrole core.

  • Materials:

    • 2-(Chloromethyl)-5-methoxypyridine (from Step 1)

    • A suitable substituted pyrrole-2-carboxylate (e.g., methyl 4-bromopyrrole-2-carboxylate)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • To a solution of the substituted pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.1 eq) in DMF to the mixture.

    • Heat the reaction to 60-80 °C and stir for 12-16 hours, monitoring for the formation of the alkylated product.

    • After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/EtOAc) to obtain the pure alkylated pyrrole intermediate.

Step 3: Intramolecular Cyclization and Subsequent Functionalization

Objective: To form the core pyrrolopyridinone ring system and introduce further diversity.

  • Procedure (General Outline):

    • The alkylated pyrrole intermediate can be subjected to intramolecular cyclization conditions, often promoted by a palladium catalyst, to form the tricyclic pyrrolopyridinone core.

    • If a bromo-substituent is present on the pyrrole ring (as in the example starting material), this position can be functionalized using a Suzuki or other cross-coupling reaction to introduce a variety of aryl or heteroaryl groups. This is a key step for tuning the inhibitor's potency and selectivity.

    • Final modifications, such as ester hydrolysis followed by amide coupling, or deprotection of any protecting groups, are then carried out to yield the final HPK1 inhibitor.

Quantitative Data

The following table presents representative data for a class of pyrrolopyridinone HPK1 inhibitors. While not directly synthesized from this compound in the cited public literature, these values are indicative of the potency that can be achieved with this scaffold.

Compound IDScaffold TypeHPK1 IC₅₀ (nM)Cellular Assay (pSLP-76) IC₅₀ (nM)Reference
Compound A Pyrrolopyridinone3.5~50Fictional, representative data
Compound B Thienopyridinone10~100Fictional, representative data

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

Principle: This assay measures the direct inhibition of HPK1 kinase activity by quantifying the phosphorylation of a substrate peptide.

  • General Protocol:

    • Recombinant HPK1 enzyme is incubated with the test compound at various concentrations.

    • A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.

    • The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are added.

    • Phosphorylation of the substrate brings the europium donor and APC acceptor into close proximity, generating a FRET signal.

    • The signal is measured on a plate reader, and IC₅₀ values are calculated from the dose-response curves.

Cellular Target Engagement Assay (Phospho-SLP-76)

Principle: This cell-based assay evaluates the ability of an HPK1 inhibitor to block the phosphorylation of its direct downstream target, SLP-76, in a relevant cell line (e.g., Jurkat T-cells).

  • General Protocol:

    • Jurkat T-cells are seeded in a 96-well plate.

    • Cells are pre-incubated with various concentrations of the test compound.

    • T-cell receptor signaling is stimulated (e.g., with anti-CD3/anti-CD28 antibodies).

    • Cells are lysed, and the level of phosphorylated SLP-76 (at Ser376) is quantified using an immunoassay (e.g., ELISA or Western blot).

    • A decrease in the pSLP-76 signal indicates target engagement and inhibition by the compound.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of complex heterocyclic structures, such as pyrrolopyridinones and thienopyridinones, which have shown considerable promise as potent and selective HPK1 inhibitors. The synthetic routes, while multi-step, are amenable to diversification, allowing for the fine-tuning of pharmacological properties. The protocols and data presented herein provide a foundational guide for researchers in the field of immuno-oncology to develop novel therapeutics targeting the HPK1 pathway.

Application Notes and Protocols for (5-Methoxypyridin-2-yl)methanol in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of (5-Methoxypyridin-2-yl)methanol as a versatile building block for the synthesis of PROTAC linkers. The incorporation of a methoxypyridine moiety into the linker can offer several advantages, including improved aqueous solubility and the potential for specific interactions within the ternary complex, thereby enhancing degradation potency and selectivity. While direct examples of PROTACs explicitly incorporating this compound are not extensively documented in publicly available literature, its structural motifs are present in various reported PROTACs, particularly those targeting kinases like Hematopoietic Progenitor Kinase 1 (HPK1). The protocols and data presented herein are based on established synthetic methodologies and representative data from PROTACs with similar structural features.

Key Advantages of Incorporating this compound in PROTAC Linkers

  • Improved Physicochemical Properties: The pyridine ring can enhance aqueous solubility, a common challenge in PROTAC development.[1]

  • Modulation of Linker Rigidity: The aromatic nature of the pyridine ring introduces a degree of rigidity to the linker, which can be crucial for optimizing the orientation of the two ligands for effective ternary complex formation.

  • Potential for Specific Interactions: The nitrogen atom and the methoxy group can participate in hydrogen bonding or other non-covalent interactions with the target protein or the E3 ligase, potentially increasing the stability of the ternary complex and improving degradation efficiency.

Data Presentation: Representative Degradation Activity of PROTACs with Pyridine-Containing Linkers

The following table summarizes representative degradation data for PROTACs that utilize pyridine-based linkers, illustrating the potency that can be achieved. While not directly derived from PROTACs using this compound, this data provides a benchmark for expected efficacy.

PROTAC IDTarget ProteinE3 Ligase LigandLinker FeaturesDC50 (nM)Dmax (%)Cell Line
HPK1-PROTAC-1 HPK1PomalidomidePyrazine-based rigid linker5.0>99Jurkat
HPK1-PROTAC-2 HPK1LenalidomideFlexible linker with pyridine moiety3.16>90Jurkat
AR-PROTAC-1 Androgen Receptor (AR)VHLRigid pyridine/di-piperidine motif<1>90LNCaP

Note: The data presented is a compilation from different sources for illustrative purposes.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Linker Intermediate from this compound

This protocol describes the conversion of this compound to a key intermediate that can be readily incorporated into a PROTAC linker.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Chlorination/Bromination:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or phosphorus tribromide (0.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(chloromethyl)-5-methoxypyridine or 2-(bromomethyl)-5-methoxypyridine.

Protocol 2: General Procedure for PROTAC Synthesis using the Pyridine-based Linker Intermediate

This protocol outlines a general two-step approach for synthesizing a PROTAC by sequentially coupling the POI ligand and the E3 ligase ligand to the linker intermediate prepared in Protocol 1.

Materials:

  • 2-(chloromethyl)-5-methoxypyridine or 2-(bromomethyl)-5-methoxypyridine (from Protocol 1)

  • POI ligand with a suitable nucleophilic handle (e.g., phenol, amine)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine)

  • Appropriate coupling reagents (e.g., HATU, HOBt, EDC for amide bond formation)

  • Base (e.g., DIPEA, K₂CO₃)

  • Anhydrous DMF or other suitable solvent

  • TFA (for Boc deprotection if applicable)

  • Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

  • Preparative HPLC for final purification

Procedure:

  • Step A: Coupling of the POI Ligand to the Linker:

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add a suitable base (e.g., K₂CO₃, 2.0 eq) and stir for 15 minutes.

    • Add the 2-(chloromethyl)-5-methoxypyridine or 2-(bromomethyl)-5-methoxypyridine intermediate (1.1 eq).

    • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) until completion (monitor by LC-MS).

    • Perform an aqueous work-up and purify the intermediate by column chromatography.

  • Step B: Coupling of the E3 Ligase Ligand:

    • If the linker-POI intermediate has a protecting group (e.g., Boc), deprotect it using standard conditions (e.g., TFA in DCM).

    • Dissolve the deprotected linker-POI intermediate (1.0 eq) and the E3 ligase ligand (with a carboxylic acid, 1.1 eq) in anhydrous DMF.

    • Add coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.5 eq).

    • Stir the reaction at room temperature overnight.

    • Perform an aqueous work-up.

  • Final Purification:

    • Purify the final PROTAC using preparative reverse-phase HPLC to obtain a high-purity product.

    • Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

Protocol 3: Western Blotting for Determination of Protein Degradation (DC50 and Dmax)

This protocol describes the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein by a PROTAC.

Materials:

  • Appropriate cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • 96-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete culture medium.

    • Treat the cells with the PROTAC at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC This compound-based PROTAC POI->PROTAC Binds Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC utilizing a this compound-based linker.

Synthesis_Workflow Start This compound Intermediate Halogenated Linker Intermediate (e.g., 2-(chloromethyl)-5-methoxypyridine) Start->Intermediate Halogenation Coupling1 Step A: Couple POI Ligand Intermediate->Coupling1 POI_Ligand POI Ligand (with nucleophile) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with carboxylic acid) Coupling2 Step B: Couple E3 Ligase Ligand E3_Ligand->Coupling2 Intermediate2 Linker-POI Conjugate Coupling1->Intermediate2 Intermediate2->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Caption: General synthetic workflow for a PROTAC using a this compound-derived linker.

Signaling_Pathway cluster_HPK1 HPK1 Signaling Pathway (Example) TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates (Inhibits) Downstream Downstream Signaling (e.g., ERK activation) SLP76->Downstream IL2 IL-2 Production (Immune Response) Downstream->IL2 PROTAC HPK1 PROTAC PROTAC->HPK1 Induces Degradation

Caption: Example of a signaling pathway (HPK1) that can be targeted by PROTACs.

Conclusion

This compound represents a valuable and versatile building block for the construction of PROTAC linkers. Its incorporation can impart favorable physicochemical properties and contribute to the overall efficacy of the resulting PROTAC. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this building block. Researchers are encouraged to adapt and optimize these methods for their specific target proteins and E3 ligases to develop novel and potent protein degraders. Further exploration into the structure-activity relationships of PROTACs containing this and similar pyridine-based linkers will undoubtedly accelerate the development of this promising therapeutic modality.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving (5-Methoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of arylboronic acids with halogenated derivatives of (5-Methoxypyridin-2-yl)methanol. This reaction is a pivotal method for synthesizing 2,5-disubstituted pyridines, which are significant structural motifs in medicinal chemistry and materials science. The presence of both a methoxy and a hydroxymethyl group offers multiple points for further functionalization, making the products valuable intermediates in the synthesis of complex molecules and pharmaceutical agents.

The pyridine core is a privileged scaffold in numerous approved drugs, and its substitution pattern is crucial for biological activity.[1] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is one of the most robust methods for creating carbon-carbon bonds.[2][3] However, coupling reactions with pyridine substrates can be challenging due to the potential for the basic pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[4] Furthermore, the presence of a free hydroxymethyl group introduces an acidic proton that can interfere with the basic reaction conditions, often necessitating the use of a protecting group.

These notes provide protocols for both a protected and an unprotected coupling strategy, along with comparative data from similar systems to guide reaction optimization.

Data Presentation: Comparative Overview of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions for the coupling of various bromopyridine derivatives, providing a comparative overview to guide the selection of starting conditions for reactions with (2-bromo-5-methoxypyridin-2-yl)methanol.

EntryPyridine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-5-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901885[5]
22-Bromopyridine derivative4-n-Butylphenylboronic acidPd₂(dba)₃ / Phosphine Oxide LigandKF1,4-DioxaneRT1285[6]
35-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (5 mol%)K₃PO₄tert-Amyl alcohol1001876[7]
42-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)1001292[2]
5Pyridine-2-sulfonyl fluoride4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10 mol%)Na₃PO₄1,4-Dioxane1002460[8][9]

Experimental Protocols

Two primary strategies are presented for the Suzuki-Miyaura coupling of arylboronic acids with a halogenated derivative of this compound. The first protocol involves the direct coupling of the unprotected alcohol, which may be feasible under certain conditions but risks lower yields. The second, more robust protocol, involves the protection of the hydroxymethyl group as a silyl ether prior to coupling.

Protocol 1: Direct Coupling of (2-Bromo-5-methoxypyridin-2-yl)methanol (Unprotected)

This protocol attempts the direct coupling without protection of the hydroxyl group. Success is highly dependent on the choice of base and reaction conditions to minimize side reactions.

Materials:

  • (2-Bromo-5-methoxypyridin-2-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add (2-Bromo-5-methoxypyridin-2-yl)methanol (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the bromopyridine.

  • Reaction: Heat the mixture to 90–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-aryl-5-methoxypyridin-2-yl)methanol.

Protocol 2: Suzuki Coupling with Protected Hydroxymethyl Group

This protocol involves a two-step process: protection of the alcohol as a tert-butyldimethylsilyl (TBDMS) ether, followed by the Suzuki-Miyaura coupling and subsequent deprotection. This is generally a more reliable method.

Step 2a: Protection of (2-Bromo-5-methoxypyridin-2-yl)methanol

Materials:

  • (2-Bromo-5-methoxypyridin-2-yl)methanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)

  • Imidazole (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve (2-Bromo-5-methoxypyridin-2-yl)methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add imidazole, followed by TBDMSCl.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain (2-bromo-5-methoxypyridin-2-yl)methoxy)(tert-butyl)dimethylsilane.

Step 2b: Suzuki-Miyaura Coupling of the Protected Pyridine

Materials:

  • TBDMS-protected bromopyridine from Step 2a (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)

  • Toluene or 1,4-Dioxane (degassed)

Procedure:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the TBDMS-protected bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base Addition: Add degassed toluene, followed by the 2 M aqueous Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to 85-95 °C with vigorous stirring for 12-18 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, and dilute with ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be taken directly to the deprotection step.

Step 2c: Deprotection of the Silyl Ether

Materials:

  • Crude TBDMS-protected product from Step 2b

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.2 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude product from the previous step in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the final product, (2-aryl-5-methoxypyridin-2-yl)methanol.

Visualizations

Catalytic Cycle and Workflows

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflows described in the protocols.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Aryl-Pd(II)-R' L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R' RedElim->Product ArylHalide Aryl-X ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the protected Suzuki-Miyaura coupling.

Logical_Relationship Start This compound Derivative (Halogenated) Strategy Coupling Strategy Start->Strategy Direct Direct Coupling (Protocol 1) Strategy->Direct Unprotected Protected Protection-Coupling-Deprotection (Protocol 2) Strategy->Protected Protected Outcome1 Potentially Lower Yield, Fewer Steps Direct->Outcome1 ProtectStep Step 2a: Protect OH (TBDMS Ether) Protected->ProtectStep CoupleStep Step 2b: Suzuki Coupling ProtectStep->CoupleStep DeprotectStep Step 2c: Deprotect OH CoupleStep->DeprotectStep Outcome2 Higher Yield, More Robust DeprotectStep->Outcome2

Caption: Logical relationship between protected and unprotected strategies.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of (5-Methoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The (5-Methoxypyridin-2-yl)methanol framework and its derivatives are valuable building blocks in medicinal chemistry. The ability to introduce a variety of amino functionalities at the C2-position of this scaffold through Buchwald-Hartwig amination opens up a vast chemical space for the exploration of new bioactive molecules.

These application notes provide a detailed guide for performing the Buchwald-Hartwig amination on derivatives of this compound. While direct literature precedents for this specific substrate are limited, the protocols and recommendations provided herein are based on established methodologies for structurally similar functionalized pyridines.

Reaction Principle and Challenges

The Buchwald-Hartwig amination of a halo-(5-methoxypyridin-2-yl)methanol derivative involves the palladium-catalyzed coupling of the C-X (X = Br, Cl) bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.

General Reaction Scheme:

Key Challenges:

  • Hydroxymethyl Group (-CH2OH) Interference: The primary challenge associated with this substrate is the presence of the hydroxymethyl group. The alcohol functionality can potentially coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, under strongly basic conditions, the hydroxyl proton can be abstracted, leading to side reactions. Protecting the alcohol group may be necessary in certain cases to achieve optimal results.

  • Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium center, which can influence the catalytic cycle. The choice of a suitable ligand is crucial to modulate the electronic and steric environment around the metal, ensuring efficient catalysis.

  • Substrate Reactivity: The reactivity of the C-X bond is influenced by the electronic properties of the pyridine ring and the nature of the halogen. Generally, bromides are more reactive than chlorides. The electron-donating methoxy group at the 5-position can also affect the oxidative addition step.

Recommended Starting Materials

Pyridine Substrates:

  • (6-Bromo-5-methoxypyridin-2-yl)methanol

  • (6-Chloro-5-methoxypyridin-2-yl)methanol

  • Protected derivatives, such as ((6-bromo-5-methoxypyridin-2-yl)methoxy)(tert-butyl)dimethylsilane

Amine Coupling Partners:

A wide range of primary and secondary amines can be used, including:

  • Primary Alkylamines: n-Butylamine, Cyclohexylamine, Benzylamine

  • Secondary Alkylamines: Diethylamine, Morpholine, Piperidine

  • Aryl Amines: Aniline, p-Toluidine, 4-Methoxyaniline

  • Heterocyclic Amines: Indole, Carbazole

Experimental Protocols

Protocol 1: Direct Amination of (6-Bromo-5-methoxypyridin-2-yl)methanol (Unprotected Alcohol)

This protocol is a starting point and may require optimization depending on the specific amine used.

Materials:

  • (6-Bromo-5-methoxypyridin-2-yl)methanol

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add (6-Bromo-5-methoxypyridin-2-yl)methanol, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by the amine and sodium tert-butoxide.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Protected Hydroxymethyl Group

This protocol is recommended if Protocol 1 results in low yields or significant side products. A silyl protecting group (e.g., TBDMS) is a common choice.

Step 2a: Protection of (6-Bromo-5-methoxypyridin-2-yl)methanol

Materials:

  • (6-Bromo-5-methoxypyridin-2-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents)

  • Imidazole (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (6-Bromo-5-methoxypyridin-2-yl)methanol and imidazole in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TBDMSCl to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain ((6-bromo-5-methoxypyridin-2-yl)methoxy)(tert-butyl)dimethylsilane.

Step 2b: Buchwald-Hartwig Amination of the Protected Substrate

Follow the procedure outlined in Protocol 1, using the silyl-protected starting material.

Step 2c: Deprotection of the Silyl Ether

Materials:

  • N-substituted-((5-methoxypyridin-2-yl)methoxy)(tert-butyl)dimethylsilane derivative

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silyl-protected product in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes recommended reaction conditions for the Buchwald-Hartwig amination of (6-halo-5-methoxypyridin-2-yl)methanol derivatives with various amine types, based on analogous reactions in the literature.

Amine TypeRecommended Catalyst/LigandRecommended BaseRecommended SolventTemperature (°C)
Primary AlkylaminesPd₂(dba)₃ / XPhos or RuPhosNaOtBu or LHMDSToluene or THF80-110
Secondary AlkylaminesPd(OAc)₂ / DavePhos or SPhosK₃PO₄ or Cs₂CO₃Dioxane or Toluene90-120
Aryl AminesPd₂(dba)₃ / BrettPhos or cataCXium AK₂CO₃ or NaOtBut-BuOH or Toluene100-120
Heterocyclic AminesPd(OAc)₂ / XantphosCs₂CO₃Dioxane110-130

Note: dba = dibenzylideneacetone; LHMDS = Lithium bis(trimethylsilyl)amide. Catalyst and ligand loadings typically range from 1-5 mol% and 2-10 mol%, respectively. Reaction times can vary from 2 to 24 hours.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start 1. Add Pyridine Substrate, Pd Catalyst, and Ligand to Schlenk Tube inert 2. Evacuate and Backfill with Inert Gas start->inert reagents 3. Add Solvent, Amine, and Base inert->reagents heat 4. Heat and Stir Reaction Mixture reagents->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool filter 7. Dilute and Filter through Celite® cool->filter extract 8. Aqueous Workup (Wash with Water and Brine) filter->extract dry 9. Dry Organic Layer and Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oa_complex [Ar-Pd(II)(L)2-X] pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(L)2-NR'R''] oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product ar_x Ar-X amine HNR'R'' base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Methoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of derivatives of (5-methoxypyridin-2-yl)methanol. Due to the reactivity of the benzylic hydroxyl group, a direct cross-coupling of this compound is often challenging. A more robust and widely applicable strategy involves a two-step process:

  • Activation of the Hydroxymethyl Group: Conversion of the primary alcohol to a more reactive electrophile, such as a halide (e.g., bromide or chloride) or a sulfonate (e.g., tosylate).

  • Palladium-Catalyzed Cross-Coupling: Subsequent coupling of the activated intermediate with a suitable nucleophilic partner.

This document will focus on the conversion of this compound to 2-bromo-5-methoxypyridine, a versatile intermediate for various palladium-catalyzed cross-coupling reactions.

Synthesis of 2-Bromo-5-methoxypyridine

A common method for the synthesis of 2-halopyridines from the corresponding hydroxymethylpyridines involves a two-step process of oxidation to the pyridine-N-oxide, followed by halogenation. However, a more direct approach can be achieved using standard halogenating agents.

Experimental Protocol: Bromination of this compound

This protocol is a general method for the bromination of benzylic alcohols and can be adapted for this compound.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) or thionyl bromide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)-5-methoxypyridine.

Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-methoxypyridine

The resulting 2-bromo-5-methoxypyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds by coupling an organohalide with an organoboron compound.

Representative Reaction:

2-Bromo-5-methoxypyridine + Arylboronic acid → 2-Aryl-5-methoxypyridine

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100890-98
33-Furylboronic acidPd₂(dba)₃ (1.5)XPhos (3)CsFTHF801680-92
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O901275-88

Materials:

  • 2-Bromo-5-methoxypyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, CsF)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassed water

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-methoxypyridine, the arylboronic acid, the palladium catalyst, and the ligand (if applicable).

  • Add the base and the solvent system.

  • Stir the reaction mixture at the specified temperature for the indicated time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides and primary or secondary amines.[1][2]

Representative Reaction:

2-Bromo-5-methoxypyridine + Amine → 2-(Amino)-5-methoxypyridine

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001880-90
2AnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1102475-85
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH901682-92
4IndolePdCl₂(dppf) (3)-K₂CO₃DMF1202070-80

Materials:

  • 2-Bromo-5-methoxypyridine (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., BINAP, XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst, ligand, and base.

  • Add the solvent, followed by 2-bromo-5-methoxypyridine and the amine.

  • Seal the flask and heat the reaction mixture with stirring for the specified time and temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

C. Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3]

Representative Reaction:

2-Bromo-5-methoxypyridine + Terminal Alkyne → 2-(Alkynyl)-5-methoxypyridine

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60688-96
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF80885-93
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)i-Pr₂NEtAcetonitrile701090-97
4Propargyl alcoholPd(PPh₃)₄ (2.5)CuI (5)PiperidineToluene901278-88

Materials:

  • 2-Bromo-5-methoxypyridine (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, DIPA, i-Pr₂NEt)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-bromo-5-methoxypyridine, the palladium catalyst, and copper(I) iodide.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction to the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental Workflow

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_0 Preparation of Electrophile cluster_1 Cross-Coupling Reaction cluster_2 Workup and Purification A This compound B Activation (e.g., Bromination) A->B C 2-Bromo-5-methoxypyridine B->C E Palladium-Catalyzed Cross-Coupling C->E D Coupling Partner (Boronic Acid, Amine, Alkyne) D->E F Coupled Product E->F G Aqueous Workup F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the two-step synthesis and cross-coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation (R-B(OR')_2, Base) ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)-N(H)R'R'']L_n ArPdX->ArPdAmine Amine Coordination & Deprotonation (HNR'R'', Base) ArPdAmine->Pd0 Product Ar-NR'R'' ArPdAmine->Product Reductive Elimination Product->Pd0 Regeneration Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)-C≡CR(L_n) ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination Product->Pd0 Regeneration Alkyne H-C≡CR CuAlkyne Cu-C≡CR Alkyne->CuAlkyne Cu(I), Base CuAlkyne->ArPdX

References

Application Notes and Protocols: Synthesis of 2-((Aryloxy)methyl)-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-((aryloxy)methyl)-5-methoxypyridine derivatives through the reaction of (5-Methoxypyridin-2-yl)methanol with aryl halides. The resulting aryl ether compounds are of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide range of biologically active molecules and approved drugs.[1][2][3][4][5] The described methods offer versatile pathways for creating libraries of these compounds for screening and lead optimization in drug discovery programs.

Two primary synthetic strategies are presented:

  • Direct Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Etherification): A direct, one-step method to form the C-O bond between this compound and an aryl halide.

  • Two-Step Halogenation and Williamson Ether Synthesis: An indirect route involving the conversion of the starting alcohol to a more reactive chloromethyl intermediate, followed by a classical Williamson ether synthesis with a phenol.

Synthetic Strategies Overview

cluster_start Starting Material cluster_product Product cluster_route1 Route 1: Direct O-Arylation cluster_route2 Route 2: Two-Step Synthesis start This compound route1_step1 Buchwald-Hartwig O-Arylation start->route1_step1 route2_step1 Halogenation start->route2_step1 product 2-((Aryloxy)methyl)-5-methoxypyridine route1_step1->product aryl_halide1 Aryl Halide aryl_halide1->route1_step1 intermediate 2-(Chloromethyl)-5-methoxypyridine route2_step1->intermediate route2_step2 Williamson Ether Synthesis intermediate->route2_step2 route2_step2->product phenol Aryl Hydroxide (Phenol) phenol->route2_step2

Caption: Overview of synthetic routes to 2-((aryloxy)methyl)-5-methoxypyridine.

Route 1: Direct Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Etherification)

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers from alcohols and aryl halides.[6][7] This palladium-catalyzed cross-coupling reaction is an attractive option for the direct synthesis of 2-((aryloxy)methyl)-5-methoxypyridine derivatives from this compound. The success of this reaction often relies on the use of sterically hindered and electron-rich phosphine ligands.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig O-Arylation

prep 1. Prepare Reaction Vessel (Oven-dried flask with stir bar) add_solids 2. Add Solids (Aryl halide, this compound, Pd precatalyst, ligand, and base) prep->add_solids inert 3. Establish Inert Atmosphere (Evacuate and backfill with argon/nitrogen) add_solids->inert add_solvent 4. Add Degassed Solvent (e.g., Toluene or Dioxane) inert->add_solvent heat 5. Heat and Stir (Typically 80-110 °C for 12-24 h) add_solvent->heat monitor 6. Monitor Reaction (TLC or LC-MS) heat->monitor workup 7. Workup (Cool, dilute, aqueous wash) monitor->workup purify 8. Purify (Column chromatography) workup->purify

Caption: Experimental workflow for Buchwald-Hartwig O-arylation.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos, XPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium precatalyst (0.02-0.05 mmol, 2-5 mol%), phosphine ligand (0.04-0.10 mmol, 4-10 mol%), and base (2.0 mmol, 2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Place the flask in a preheated oil bath and stir at the indicated temperature (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-((aryloxy)methyl)-5-methoxypyridine.

Representative Data for Buchwald-Hartwig O-Arylation of Primary Alcohols

The following table presents representative data for the palladium-catalyzed O-arylation of primary alcohols with various aryl halides, adapted from relevant literature.[8] These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl HalideAlcoholCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromotoluenen-ButanolPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Toluene1002485
24-ChlorobenzonitrileEthanolPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2.0)Dioxane1101891
33-BromoanisoleBenzyl AlcoholPd(OAc)₂ (2)SPhos (4)NaOtBu (1.5)Toluene802088
42-Chloropyridinen-PropanolPd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Dioxane1002475

Route 2: Two-Step Halogenation and Williamson Ether Synthesis

This alternative strategy involves a two-step process. First, the hydroxyl group of this compound is converted to a more reactive leaving group, typically a chloride, to form 2-(chloromethyl)-5-methoxypyridine.[9] This intermediate can then undergo a classical Williamson ether synthesis with a variety of phenols to generate the desired aryl ethers.[10][11][12] This method is particularly useful when the direct O-arylation is challenging or when a wider range of commercially available phenols is to be explored.

Experimental Protocol: Synthesis of 2-((Aryloxy)methyl)-5-methoxypyridine via a Two-Step Route

cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Williamson Ether Synthesis start_s1 Start with this compound react_s1 React with Thionyl Chloride (SOCl₂) start_s1->react_s1 product_s1 Isolate 2-(Chloromethyl)-5-methoxypyridine react_s1->product_s1 start_s2 Combine 2-(Chloromethyl)-5-methoxypyridine, Aryl Hydroxide (Phenol), and Base product_s1->start_s2 Use in next step react_s2 Heat in Solvent (e.g., DMF, Acetonitrile) start_s2->react_s2 product_s2 Isolate 2-((Aryloxy)methyl)-5-methoxypyridine react_s2->product_s2

Caption: Experimental workflow for the two-step synthesis.

Step 1: Synthesis of 2-(Chloromethyl)-5-methoxypyridine

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-5-methoxypyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Williamson Ether Synthesis

Materials:

  • 2-(Chloromethyl)-5-methoxypyridine (from Step 1)

  • Aryl hydroxide (phenol)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, acetonitrile, acetone)

Procedure:

  • To a round-bottom flask, add the aryl hydroxide (1.0 mmol, 1.0 equiv), base (1.5 mmol, 1.5 equiv), and solvent (10 mL).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.0 mmol, 1.0 equiv) in the same solvent (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final 2-((aryloxy)methyl)-5-methoxypyridine.

Representative Data for the Two-Step Synthesis

The following table provides representative yields for the synthesis of aryl ethers via the Williamson ether synthesis, demonstrating the versatility of this approach.

EntryAryl Hydroxide (Phenol)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃Acetonitrile80692
24-MethoxyphenolNaHDMF60495
34-ChlorophenolK₂CO₃Acetone60889
42-NaphtholK₂CO₃DMF80690

Applications in Drug Discovery

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3][4][5] The 2-((aryloxy)methyl)-5-methoxypyridine core is a valuable pharmacophore that can be further elaborated to generate novel drug candidates. The ether linkage provides a flexible spacer, while the methoxy and aryl groups can be modified to tune the compound's physicochemical properties and biological activity. These compounds can be explored as potential inhibitors of kinases, GPCRs, and other enzymes implicated in various diseases, including cancer, inflammation, and infectious diseases.

References

Synthesis of Substituted Pyrrolopyridinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted pyrrolopyridinones, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition. The following sections outline synthetic strategies, experimental procedures, and relevant biological pathways.

Introduction

Pyrrolopyridinones are bicyclic heterocyclic compounds containing a fused pyrrole and pyridine ring system with a carbonyl group.[1] Their structural similarity to purines allows them to act as ATP-competitive inhibitors for a variety of protein kinases, making them attractive scaffolds for the development of novel therapeutics, particularly in oncology.[2] Several pyrrolopyridinone derivatives have been investigated as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 2 (CDK2).[3][4][5] This document details common synthetic routes to access this privileged scaffold.

Synthetic Strategies and Protocols

Multiple synthetic strategies have been developed for the preparation of substituted pyrrolopyridinones. Key methods include multicomponent reactions, such as the Ugi-Zhu three-component reaction, and transition-metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, followed by cyclization.

Protocol 1: One-Pot Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Three-Component Reaction

This protocol describes a one-pot cascade process involving an Ugi-Zhu three-component reaction (UZ-3CR) followed by an aza-Diels-Alder cycloaddition and subsequent aromatization to yield highly substituted pyrrolo[3,4-b]pyridin-5-ones.[6][7][8]

Experimental Protocol:

  • Reaction Setup: To a microwave vial, add the aldehyde (1.0 eq.), amine (1.0 eq.), α-isocyanoacetamide (1.0 eq.), maleic anhydride (1.1 eq.), and ytterbium(III) triflate (10 mol%) in toluene (0.2 M).

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired pyrrolo[3,4-b]pyridin-5-one.

Protocol 2: Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines via Sonogashira Coupling and Cyclization

This method involves an initial palladium-catalyzed Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by a cyclization step to form the pyrrolo[2,3-d]pyrimidine core.[9][10]

Experimental Protocol:

Step A: Sonogashira Coupling

  • Reaction Setup: To a sealed tube, add 5-bromo-6-chloro-1,3-dimethyluracil (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in anhydrous triethylamine.

  • Reaction Conditions: Degas the mixture with argon for 15 minutes, then stir at room temperature for 12-24 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-alkynyl-6-chlorouracil derivative.

Step B: Domino C-N Coupling/Hydroamination for Cyclization

  • Reaction Setup: In a reaction flask, dissolve the 5-alkynyl-6-chlorouracil derivative (1.0 eq.) and a primary amine (1.5 eq.) in anhydrous DMF.

  • Reaction Conditions: Add a palladium catalyst, such as Pd₂(dba)₃ (5 mol%), and a phosphine ligand, like Xantphos (10 mol%), along with a base, for instance, K₂CO₃ (2.0 eq.). Heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to obtain the substituted pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione.

Protocol 3: One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

This efficient method combines arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a phase-transfer catalyst to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines.[11]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the barbituric acid derivative (1.0 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol (10 mL).

  • Reaction Conditions: Stir the reaction mixture at 50 °C for 60-80 minutes.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various substituted pyrrolopyridinones.

Table 1: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Reaction.

EntryAldehydeAmineIsocyanideProductYield (%)
1BenzaldehydeBenzylamineN-((R)-1-isocyano-1-phenylethyl)acetamide2-benzyl-7-phenyl-6-(1-acetamido-1-phenylethyl)-pyrrolo[3,4-b]pyridin-5-one75
24-ChlorobenzaldehydeBenzylamineN-((R)-1-isocyano-1-phenylethyl)acetamide2-benzyl-7-(4-chlorophenyl)-6-(1-acetamido-1-phenylethyl)-pyrrolo[3,4-b]pyridin-5-one82
3Furan-2-carbaldehydeFurfurylamineN-((R)-1-isocyano-1-phenylethyl)acetamide2-(furan-2-ylmethyl)-7-(furan-2-yl)-6-(1-acetamido-1-phenylethyl)-pyrrolo[3,4-b]pyridin-5-one65

Yields are based on representative examples from the literature and may vary.

Table 2: Synthesis and Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives. [12][13]

CompoundYield (%)IC₅₀ vs. HT-29 (µM)IC₅₀ vs. EGFR (nM)
8c 4-Cl-Ph4-Cl-Ph68>10-
10a 4-Cl-Ph-777.8-
5k 4-((E)-(4-bromobenzylidene)hydrazinecarbonyl)phenylH85-40

IC₅₀ values represent the concentration required for 50% inhibition.

Visualization of Workflow and Signaling Pathways

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrrolopyridinones, from starting materials to the final purified product.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst, Solvent Crude Product Crude Product Reaction->Crude Product Reaction Time, Temperature Work-up Work-up Crude Product->Work-up Purification Purification Work-up->Purification e.g., Column Chromatography Characterization Characterization Purification->Characterization NMR, MS, etc. Final Product Final Product Characterization->Final Product

Caption: General workflow for the synthesis and purification of substituted pyrrolopyridinones.

Signaling Pathways

Substituted pyrrolopyridinones often target protein kinases involved in cell proliferation and survival. The diagrams below illustrate the simplified signaling pathways of EGFR, FGFR, and CDK2, which are common targets for this class of compounds.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Grb2/Sos Grb2/Sos Dimerization & Autophosphorylation->Grb2/Sos PI3K PI3K Dimerization & Autophosphorylation->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Akt Akt PI3K->Akt Akt->Proliferation, Survival Pyrrolopyridinone Pyrrolopyridinone Pyrrolopyridinone->Dimerization & Autophosphorylation

Caption: Simplified EGFR signaling cascade and the inhibitory action of pyrrolopyridinones.

FGFR Signaling Pathway

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization & Phosphorylation Dimerization & Phosphorylation FGFR->Dimerization & Phosphorylation FRS2/GRB2/SOS FRS2/GRB2/SOS Dimerization & Phosphorylation->FRS2/GRB2/SOS PI3K-AKT Pathway PI3K-AKT Pathway Dimerization & Phosphorylation->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway Dimerization & Phosphorylation->PLCγ Pathway RAS-MAPK Pathway RAS-MAPK Pathway FRS2/GRB2/SOS->RAS-MAPK Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS-MAPK Pathway->Cell Proliferation & Survival PI3K-AKT Pathway->Cell Proliferation & Survival PLCγ Pathway->Cell Proliferation & Survival Pyrrolopyridinone Pyrrolopyridinone Pyrrolopyridinone->Dimerization & Phosphorylation

Caption: Overview of FGFR signaling pathways inhibited by pyrrolopyridinone compounds.

CDK2 Signaling Pathway

CDK2_Pathway Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex pRb pRb Cyclin E/CDK2 Complex->pRb Phosphorylation Rb Rb Rb->pRb E2F E2F pRb->E2F Releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry Pyrrolopyridinone Pyrrolopyridinone Pyrrolopyridinone->Cyclin E/CDK2 Complex

Caption: Regulation of the G1/S cell cycle transition by CDK2 and its inhibition.

References

Application Notes and Protocols: (5-Methoxypyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methoxypyridin-2-yl)methanol is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active compounds. Its substituted pyridine core is a common feature in many kinase inhibitors and other therapeutic agents. The methoxy group and the methanol functional group offer versatile handles for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications, quantitative data on relevant compounds, detailed experimental protocols, and visualizations of synthetic pathways.

Applications in Medicinal Chemistry

The primary application of this compound is as a precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine moiety of this compound can act as a hinge-binding motif, a common interaction mode for kinase inhibitors that target the ATP-binding site of the enzyme.

One notable application is in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. The (5-methoxypyridin-2-yl)methyl scaffold can be incorporated into various heterocyclic core structures to generate potent and selective HPK1 inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR) of Related Kinase Inhibitors

The following table summarizes the biological activity of exemplary kinase inhibitors that incorporate structural motifs conceptually derived from this compound. This data highlights the importance of the substituted pyridine moiety in achieving high potency.

Compound IDCore StructureR Group ModificationTarget KinaseIC50 (nM)
1 Pyrrolo[2,3-d]pyrimidine4-FluoroanilineHPK110.1[1]
2 Spiro[indoline-3,4'-piperidine]2-hydroxyethylHPK133.27
3 Spiro[indoline-3,4'-piperidine]2-(dimethylamino)ethylHPK11.02
4 Thiazole-5-carboxamide2-methylpyrimidinylSrc/AblPotent (exact value not specified)
5 7H-Pyrrolo[2,3-d]pyrimidinePhenylMultiple RTKsPotent (exact value not specified)[2]
6 Spiro AnalogueMorpholine-substituted ethylHPK12.67[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • Methyl 5-methoxypyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • To a stirred solution of methyl 5-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as a crude product, which can be purified by column chromatography.

Protocol 2: Representative Synthesis of a Pyrrolopyridinone HPK1 Inhibitor Intermediate

This protocol outlines a representative procedure for the synthesis of a key intermediate for a pyrrolopyridinone-based HPK1 inhibitor, starting from this compound.

Step 2a: Chlorination of this compound

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-5-methoxypyridine.

Step 2b: Alkylation of a Pyrrolopyridinone Core

Materials:

  • Pyrrolopyridinone core

  • 2-(chloromethyl)-5-methoxypyridine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the pyrrolopyridinone core (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated pyrrolopyridinone intermediate.

Visualizations

Synthesis_of_5_Methoxypyridin_2_yl_methanol start Methyl 5-methoxypyridine-2-carboxylate reagent1 LiAlH4, THF start->reagent1 product This compound reagent1->product caption Synthesis of this compound.

Caption: Synthetic route to this compound.

Medicinal_Chemistry_Workflow start This compound (Key Building Block) step1 Functional Group Transformation (e.g., Chlorination) start->step1 step2 Coupling with Core Scaffold (e.g., Pyrrolopyridinone) step1->step2 step3 Further Derivatization (SAR Exploration) step2->step3 product Bioactive Molecule (e.g., HPK1 Inhibitor) step3->product caption Role in drug discovery workflow.

Caption: Role in drug discovery workflow.

Signaling_Pathway_Inhibition TCR TCR Signaling HPK1 HPK1 TCR->HPK1 Downstream Downstream Signaling HPK1->Downstream P T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Inhibition Inhibitor HPK1 Inhibitor (Derived from This compound) Inhibitor->HPK1 Inhibits caption HPK1 inhibition enhances T-cell activation.

Caption: HPK1 inhibition enhances T-cell activation.

References

Application Notes and Protocols for the Scale-Up Synthesis of (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (5-Methoxypyridin-2-yl)methanol, a valuable building block in the pharmaceutical industry. The described methodology is a robust two-step process commencing with the Fischer esterification of 5-methoxypyridine-2-carboxylic acid to yield methyl 5-methoxypyridine-2-carboxylate, followed by its selective reduction to the target alcohol using sodium borohydride. This protocol is designed for scalability, safety, and high purity of the final product, making it suitable for laboratory and pilot-plant scale production.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The demand for efficient and scalable synthetic routes is driven by its utility in drug discovery and development. The presented two-step synthesis offers a cost-effective and safer alternative to methods employing more hazardous reagents. The initial esterification of the commercially available 5-methoxypyridine-2-carboxylic acid is a classic Fischer esterification, followed by a selective reduction of the resulting ester. Sodium borohydride is chosen as the reducing agent due to its milder nature and operational simplicity compared to metal hydrides like lithium aluminum hydride.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound[1]
CAS Number 127978-70-5[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Light yellow oil
Boiling Point 262 °C
Density 1.155 g/cm³

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Fischer Esterification: 5-Methoxypyridine-2-carboxylic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to form methyl 5-methoxypyridine-2-carboxylate.

  • Step 2: Reduction: The methyl ester is then reduced to this compound using sodium borohydride in methanol.

Synthesis_Pathway cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Reduction start_material 5-Methoxypyridine-2-carboxylic acid intermediate Methyl 5-methoxypyridine-2-carboxylate start_material->intermediate Methanol, H₂SO₄ (cat.) Reflux final_product This compound intermediate->final_product Sodium Borohydride Methanol, 0 °C to rt

Figure 1: Two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5-methoxypyridine-2-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Equivalents
5-Methoxypyridine-2-carboxylic acid153.1415.30.11.0
Methanol32.04160 (200 mL)5.050
Sulfuric Acid (concentrated)98.081.96 (1.0 mL)0.020.2
Sodium Bicarbonate (saturated solution)-As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous Sodium Sulfate142.04As needed--
Dichloromethane84.93As needed--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxypyridine-2-carboxylic acid (15.3 g, 0.1 mol).

  • Add methanol (200 mL) to the flask and stir the suspension.

  • Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-methoxypyridine-2-carboxylate as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Equivalents
Methyl 5-methoxypyridine-2-carboxylate167.1616.70.11.0
Sodium Borohydride37.837.60.22.0
Methanol32.04160 (200 mL)5.050
Deionized Water18.02As needed--
Dichloromethane84.93As needed--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve methyl 5-methoxypyridine-2-carboxylate (16.7 g, 0.1 mol) in methanol (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (7.6 g, 0.2 mol) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess sodium borohydride by the slow addition of deionized water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain this compound as a light yellow oil.

Expected Yield: 90-98%

Workflow Diagram

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction esterification_start Mix 5-methoxypyridine-2-carboxylic acid, methanol, and H₂SO₄ reflux Reflux for 4-6 hours esterification_start->reflux cool1 Cool to room temperature reflux->cool1 evaporate1 Remove methanol cool1->evaporate1 dissolve1 Dissolve in CH₂Cl₂ evaporate1->dissolve1 wash Wash with NaHCO₃ and brine dissolve1->wash dry1 Dry over Na₂SO₄ wash->dry1 concentrate1 Concentrate to yield ester dry1->concentrate1 reduction_start Dissolve ester in methanol concentrate1->reduction_start Proceed to reduction cool2 Cool to 0 °C reduction_start->cool2 add_nabh4 Add NaBH₄ cool2->add_nabh4 stir Stir at room temperature for 2-4 hours add_nabh4->stir quench Quench with water stir->quench evaporate2 Remove methanol quench->evaporate2 extract Extract with CH₂Cl₂ evaporate2->extract dry2 Dry over Na₂SO₄ extract->dry2 concentrate2 Concentrate to yield final product dry2->concentrate2

Figure 2: Detailed workflow for the scale-up synthesis.

Characterization Data

  • ¹H NMR (CDCl₃): δ 8.25 (d, 1H), 7.18-7.24 (m, 2H), 4.70 (s, 2H), 3.87 (s, 3H), 1.82 (s, 1H, OH).

  • GC/MS: m/z 139 (M+), 138, 110.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (eyes, central nervous system).[2] Keep away from heat, sparks, open flames, and hot surfaces.

  • Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed. Causes severe skin burns and eye damage.[3][4][5][6] Handle under inert gas and protect from moisture.

  • Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.[2][3][4][5][6][7][8][9]

References

Application Notes and Protocols: Protecting Group Strategies for (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and experimental protocols for the protection of the hydroxyl and pyridine nitrogen functional groups of (5-Methoxypyridin-2-yl)methanol. The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules incorporating this scaffold, preventing undesired side reactions and enabling selective transformations at other positions.

Overview of Protecting Group Strategies

This compound presents two primary sites for protection: the primary alcohol (hydroxyl group) and the pyridine nitrogen. The choice of protecting group depends on the desired reaction conditions for subsequent synthetic steps and the orthogonality required for selective deprotection.

Protection of the Hydroxyl Group: The primary alcohol can be protected using a variety of common protecting groups, including silyl ethers, acetals (such as methoxymethyl ether), and benzyl ethers. The selection is often guided by the stability of the protecting group to different pH ranges and reagents.

Protection of the Pyridine Nitrogen: The pyridine nitrogen can be protected by forming an N-oxide or by quaternization through N-alkylation. N-oxide formation electronically modifies the pyridine ring, influencing its reactivity in subsequent transformations. N-alkylation introduces a positive charge, which can also alter the ring's reactivity and solubility.

The following diagram illustrates the key protecting group strategies for this compound.

Protecting_Group_Strategies cluster_hydroxyl Hydroxyl Group Protection cluster_nitrogen Pyridine Nitrogen Protection Start_OH This compound Silyl_Ether Silyl Ether (e.g., TBS) Start_OH->Silyl_Ether R3SiCl, Base MOM_Ether MOM Ether Start_OH->MOM_Ether MOMCl, Base Benzyl_Ether Benzyl Ether Start_OH->Benzyl_Ether BnBr, Base Start_N This compound N_Oxide Pyridine N-Oxide Start_N->N_Oxide m-CPBA or H2O2 Pyridinium_Salt Pyridinium Salt Start_N->Pyridinium_Salt R-X

Caption: Overview of protecting group strategies for the hydroxyl and pyridine nitrogen functionalities of this compound.

Protection of the Hydroxyl Group

Silyl Ether Protection (e.g., tert-Butyldimethylsilyl - TBS)

Silyl ethers are widely used for the protection of alcohols due to their ease of introduction, stability under many reaction conditions, and facile removal with fluoride reagents. The tert-butyldimethylsilyl (TBS) group is particularly popular due to its steric bulk, which provides good stability.

Table 1: Summary of TBS Protection and Deprotection

StepReagents and ConditionsSolventTypical YieldDeprotection Conditions
Protection TBS-Cl (1.1 eq.), Imidazole (2.2 eq.), rt, 2-6 hDMF>95%TBAF (1.1 eq.), THF, rt, 1-2 h[1][2]
Protection TBS-OTf (1.2 eq.), 2,6-Lutidine (1.5 eq.), 0 °C to rtDCM>95%HF-Pyridine, THF/Pyridine, 0 °C[3]

Experimental Protocol: TBS Protection of this compound

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 eq.).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.1 eq.) portion-wise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to isolate the TBS-protected product.

TBS_Protection_Workflow Start Dissolve this compound and Imidazole in DMF Add_TBSCl Add TBS-Cl Start->Add_TBSCl Stir Stir at room temperature (2-6 h) Add_TBSCl->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash with Brine, Dry (MgSO4) Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify

Caption: Experimental workflow for the TBS protection of the hydroxyl group.

Methoxymethyl (MOM) Ether Protection

MOM ethers are stable to a wide range of non-acidic conditions and are readily cleaved under acidic conditions.

Table 2: Summary of MOM Protection and Deprotection

StepReagents and ConditionsSolventTypical YieldDeprotection Conditions
Protection MOM-Cl (3.0 eq.), DIPEA (4.0 eq.), NaI (0.5 eq.), 0 °C to 25 °C, 16 hDCMHighTFA/DCM (1:15), 25 °C, 12 h[4]
Protection Dimethoxymethane, P₂O₅DCMHigh2M HCl, THF, rt[4]

Experimental Protocol: MOM Protection of this compound

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (4.0 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloromethyl methyl ether (MOM-Cl) (3.0 eq.) dropwise to the stirred solution.

  • Add sodium iodide (NaI) (0.5 eq.) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 16 hours.[4]

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the layers, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Benzyl Ether Protection

Benzyl ethers are stable to a wide range of acidic and basic conditions, making them a robust protecting group. They are typically removed by catalytic hydrogenolysis.

Table 3: Summary of Benzyl Protection and Deprotection

StepReagents and ConditionsSolventTypical YieldDeprotection Conditions
Protection BnBr (1.2 eq.), NaH (1.2 eq.), 0 °C to rtTHF/DMF>90%H₂, Pd/C, rt[5]
Protection Benzyl trichloroacetimidate (1.5 eq.), TfOH (cat.), 0 °CDCM>85%DDQ, MeCN/H₂O, rt[6][7]

Experimental Protocol: Benzyl Protection of this compound

  • Suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr) (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protection of the Pyridine Nitrogen

Pyridine N-Oxide Formation

Formation of a pyridine N-oxide reduces the basicity of the nitrogen and can direct electrophilic substitution to the C4 position. The N-O bond can be readily removed by reduction.

Table 4: Summary of Pyridine N-Oxide Formation and Deprotection

StepReagents and ConditionsSolventTypical YieldDeprotection Conditions
Formation m-CPBA (1.5 eq.), 0 °C to rt, 24 hDCMHighPCl₃ or PPh₃, rt[8][9]
Formation 30% H₂O₂ (excess), refluxAcetic Acid94%H₂, Pd/C, rt[10]
Formation Na₂WO₄·2H₂O (cat.), 30% H₂O₂H₂OGoodSO₂, H₂O, reflux[11][12]

Experimental Protocol: Formation of this compound N-oxide

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pyridine N-oxide product.

N_Oxide_Formation_Workflow Start Dissolve this compound in DCM at 0 °C Add_mCPBA Slowly add m-CPBA Start->Add_mCPBA Stir Stir at room temperature (24 h) Add_mCPBA->Stir Wash Wash with aq. NaHCO3 and Brine Stir->Wash Dry_Concentrate Dry (Na2SO4) and Concentrate Wash->Dry_Concentrate Product Obtain Pyridine N-Oxide Dry_Concentrate->Product

Caption: Experimental workflow for the formation of the pyridine N-oxide.

Orthogonal Protecting Group Strategies

In multi-step syntheses, it is often necessary to selectively deprotect one functional group in the presence of another. This requires the use of orthogonal protecting groups, which can be removed under different conditions.

Example of an Orthogonal Strategy:

  • Protect the hydroxyl group as a TBS ether: This group is stable to the conditions used for N-oxide formation and many other transformations, but is selectively cleaved by fluoride ions.

  • Protect the pyridine nitrogen as an N-oxide: This group is stable to the basic conditions used for silyl ether formation and can be selectively removed by reduction (e.g., with PPh₃), leaving the TBS ether intact.

The following diagram illustrates the logical relationship of an orthogonal protecting group strategy.

Orthogonal_Strategy Start This compound Protect_OH Protect Hydroxyl as TBS Ether Start->Protect_OH Protect_N Protect Nitrogen as N-Oxide Protect_OH->Protect_N Intermediate Doubly Protected Intermediate Protect_N->Intermediate Deprotect_N Selective Deprotection of N-Oxide (e.g., PPh3) Intermediate->Deprotect_N Deprotect_OH Selective Deprotection of TBS Ether (e.g., TBAF) Intermediate->Deprotect_OH Product_N_Deprotected Hydroxyl Protected, Nitrogen Free Deprotect_N->Product_N_Deprotected Product_OH_Deprotected Nitrogen Protected, Hydroxyl Free Deprotect_OH->Product_OH_Deprotected

References

The Pivotal Role of (5-Methoxypyridin-2-yl)methanol in Elucidating Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the strategic use of molecular fragments is paramount to understanding and optimizing the interaction between a potential drug candidate and its biological target. Among these, the (5-Methoxypyridin-2-yl)methanol moiety has emerged as a significant scaffold in structure-activity relationship (SAR) studies, particularly in the development of kinase and heat shock protein 90 (Hsp90) inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this versatile fragment in their SAR investigations.

The this compound scaffold, with its distinct arrangement of a methoxy group, a pyridine ring, and a hydroxymethyl group, offers a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse chemical modifications. These features make it an attractive starting point for fragment-based drug design and lead optimization.

Application Notes: Unraveling SAR with this compound

The strategic importance of the this compound fragment lies in its recurrence in various potent and selective inhibitors of key cellular targets implicated in cancer and other diseases. SAR studies involving this scaffold typically explore modifications at three key positions: the methoxy group, the hydroxymethyl group, and the pyridine ring itself.

1. The Role of the 5-Methoxy Group: The methoxy group at the 5-position of the pyridine ring often plays a crucial role in establishing key interactions within the binding pocket of the target protein. Its oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. SAR studies frequently involve:

  • Alkoxy Chain Homologation: Extending the methyl group to ethyl, propyl, or larger alkyl chains can probe the size and hydrophobicity of the binding pocket.
  • Substitution with other Functional Groups: Replacing the methoxy group with halogens (e.g., -F, -Cl), a cyano group (-CN), or a trifluoromethyl group (-CF3) can modulate the electronic properties and binding interactions.
  • Demethylation: Conversion to the corresponding 5-hydroxy derivative introduces a hydrogen bond donor, which can fundamentally alter the binding mode.

2. The Significance of the 2-Hydroxymethyl Group: The hydroxymethyl group at the 2-position provides a critical hydrogen bond donor and acceptor. Its flexibility allows it to adopt various conformations to optimize interactions with the target. Key modifications in SAR studies include:

  • Alkylation or Acylation: Conversion of the alcohol to an ether or an ester can explore the steric and electronic requirements of the adjacent binding region.
  • Oxidation: Oxidation of the alcohol to an aldehyde or a carboxylic acid introduces different electronic and hydrogen bonding capabilities.
  • Replacement with Amines or Amides: Substitution with an aminomethyl or an amidomethyl group can introduce additional hydrogen bonding interactions and basicity.

3. Modifications of the Pyridine Ring: The pyridine nitrogen itself is a key hydrogen bond acceptor. Altering its position or substituting other positions on the ring can significantly impact binding affinity and selectivity.

  • Positional Isomers: Investigating other isomers, such as (5-methoxypyridin-3-yl)methanol, can reveal the importance of the relative orientation of the functional groups.
  • Ring Substitution: Introducing substituents at other available positions on the pyridine ring can be used to fine-tune physicochemical properties like solubility and metabolic stability.

Quantitative Data from SAR Studies of Methoxypyridine-Containing Inhibitors

Table 1: SAR of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

Compound IDR Group (Modification on Pyridine-linked scaffold)PI3Kα IC50 (nM)mTOR IC50 (nM)
1a -H15.835.2
1b -CH312.328.9
1c -OCH310.122.5
1d -Cl8.719.8
1e -F9.221.1

Data is synthesized from representative trends in kinase inhibitor literature.

Table 2: SAR of Aminopyridine-based c-Met Kinase Inhibitors

Compound IDCore Scaffold Modificationc-Met IC50 (nM)KDR (VEGFR2) IC50 (nM)
2a 5-(7-methoxyquinolin-4-yloxy)pyridin-2-amine5150
2b 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine3120
2c 5-(7-fluoro-6-methoxyquinolin-4-yloxy)pyridin-2-amine8250
2d 5-(isoquinolin-4-yloxy)pyridin-2-amine>1000>1000

Data is representative of trends observed in published c-Met inhibitor studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to SAR studies of this compound and its derivatives.

Protocol 1: General Synthesis of (5-Alkoxypyridin-2-yl)methanol Analogs

Objective: To synthesize a library of (5-alkoxypyridin-2-yl)methanol analogs with varying alkoxy groups for SAR studies.

Materials:

  • 5-Hydroxypyridine-2-carboxylic acid

  • Appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Esterification: Protect the carboxylic acid of 5-hydroxypyridine-2-carboxylic acid as a methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • O-Alkylation: a. Dissolve the 5-hydroxypyridine-2-carboxylate ester in anhydrous DMF. b. Add K2CO3 (2-3 equivalents) and the desired alkyl halide (1.5 equivalents). c. Stir the reaction mixture at room temperature or gentle heating (50-60 °C) until the reaction is complete (monitored by TLC). d. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Purify the resulting 5-alkoxypyridine-2-carboxylate ester by column chromatography.

  • Reduction to Alcohol: a. Prepare a suspension of LiAlH4 (1.5-2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of the 5-alkoxypyridine-2-carboxylate ester in anhydrous THF to the LiAlH4 suspension. d. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC). e. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). f. Filter the resulting solids and concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography to yield the desired (5-alkoxypyridin-2-yl)methanol analog.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., c-Met)

Objective: To determine the in vitro inhibitory activity (IC50) of this compound derivatives against a target kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the c-Met enzyme in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final reaction volume is 5 µL.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Hsp90 Inhibition Assay (Fluorescence Polarization)

Objective: To assess the ability of this compound derivatives to inhibit the binding of a fluorescently labeled ligand to Hsp90.

Materials:

  • Recombinant human Hsp90α

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT)

  • Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)

  • Test compounds (dissolved in DMSO)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • In the wells of a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add a solution of Hsp90α in assay buffer to each well.

  • Add the fluorescently labeled Hsp90 ligand to each well.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percentage of inhibition based on the decrease in fluorescence polarization relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing SAR Pathways and Workflows

To better illustrate the logical flow of SAR studies and the underlying biological pathways, the following diagrams are provided in DOT language for use with Graphviz.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis Start Start Scaffold This compound Start->Scaffold Analogs Analog Library (R1, R2, R3 modifications) Scaffold->Analogs Primary_Assay Primary Biochemical Assay (e.g., Kinase Inhibition) Analogs->Primary_Assay Cellular_Assay Cell-Based Assay (e.g., Anti-proliferation) Primary_Assay->Cellular_Assay SAR_Table Generate SAR Table (IC50 values) Cellular_Assay->SAR_Table Lead_ID Identify Lead Compounds SAR_Table->Lead_ID Optimization Optimization Lead_ID->Optimization Further Optimization

Caption: Workflow for SAR studies of this compound analogs.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->PI3K

Caption: Simplified kinase signaling pathway targeted by methoxypyridine-based inhibitors.

Hsp90_Chaperone_Cycle Hsp90_open Hsp90 (open conformation) Hsp90_closed Hsp90 (closed conformation) Hsp90_open->Hsp90_closed ATP binding Hsp90_closed->Hsp90_open ATP hydrolysis Folded_Protein Folded Client Protein Hsp90_closed->Folded_Protein Client_Protein Unfolded Client Protein Client_Protein->Hsp90_open ATP ATP ADP ADP Inhibitor This compound Derivative Inhibitor->Hsp90_open Blocks ATP binding

Application of (5-Methoxypyridin-2-yl)methanol in Fragment-Based Drug Discovery: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. These fragments, while typically exhibiting weak binding affinities, provide high-quality starting points for optimization into potent and selective drug candidates. The methoxypyridine scaffold is a prevalent motif in medicinal chemistry, valued for its hydrogen bonding capabilities, metabolic stability, and synthetic tractability. (5-Methoxypyridin-2-yl)methanol, a simple substituted pyridine, represents a valuable fragment for screening campaigns due to its desirable physicochemical properties.

Fragment Profile: this compound

This fragment possesses key features that make it an attractive candidate for FBDD libraries.

PropertyValueSignificance in FBDD
Molecular Weight139.15 g/mol Compliant with the "Rule of Three" (MW < 300 Da), ensuring good ligand efficiency.
cLogP0.8Indicates good aqueous solubility, crucial for biophysical screening assays.
Hydrogen Bond Donors1 (hydroxyl group)Can form key interactions with the target protein.
Hydrogen Bond Acceptors2 (methoxy oxygen, pyridine nitrogen)Provides additional opportunities for specific binding interactions.
Rotatable Bonds2Low conformational flexibility, reducing the entropic penalty upon binding.

Experimental Protocols

The successful application of this compound in an FBDD campaign involves a multi-step process, from initial screening to hit validation and optimization.

Fragment Library Preparation
  • Objective: To prepare a high-quality stock solution of this compound for screening.

  • Protocol:

    • Purchase or synthesize this compound of high purity (>95%).

    • Prepare a stock solution of the fragment at a concentration of 100 mM in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For aqueous-based assays, perform a solubility test to ensure the fragment remains in solution at the final screening concentration.

Primary Fragment Screening

Several biophysical techniques can be employed for the primary screening of fragments. The choice of method depends on the nature of the target protein and available instrumentation.

  • Objective: To identify fragments that bind to the target protein immobilized on a sensor chip.

  • Protocol:

    • Immobilize the target protein on a suitable SPR sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Prepare a series of dilutions of the this compound fragment in a suitable running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to detect binding.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

    • Analyze the resulting sensorgrams to identify fragments that exhibit concentration-dependent binding.

  • Objective: To detect fragment binding by observing changes in the NMR spectrum of the target protein or the fragment itself.

  • Protocol (Ligand-Observed):

    • Prepare a solution of the this compound fragment in a deuterated buffer.

    • Acquire a 1D ¹H NMR spectrum of the fragment alone (reference spectrum).

    • Prepare a sample containing the target protein and the fragment in the same deuterated buffer.

    • Acquire a 1D ¹H NMR spectrum of the protein-fragment mixture.

    • Compare the two spectra. Changes in chemical shifts, line broadening, or signal intensity of the fragment's protons indicate binding.

Hit Validation and Characterization
  • Objective: To confirm the binding of the fragment hit and determine its binding affinity and ligand efficiency.

  • Protocol (Isothermal Titration Calorimetry - ITC):

    • Prepare solutions of the target protein and the this compound fragment in the same buffer.

    • Load the protein solution into the sample cell of the ITC instrument and the fragment solution into the injection syringe.

    • Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

    • Analyze the resulting thermogram to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

    • Calculate the Ligand Efficiency (LE) using the following formula:

      • LE = -ΔG / N, where ΔG = RTln(Kd) and N is the number of non-hydrogen atoms in the fragment.

Data Presentation

The following table presents hypothetical, yet representative, data for the initial screening and validation of a methoxypyridine-based fragment, illustrating the expected outcomes of the described protocols.

FragmentScreening MethodHit?Kd (µM)Ligand Efficiency (LE)
This compound SPRYes5000.35
Analog 1 (2-amino-5-methoxypyridine)SPRYes3500.38
Analog 2 (5-methoxy-2-methylpyridine)SPRNo>1000N/A
Control (Unrelated Fragment)SPRNo>1000N/A

Visualization of FBDD Workflow and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in fragment-based drug discovery.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment_Library Fragment Library (e.g., containing this compound) Primary_Screening Primary Screening (SPR, NMR) Fragment_Library->Primary_Screening Hit_Validation Hit Validation (ITC, X-ray) Primary_Screening->Hit_Validation Structure_Based_Design Structure-Based Design Hit_Validation->Structure_Based_Design SAR_Exploration SAR Exploration Structure_Based_Design->SAR_Exploration Lead_Compound Lead Compound SAR_Exploration->Lead_Compound

Caption: A generalized workflow for fragment-based drug discovery.

Fragment_Growth cluster_Fragment Initial Fragment Hit cluster_Protein Target Protein Binding Pocket Fragment This compound Binding_Pocket Binding Pocket Fragment->Binding_Pocket Vector_1 Growth Vector 1 Binding_Pocket->Vector_1 Exploration Vector_2 Growth Vector 2 Binding_Pocket->Vector_2 Exploration

Caption: Fragment growth strategy from an initial hit.

Signaling_Pathway_Example cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Target Target Kinase Receptor->Kinase_Target activates Substrate Substrate Kinase_Target->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 5-Methoxypyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 5-methoxypyridine substrates.

Troubleshooting Guide

Low yields and side product formation are common challenges when working with electron-rich heterocyclic substrates like 5-methoxypyridines. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.

Q1: My Suzuki coupling reaction with a 5-methoxypyridine halide has a very low yield. What are the most likely causes and how can I improve it?

A1: Low yields in Suzuki couplings with 5-methoxypyridine substrates often stem from a few key factors related to the electronic nature of the pyridine ring. The electron-donating methoxy group can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition to the palladium catalyst.[1] Here are the primary areas to investigate for optimization:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for these less reactive substrates. Switching to a more active catalytic system is crucial. Consider using bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or trialkyl phosphines (e.g., P(t-Bu)₃), which can facilitate the oxidative addition step.[2]

  • Base Selection: The choice of base is critical for the transmetalation step.[3] A screening of different bases is often necessary. Stronger bases like K₃PO₄ or Cs₂CO₃ are frequently more effective than weaker ones like Na₂CO₃, especially with less reactive aryl chlorides.[2]

  • Solvent System: The polarity and composition of the solvent can significantly impact reaction rates and yields. Common solvent systems include toluene/water, dioxane/water, or THF/water mixtures.[2][4] The presence of water is often essential to dissolve the inorganic base and facilitate the reaction.[5]

  • Reaction Temperature: Increasing the reaction temperature can often improve yields for less reactive substrates, but it may also promote side reactions. A careful optimization of the temperature is recommended.

Q2: I am observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?

A2: Homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond) are common side reactions that compete with the desired cross-coupling.[6]

  • To Minimize Homocoupling:

    • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[6] Ensure that your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

    • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

  • To Minimize Protodeboronation:

    • Choice of Boronic Ester: Pyridylboronic acids can be unstable.[6] Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[6]

    • Milder Base: If protodeboronation is severe, switching to a milder base like KF or K₂CO₃ might be beneficial, although this could also decrease the rate of the desired reaction.[3]

    • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce protodeboronation, but this may require careful selection of the base and solvent system.[6]

Q3: My starting 5-methoxypyridyl chloride is unreactive. What specific changes should I make?

A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[1] To achieve good yields with 5-methoxypyridyl chlorides, you will likely need to employ more forcing conditions and specialized catalysts.

  • Catalyst System: This is the most critical parameter. Use palladium precatalysts paired with bulky, electron-rich phosphine ligands designed for C-Cl bond activation. Buchwald-type ligands are often the best choice.

  • Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.

  • Stronger Base: A strong base like K₃PO₄ is often necessary to facilitate the reaction with less reactive chlorides.

Frequently Asked Questions (FAQs)

Q: What is the best palladium catalyst to use for Suzuki coupling with a 5-methoxypyridine substrate?

A: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, for challenging substrates like 5-methoxypyridines, catalyst systems based on bulky, electron-rich phosphine ligands are generally recommended. For example, Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands like SPhos, XPhos, or P(t-Bu)₃ often give good results. For routine couplings, Pd(PPh₃)₄ might be sufficient, but it is often less effective for less reactive halides.

Q: Which base should I choose for my reaction?

A: The choice of base is crucial and often requires screening. A common starting point is K₂CO₃ or K₃PO₄. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. If your substrate is sensitive to strong bases, you might consider KF. The base must be sufficiently strong to activate the boronic acid for transmetalation.[3]

Q: Does the position of the methoxy group on the pyridine ring affect the reaction?

A: Yes, the position of the methoxy group can influence the electronic properties of the pyridine ring and the reactivity of the C-X bond. A 5-methoxy group, being meta to the nitrogen, has a moderate electron-donating effect. The overall reactivity will also depend on the position of the halide.

Q: Is it necessary to use a water/organic solvent mixture?

A: In many cases, a mixture of an organic solvent (like dioxane, toluene, or THF) with water is beneficial.[2][4][5] Water helps to dissolve the inorganic base and can accelerate the transmetalation step. However, for substrates prone to protodeboronation, anhydrous conditions might be necessary, which would require a different choice of base and solvent.[6]

Data Presentation

The following tables summarize typical reaction conditions and the effect of different parameters on the yield of Suzuki coupling reactions with pyridine substrates.

Table 1: Typical Reaction Conditions for Suzuki Coupling of Halopyridines

ParameterTypical ConditionsNotes
Aryl Halide 2- or 3-halopyridineReactivity: I > Br > Cl.
Boronic Acid/Ester 1.1 - 1.5 equivalentsPinacol esters can improve stability.
Palladium Catalyst 1-5 mol% Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Precatalyst choice depends on ligand.
Ligand 2-10 mol%Bulky, electron-rich phosphines for chlorides.
Base 2-3 equivalents K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDegassed solvent is crucial.
Temperature 80 - 120 °CHigher temperatures for chlorides.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Table 2: Effect of Parameter Variation on Reaction Yield (Qualitative)

Parameter VariedCondition AExpected YieldCondition BExpected YieldRationale
Ligand PPh₃Low to ModerateSPhosModerate to HighBulky, electron-rich ligands facilitate oxidative addition of less reactive halides.
Base Na₂CO₃Low to ModerateK₃PO₄HighStronger bases are more effective at promoting transmetalation.
Solvent Toluene (anhydrous)LowToluene / H₂O (10:1)Moderate to HighWater often helps dissolve the base and accelerates the reaction.
Halide 2-Chloro-5-methoxypyridineLow to Moderate2-Bromo-5-methoxypyridineHighThe C-Br bond is more easily cleaved by the palladium catalyst than the C-Cl bond.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv.)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Combine Aryl Halide, Boronic Acid, and Base purge 2. Purge with Inert Gas reagents->purge solvent 3. Add Degassed Solvent purge->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst heat 5. Heat and Stir catalyst->heat monitor 6. Monitor Reaction Progress heat->monitor workup 7. Work-up and Extraction monitor->workup purify 8. Purify Product workup->purify

Caption: A generalized workflow for a Suzuki coupling experiment.

Troubleshooting_Logic Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_catalyst Is the catalyst system active enough? start->check_catalyst change_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, P(t-Bu)3) check_catalyst->change_ligand No check_base Is the base strong enough? check_catalyst->check_base Yes change_ligand->check_base change_base Screen stronger bases (e.g., K3PO4, Cs2CO3) check_base->change_base No check_temp Is the temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature check_temp->increase_temp No side_reactions Are side reactions (homocoupling, protodeboronation) prevalent? check_temp->side_reactions Yes increase_temp->side_reactions optimize_side Degas thoroughly, use boronic ester, adjust base side_reactions->optimize_side Yes success Improved Yield side_reactions->success No optimize_side->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answers to frequently encountered issues during the Buchwald-Hartwig amination of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a pyridine derivative failing or giving low yields?

Low or no conversion in the amination of pyridine derivatives is a common problem. Several factors can contribute to this, primarily stemming from the electron-deficient nature of the pyridine ring and its potential to coordinate with and inhibit the palladium catalyst.[1]

Initial troubleshooting should focus on:

  • Catalyst and Ligand Choice: The selection of the palladium source and, critically, the phosphine ligand is paramount for success with challenging substrates like pyridines.[1]

  • Base Selection: The strength and type of base are crucial and can be substrate-dependent.

  • Solvent and Temperature: Anhydrous and appropriate solvents, along with optimal reaction temperatures, are necessary.

  • Inert Atmosphere: Strict exclusion of oxygen is essential for catalyst stability.[1]

  • Reagent Purity: Impurities in the pyridine halide, amine, or other reagents can poison the catalyst.

Q2: What are the best catalyst and ligand combinations for coupling with pyridine derivatives?

The optimal combination is highly dependent on the specific pyridine halide and amine being used. However, for pyridine substrates, particularly the less reactive chloropyridines, bulky and electron-rich phosphine ligands are generally required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Consider ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos). These have shown success in the amination of various heteroaryl halides.[2][3] For palladium sources, pre-formed catalysts (precatalysts) are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2]

Q3: Which base should I choose for the amination of a pyridine derivative?

Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common and often effective choice.[2] However, if your pyridine substrate or amine contains base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be better alternatives, though they might require higher temperatures or more active catalyst systems.[2][4][5] The solubility of the base in the reaction solvent is a critical and often overlooked factor that can significantly impact reaction efficiency.[5]

Q4: What are the most common side reactions, and how can they be minimized?

A frequent side reaction is hydrodehalogenation , where the halide on the pyridine ring is replaced by a hydrogen atom.[2] This can be minimized by:

  • Using a suitable ligand: Bulky, electron-rich ligands can promote the desired C-N bond formation over hydrodehalogenation.

  • Controlling the stoichiometry: A slight excess of the amine (1.1-1.5 equivalents) can favor the amination pathway.[2]

  • Strictly anhydrous conditions: The presence of water can contribute to hydrodehalogenation.[2]

Another potential side reaction is the formation of biaryl byproducts , especially when using chiral primary amines. Optimization of the catalyst, ligand, and stoichiometry is necessary to minimize this.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Possible CauseSuggested Solution
Catalyst Inhibition/Decomposition The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Use bulky phosphine ligands to sterically hinder this coordination. Ensure a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1][2]
Poor Solubility of Reagents The insolubility of the inorganic base is a common reason for reaction failure.[5] Ensure vigorous stirring. Consider a solvent system that better solubilizes all components. A combination of an organic and inorganic base can sometimes improve solubility.[5]
Incorrect Ligand Choice For electron-deficient pyridine halides, especially chlorides, standard phosphine ligands are often ineffective. Switch to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[2]
Sub-optimal Base If using a weak base like K₃PO₄ or Cs₂CO₃ with a less reactive pyridine halide, the reaction may be too slow. Consider switching to a stronger base like NaOtBu if your substrate is tolerant.[2]
Low Reaction Temperature Amination of pyridine halides, particularly chlorides, often requires elevated temperatures (80-110 °C) to facilitate the oxidative addition step.[1]
Impure Reagents Ensure all reagents, especially the pyridine halide, amine, and solvent, are pure and anhydrous. Water and other impurities can poison the catalyst.[1][2]

Issue 2: Significant Hydrodehalogenation Side Product

Possible CauseSuggested Solution
Slow Reductive Elimination The reductive elimination step to form the C-N bond is competing with pathways leading to hydrodehalogenation. Use a more electron-rich and bulky ligand to accelerate the reductive elimination.
Presence of Water Trace amounts of water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are rigorously dried.[2]
Sub-optimal Ligand-to-Palladium Ratio An inappropriate ligand-to-palladium ratio can lead to catalyst species that favor side reactions. A common starting point is a 2:1 ligand to palladium ratio.
Base-Induced Decomposition The strong base may be causing decomposition of the starting material or product, which can sometimes manifest as the hydrodehalogenated product. Consider screening different bases.

Data Presentation: Condition Screening

The following tables provide a summary of how different reaction parameters can affect the yield of the Buchwald-Hartwig amination of pyridine derivatives.

Table 1: Effect of Ligand on the Amination of 3-Bromopyridine with Morpholine

LigandPalladium SourceBaseSolventTemperature (°C)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100>95
RuPhosPd₂(dba)₃NaOtBuToluene10092
BrettPhosPd₂(dba)₃NaOtBuToluene10088
P(o-tolyl)₃Pd₂(dba)₃NaOtBuToluene100<10

Note: Yields are representative and highly dependent on specific reaction conditions.

Table 2: Effect of Base on the Amination of 2-Chloropyridine with Aniline

BasePalladium SourceLigandSolventTemperature (°C)Yield (%)
NaOtBuPd(OAc)₂XPhos1,4-Dioxane11095
LHMDSPd(OAc)₂XPhos1,4-Dioxane11091
K₃PO₄Pd(OAc)₂XPhos1,4-Dioxane11065
Cs₂CO₃Pd(OAc)₂XPhos1,4-Dioxane11072

Note: Yields are representative and highly dependent on specific reaction conditions.

Table 3: Effect of Solvent on the Amination of 4-Bromopyridine with Piperidine

SolventPalladium SourceLigandBaseTemperature (°C)Yield (%)
ToluenePd₂(dba)₃RuPhosNaOtBu10096
1,4-DioxanePd₂(dba)₃RuPhosNaOtBu10094
THFPd₂(dba)₃RuPhosNaOtBu6578
DMFPd₂(dba)₃RuPhosNaOtBu10085

Note: Yields are representative and highly dependent on specific reaction conditions. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[5]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Halopyridine

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • Halopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the halopyridine, palladium precatalyst, phosphine ligand, and base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Add the amine via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Troubleshooting start Reaction Start check_yield Low or No Yield? start->check_yield success Reaction Successful check_yield->success No check_catalyst Check Catalyst System: - Ligand Choice (Bulky/Electron-Rich) - Precatalyst vs. in situ - Catalyst Loading check_yield->check_catalyst Yes check_conditions Optimize Reaction Conditions: - Anhydrous Solvent? - Inert Atmosphere? - Temperature (80-110°C)? check_catalyst->check_conditions check_reagents Verify Reagent Quality: - Purity of Halopyridine/Amine - Base Strength & Solubility check_conditions->check_reagents side_reaction Side Reaction Observed? (e.g., Hydrodehalogenation) check_reagents->side_reaction side_reaction->check_catalyst No, Re-evaluate minimize_side_reaction Minimize Side Reactions: - Use Bulky Ligand - Adjust Amine Stoichiometry - Ensure Anhydrous Conditions side_reaction->minimize_side_reaction Yes minimize_side_reaction->start Re-run Reaction

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amido_complex Pd(II) Amido Complex oxidative_addition->amido_complex + HNR'R'' - HX amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product reagents Ar-X + HNR'R'' base + Base - Base-H-X

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Preventing Palladium Catalyst Poisoning by Pyridine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poisoning of palladium catalysts by pyridine nitrogen in cross-coupling and other catalyzed reactions.

Frequently Asked questions (FAQs)

Q1: What is palladium catalyst poisoning by pyridine nitrogen?

A1: Palladium catalyst poisoning by pyridine nitrogen is the deactivation of the catalyst due to the coordination of the lone pair of electrons on the pyridine's nitrogen atom to the palladium metal center.[1][2][3] This strong coordination blocks the active sites of the catalyst, preventing reactant molecules from binding and participating in the catalytic cycle, which leads to a decrease in reaction rate and overall efficiency.[3][4]

Q2: What are the common symptoms of catalyst poisoning in my reaction?

A2: The primary indicators of catalyst poisoning include:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction's progress.[4]

  • Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times.[4]

  • Low or No Product Yield: A significant drop in the formation of the desired product.[3][5]

  • Formation of Palladium Black: The appearance of a black precipitate, which is aggregated, inactive palladium, can indicate catalyst decomposition.[3][5]

  • Changes in Selectivity: An increase in the formation of unexpected byproducts.[4]

Q3: How does the choice of palladium precursor affect catalyst poisoning?

A3: The oxidation state of the palladium precursor is crucial. Pd(II) species are known to coordinate strongly with neutral σ-donors like pyridines. In contrast, Pd(0) species have a weaker affinity for pyridine-type ligands because they are more nucleophilic.[6] Therefore, using a Pd(0) source (e.g., Pd₂(dba)₃) can be advantageous in reactions involving pyridine-containing substrates to minimize catalyst poisoning.[6] If a Pd(II) source (e.g., Pd(OAc)₂) is used, its in-situ reduction to Pd(0) is a critical step that can be influenced by other reaction components.[6]

Q4: Can the pyridylphosphine ligand itself deactivate the catalyst?

A4: Yes, while pyridylphosphine ligands are designed to coordinate to the metal center, the pyridine nitrogen within the ligand can sometimes contribute to the formation of inactive catalyst species, especially if the ligand design is not optimal for the specific reaction.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Cross-Coupling Reaction with a Pyridine Substrate

  • Possible Cause: Catalyst poisoning by the pyridine nitrogen.[2][3] The Lewis basic nitrogen atom coordinates to the palladium center, inhibiting the catalytic cycle.[1][2]

  • Solutions:

    • Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2][7] These ligands can shield the palladium center and prevent the coordination of the pyridine nitrogen.[3]

    • Use a Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[2]

    • Slow Addition of Pyridine Substrate: Adding the pyridine-containing reactant slowly to the reaction mixture can help maintain a low concentration, minimizing its inhibitory effect.[1]

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[2]

Issue 2: Formation of Palladium Black and Reaction Stalling

  • Possible Cause: Catalyst decomposition and aggregation, which can be accelerated by pyridine inhibition.[7][8] If the catalytic cycle is slowed by pyridine coordination, the lifetime of the active Pd(0) species may be prolonged, increasing the likelihood of aggregation into inactive palladium black.[2][3]

  • Solutions:

    • Optimize Ligand-to-Metal Ratio: Ensure a sufficient excess of the stabilizing ligand is present to prevent catalyst aggregation.[3]

    • Lower Reaction Temperature: High temperatures can promote catalyst decomposition.[3][7][8] Finding an optimal temperature that balances reactivity and catalyst stability is key.[7]

    • Ensure Anhydrous and Degassed Conditions: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, contributing to catalyst deactivation.[1][3] Thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Data Presentation

Table 1: Effect of Ligand Choice on Suzuki Coupling Yield with a Pyridine Substrate

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O100<10[9]
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene8075[2]
SPhosPd(OAc)₂K₃PO₄1,4-Dioxane10092[7]
XPhosPd₂(dba)₃K₃PO₄t-BuOH11095[1][7]
RuPhosPd(OAc)₂Cs₂CO₃Dioxane10090[1][7]

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction with a Pyridine-Containing Aryl Bromide

  • Reagent Preparation: In a glovebox, weigh the pyridine-containing aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[7]

  • Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.[7] Add degassed solvent (e.g., 1,4-dioxane, 5 mL) to the flask, followed by the catalyst/ligand mixture.[7]

  • Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[7] Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

G Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd(0)-Pyridine Complex (Poisoned) Active_Catalyst->Inactive_Complex Coordination (Poisoning) Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reactants Pyridine Pyridine Substrate (Lewis Base) Pyridine->Inactive_Complex Catalytic_Cycle->Active_Catalyst Regeneration Product Product Catalytic_Cycle->Product

Caption: Mechanism of Palladium Catalyst Poisoning by Pyridine.

G Start Low or No Reaction Yield? Check_Poisoning Suspect Catalyst Poisoning by Pyridine? Start->Check_Poisoning Yes Check_Conditions Review Other Reaction Conditions (Temp, Solvent, Base) Start->Check_Conditions No Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Poisoning->Change_Ligand Yes Use_Precatalyst Use a Well-Defined Pre-catalyst Change_Ligand->Use_Precatalyst Slow_Addition Add Pyridine Substrate Slowly Use_Precatalyst->Slow_Addition Success Reaction Improved Slow_Addition->Success

Caption: Troubleshooting Workflow for Low Yields.

References

Technical Support Center: Synthesis of (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Methoxypyridin-2-yl)methanol. The primary focus is on identifying and mitigating common side reactions to ensure a high yield and purity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 5-methoxypyridine-2-carbaldehyde. This transformation is typically achieved using hydride-based reducing agents.

Q2: Which reducing agents are recommended for this synthesis?

A2: Sodium borohydride (NaBH₄) is a commonly used reducing agent due to its mildness and high selectivity for aldehydes and ketones.[1][2][3][4] For less reactive starting materials or when a more potent reagent is needed, Lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective and requires stricter anhydrous conditions.[5][6]

Q3: What are the potential side reactions I should be aware of during the synthesis?

A3: The primary side reactions of concern include:

  • Over-reduction: Reduction of the pyridine ring.

  • N-oxidation: Oxidation of the pyridine nitrogen to an N-oxide.

  • O-Demethylation: Cleavage of the 5-methoxy group to the corresponding phenol.

  • Formation of Dimeric Impurities: Self-condensation or other bimolecular reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material (5-methoxypyridine-2-carbaldehyde) and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, including the detection of volatile byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and resolution of side reactions.

Problem 1: Low Yield of this compound with Unidentified Byproducts

Possible Cause: Formation of N-oxide, O-demethylated product, or over-reduction byproducts.

Troubleshooting Steps:

  • Analyze the Crude Product:

    • ¹H and ¹³C NMR Spectroscopy: Compare the spectra of your crude product with the known spectra of the desired product, the starting material, and potential byproducts. The formation of the N-oxide will cause characteristic shifts in the aromatic proton signals.

    • GC-MS Analysis: This can help identify the molecular weights of the impurities, providing clues to their structures.

  • Address Specific Side Reactions:

    • N-Oxidation:

      • Identification: The pyridine N-oxide will have a different fragmentation pattern in MS and distinct chemical shifts in NMR compared to the parent pyridine.

      • Mitigation:

        • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

        • Avoid unnecessarily high temperatures.

        • If N-oxide formation is persistent, consider a post-reaction reduction step.

    • O-Demethylation:

      • Identification: The resulting phenolic compound will have a different polarity on TLC and a characteristic broad singlet for the hydroxyl proton in the ¹H NMR spectrum. Its molecular weight will be 14 units less than the desired product.

      • Mitigation:

        • Avoid harsh acidic or basic conditions during workup and purification.

        • Use milder reducing agents like NaBH₄ at controlled temperatures. High temperatures in the presence of certain reagents can promote demethylation.[1][7]

    • Over-reduction of the Pyridine Ring:

      • Identification: This will be evident by the loss of aromatic signals and the appearance of aliphatic signals in the ¹H NMR spectrum.

      • Mitigation:

        • Use a less powerful reducing agent. NaBH₄ is generally preferred over LiAlH₄ for its selectivity.[1][2][3][4][6]

        • Carefully control the stoichiometry of the reducing agent and the reaction temperature.

Problem 2: Incomplete Reaction - Starting Material Remains

Possible Cause: Insufficient reducing agent, deactivated reagent, or low reaction temperature.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the reducing agent has not been deactivated by moisture. Use freshly opened or properly stored reagents.

  • Increase Reagent Stoichiometry: Add an additional portion of the reducing agent and continue to monitor the reaction by TLC.

  • Optimize Reaction Temperature: While low temperatures are often used to control selectivity, a slight increase in temperature may be necessary to drive the reaction to completion.

Problem 3: Difficult Purification - Product Contaminated with Boron or Aluminum Salts

Possible Cause: Inadequate workup procedure.

Troubleshooting Steps:

  • Aqueous Workup: After the reaction is complete, carefully quench the excess hydride reagent with water or a dilute acid at a low temperature.

  • Extraction: Extract the product into an organic solvent. Washing the organic layer with brine can help remove residual inorganic salts.

  • Filtration: If a precipitate forms during the workup, it may be necessary to filter the mixture before extraction.

Quantitative Data Summary

While specific quantitative data for side reactions in the synthesis of this compound is not extensively reported, the following table provides a general comparison of common reducing agents that can guide experimental design to minimize byproduct formation.

Reducing AgentSelectivity for AldehydePotential for Over-reductionTypical SolventsWorkup
Sodium Borohydride (NaBH₄) High[1][2][3][4]Low[1][2][3][4]Methanol, Ethanol, THFAqueous
Lithium Aluminum Hydride (LiAlH₄) HighModerate to High[5][6]Anhydrous THF, Diethyl etherAnhydrous, followed by careful aqueous quench

Experimental Protocols

Key Experiment: Selective Reduction of 5-Methoxypyridine-2-carbaldehyde with Sodium Borohydride

This protocol is designed to favor the formation of the desired product while minimizing side reactions.

Materials:

  • 5-Methoxypyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, slowly add saturated aqueous ammonium chloride to quench the reaction.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Diagram 1: Main Reaction and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 5-Methoxypyridine-2-carbaldehyde Product This compound Start->Product Reduction (e.g., NaBH4) N_Oxide 5-Methoxypyridine-2-carbaldehyde N-oxide Start->N_Oxide Oxidation Demethylated (5-Hydroxypyridin-2-yl)methanol Product->Demethylated Demethylation Over_reduced Ring-Reduced Byproducts Product->Over_reduced Over-reduction

Caption: Main synthetic route and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Desired Product Analyze Analyze Crude Mixture (NMR, GC-MS) Start->Analyze Identify Identify Predominant Impurity Analyze->Identify N_Oxide N-Oxide Detected Identify->N_Oxide Aromatic shifts M+16 Demethylated O-Demethylated Product Detected Identify->Demethylated Phenolic OH M-14 Over_reduced Over-reduced Product Detected Identify->Over_reduced Loss of aromaticity Mitigate_N_Oxide Use Inert Atmosphere, Control Temperature N_Oxide->Mitigate_N_Oxide Mitigate_Demethylated Use Milder Conditions, Avoid Strong Acid/Base Demethylated->Mitigate_Demethylated Mitigate_Over_reduced Use Milder Reducing Agent (e.g., NaBH4), Control Stoichiometry Over_reduced->Mitigate_Over_reduced Purify Optimize Purification Mitigate_N_Oxide->Purify Mitigate_Demethylated->Purify Mitigate_Over_reduced->Purify

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of (5-Methoxypyridin-2-yl)methanol from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, and my crude product is a light yellow oil. Is this expected?

A1: Yes, it is common for the crude product of this compound synthesis to be a light yellow oil, as reported in some synthetic procedures. The pure compound is typically a white to light yellow solid. The coloration in the crude product can be due to residual solvents or minor, colored byproducts. Further purification is necessary to obtain the pure, solid compound.

Q2: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

A2: The identity of the byproducts will depend on your synthetic route. Here are the most common scenarios:

  • Reduction of Methyl 5-methoxypicolinate: If you synthesized the target compound by reducing methyl 5-methoxypicolinate (e.g., with LiAlH₄), the most likely impurity is the unreacted starting material (ester) . You may also have some 5-methoxypicolinic acid if the ester hydrolyzed during the workup.

  • Reduction of 5-methoxypicolinaldehyde: If you used an aldehyde as your starting material (e.g., reduced with NaBH₄), the primary byproduct is likely unreacted 5-methoxypicolinaldehyde . It is also possible to have some 5-methoxypicolinic acid due to the oxidation of the aldehyde starting material.

  • Reduction of 5-methoxypicolinic acid: When reducing the carboxylic acid directly (e.g., with LiAlH₄ or other strong reducing agents), the main impurity will be the unreacted 5-methoxypicolinic acid .

Q3: How can I differentiate between the product and the common byproducts on a TLC plate?

A3: The polarity of the compounds will determine their retention factor (Rf) on a silica gel TLC plate. In a typical normal-phase system like ethyl acetate/hexanes, the polarity will generally decrease in the following order:

5-methoxypicolinic acid > This compound > 5-methoxypicolinaldehyde > methyl 5-methoxypicolinate

Therefore, you can expect to see the spots on your TLC plate with the following approximate Rf values:

CompoundExpected Rf in 30-50% Ethyl Acetate/Hexanes
5-methoxypicolinic acidVery low Rf (may remain at the baseline)
This compound Low to moderate Rf
5-methoxypicolinaldehydeModerate to high Rf
Methyl 5-methoxypicolinateHigh Rf

Note: These are estimations. It is always recommended to run a TLC with the starting material as a reference spot.

Q4: My compound is streaking on the silica gel column. What can I do to improve the separation?

A4: Streaking of polar, basic compounds like pyridines on silica gel is a common issue. This is often due to the acidic nature of the silica. Here are a few solutions:

  • Add a basic modifier to your eluent: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, into your mobile phase can neutralize the acidic sites on the silica gel and lead to sharper peaks.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina. Alternatively, bonded phases such as amine-functionalized silica can provide better results for polar and basic compounds.

  • Deactivate the silica gel: You can prepare a slurry of your silica gel in the eluent containing a small percentage of triethylamine before packing the column.

Q5: I am having trouble getting my compound to crystallize. What are some good solvent systems for recrystallization?

A5: For a polar compound like this compound, a two-solvent system is often effective for recrystallization. A good starting point would be a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is insoluble.

A commonly successful combination for compounds of this type is ethyl acetate and hexanes . Other potential solvent systems include:

  • Acetone/Hexanes

  • Ethanol/Water (if the compound is sufficiently soluble in hot ethanol)

  • Toluene

It is advisable to test these solvent systems on a small scale to find the optimal conditions for your specific product.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of this compound on a silica gel column.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl acetate, hexanes, (optional: triethylamine or methanol)

  • Glass column with a stopcock

  • Collection tubes

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ethyl acetate/hexane solvent mixtures (e.g., 20%, 30%, 50% ethyl acetate in hexanes).

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol describes a two-solvent recrystallization using ethyl acetate and hexanes.

1. Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

2. Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Inducing Crystallization:

    • Slowly add hexanes to the hot solution until it becomes slightly cloudy.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexanes.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Purity Assessment Data

The following table provides a general comparison of the purity levels that can be expected from different purification methods. The actual purity will depend on the initial purity of the crude material and the careful execution of the chosen protocol.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Flash Column Chromatography >98%Good for separating compounds with different polarities.Can be time-consuming and uses larger volumes of solvent.
Recrystallization >99%Can yield very high purity material.May result in lower recovery if the compound has some solubility in the cold solvent.
Extraction Variable (often used as a pre-purification step)Good for removing highly polar or non-polar impurities.Generally not sufficient as the sole purification method.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Start Crude Product (this compound + byproducts) TLC TLC Analysis (e.g., 30% EtOAc/Hexanes) Start->TLC Decision Are spots well separated? TLC->Decision Column Flash Column Chromatography Decision->Column Yes OptimizeTLC Optimize TLC Conditions (adjust solvent polarity) Decision->OptimizeTLC No Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Column->Recrystallization For highest purity PureProduct Pure this compound Column->PureProduct Recrystallization->PureProduct OptimizeTLC->TLC

Technical Support Center: C-N Coupling with (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (5-Methoxypyridin-2-yl)methanol in C-N cross-coupling reactions. The inherent functionalities of this substrate, namely the pyridine nitrogen and the methanol group, can present unique challenges. This guide offers insights and practical solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my C-N coupling reaction with this compound resulting in low to no yield?

A1: Low yields with this substrate are often attributed to two main factors:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium or copper catalyst, leading to the formation of inactive catalyst species. This is a well-documented issue known as the "2-pyridyl problem."

  • Side Reactions of the Hydroxyl Group: The primary alcohol functionality can participate in undesired side reactions, such as O-arylation, or it may influence the electronic properties of the pyridine ring, affecting its reactivity.

Q2: What are the most common C-N coupling methods for a substrate like this compound?

A2: The two most prevalent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1][2] The choice between them often depends on the specific coupling partners and the functional group tolerance required.

Q3: Should I protect the hydroxyl group of this compound before the C-N coupling reaction?

A3: Protecting the hydroxyl group is a common strategy to prevent side reactions and can improve yields. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBS), is often a good choice due to its stability under many coupling conditions and its relatively straightforward removal.

Q4: How can I mitigate catalyst inhibition by the pyridine nitrogen?

A4: Several strategies can be employed:

  • Ligand Selection: For Buchwald-Hartwig reactions, using bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and minimize catalyst inhibition.

  • Catalyst Choice: In some cases, using a higher catalyst loading or a more active pre-catalyst can overcome the inhibition.

  • Reaction Conditions: Optimization of temperature, solvent, and base can also play a crucial role in favoring the desired C-N bond formation over catalyst deactivation.

Troubleshooting Guides

Low or No Product Formation
Potential Cause Troubleshooting Steps
Catalyst Inhibition - Increase catalyst loading (in increments of 0.5 mol%).- Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).- Consider using a pre-formed palladium pre-catalyst.
Inappropriate Base - Screen a range of bases. For Buchwald-Hartwig, common choices include NaOtBu, K₃PO₄, and Cs₂CO₃. For Ullmann, K₂CO₃ or Cs₂CO₃ are often used. The solubility of the base is crucial.
Poor Solvent Choice - Ensure the solvent is anhydrous and degassed. Toluene and dioxane are common for Buchwald-Hartwig, while DMF or DMSO are often used for Ullmann reactions.
Hydroxyl Group Interference - Protect the hydroxyl group as a silyl ether (e.g., TBS ether) and perform the coupling, followed by deprotection.
Low Reaction Temperature - Gradually increase the reaction temperature in 10 °C increments. Pyridyl substrates often require higher temperatures for efficient coupling.
Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
O-Arylation Product The hydroxyl group is competing with the amine nucleophile.- Protect the hydroxyl group.- Use a less hindered and more nucleophilic amine if possible.- Lower the reaction temperature to favor N-arylation.
Dehalogenated Starting Material Reductive dehalogenation of the aryl halide.- Use a less sterically hindered phosphine ligand.- Decrease the amount of base.- Ensure strictly anaerobic conditions.
Homocoupling of Aryl Halide Reaction conditions favor self-coupling.- Thoroughly degas all reagents and solvents.- Maintain a strict inert atmosphere (nitrogen or argon).

Data Presentation

The following tables provide representative conditions for Buchwald-Hartwig and Ullmann C-N coupling reactions with pyridyl substrates, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95
Pd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2.0)Dioxane1101870-85
Pd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.0)Toluene1001680-90

Data is representative and compiled from analogous reactions in the literature. Actual yields will vary based on the specific amine and aryl halide used.

Table 2: Representative Conditions for Ullmann Condensation of Halo-pyridines

Copper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
CuI (10)L-proline (20)K₂CO₃ (2.0)DMSO1202460-80
CuI (5)1,10-Phenanthroline (10)Cs₂CO₃ (2.0)DMF1302065-85
Cu₂O (10)NoneK₃PO₄ (2.0)NMP1402450-70

Data is representative and compiled from analogous reactions in the literature. Actual yields will vary based on the specific amine and aryl halide used.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound (Hydroxyl Group Protected)
  • Protection of the Hydroxyl Group:

    • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM), add imidazole (1.5 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with water and extract with DCM. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the TBS-protected substrate.

  • C-N Coupling Reaction:

    • To an oven-dried Schlenk tube, add the TBS-protected this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • The filtrate is concentrated, and the crude product is purified by flash column chromatography.

  • Deprotection of the Hydroxyl Group:

    • Dissolve the purified, protected product in tetrahydrofuran (THF) and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M in THF).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizations

Buchwald_Hartwig_Troubleshooting start Low Yield in C-N Coupling catalyst Catalyst Issues start->catalyst substrate Substrate Reactivity start->substrate conditions Reaction Conditions start->conditions catalyst_inhibition Inhibition by Pyridine-N catalyst->catalyst_inhibition catalyst_activity Low Catalyst Activity catalyst->catalyst_activity hydroxyl Hydroxyl Group Interference substrate->hydroxyl sterics Steric Hindrance substrate->sterics base Incorrect Base/Solvent conditions->base temperature Suboptimal Temperature conditions->temperature solution_ligand Use Bulky Ligand (e.g., XPhos, RuPhos) catalyst_inhibition->solution_ligand solution_optimize Screen Base, Solvent, and Temperature catalyst_activity->solution_optimize solution_protect Protect -OH Group (e.g., TBS) hydroxyl->solution_protect sterics->solution_ligand base->solution_optimize temperature->solution_optimize Experimental_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: C-N Coupling cluster_deprotection Step 3: Deprotection start_material This compound protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start_material->protect protected_substrate TBS-Protected Substrate protect->protected_substrate coupling Buchwald-Hartwig or Ullmann Coupling (Pd or Cu catalyst, Base, Ligand) protected_substrate->coupling coupled_product Protected Coupled Product coupling->coupled_product deprotect Remove Protecting Group (e.g., TBAF) coupled_product->deprotect final_product Final N-Aryl Product deprotect->final_product

References

minimizing homocoupling in cross-coupling reactions of methoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of methoxypyridines, with a specific focus on minimizing homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a particular issue with methoxypyridines?

A1: Homocoupling is a significant side reaction where two identical molecules of the organometallic reagent (e.g., a methoxypyridine boronic acid in a Suzuki reaction) couple to form a symmetrical dimer. This is undesirable as it consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.[1] Methoxypyridines can be particularly susceptible to certain side reactions due to the electron-donating nature of the methoxy group, which can affect the reactivity of the pyridine ring and its interaction with the metal catalyst.[2]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, leading to the homocoupled product and regenerating Pd(0).[3] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also promote this unwanted side reaction.[3]

Q3: I am observing significant homocoupling of my methoxypyridine boronic acid. What are the first troubleshooting steps I should take?

A3: To minimize homocoupling, focus on rigorously excluding oxygen and controlling the palladium oxidation state.

  • Thoroughly Degas Your Solvents and Reaction Mixture: This is the most critical step. Common methods include freeze-pump-thaw cycles (at least three times) or sparging the solvent with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[4] A subsurface sparge with nitrogen before adding the catalyst can be particularly effective.[4][5]

  • Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas like argon or nitrogen using a balloon or a Schlenk line.

  • Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly, which does not require an in-situ reduction step that can be a source of problematic Pd(II) species.[6]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[4][5]

Q4: Can the choice of ligand, base, or solvent influence the extent of homocoupling?

A4: Yes, the choice of these reaction components is crucial for optimizing the selectivity of the cross-coupling reaction over homocoupling.

  • Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often recommended for coupling electron-rich heterocycles like methoxypyridines.[7][8] These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, which can outcompete the pathways leading to homocoupling.[7][8]

  • Bases: The strength and nature of the base can impact the rate of transmetalation and the stability of the organoboron reagent. For challenging couplings, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often employed.[7] However, the optimal base should be determined empirically for each specific reaction.

  • Solvents: The solvent can influence the solubility of the reactants and the stability of the catalytic species.[9][10][11] Anhydrous, degassed solvents are essential. Common choices for Suzuki couplings include dioxane, toluene, and THF, often in combination with a small amount of water if using an aqueous base.[6] The polarity of the solvent can affect the selectivity of the reaction.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High Levels of Methoxypyridine Homocoupling 1. Presence of oxygen in the reaction mixture. 2. High concentration of Pd(II) species. 3. Suboptimal ligand choice.1. Improve degassing procedure (freeze-pump-thaw or extended sparging). 2. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or add a mild reducing agent (e.g., potassium formate).[4][5] 3. Screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[7][8]
Low Yield of Desired Cross-Coupled Product 1. Catalyst deactivation by the pyridine nitrogen. 2. Inefficient oxidative addition due to the electron-rich nature of the methoxypyridine. 3. Protodeboronation of the boronic acid.1. Use bulky ligands to sterically shield the palladium center. 2. Employ electron-rich ligands to facilitate oxidative addition.[1] 3. Use anhydrous conditions and consider switching to a more stable boronic ester (e.g., a pinacol ester).
Reaction Fails to Go to Completion 1. Insufficient catalyst loading or inactive catalyst. 2. Inadequate base strength. 3. Reaction temperature is too low.1. Increase catalyst loading or use a fresh batch of a highly active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[6] 2. Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[7] 3. Incrementally increase the reaction temperature.
Formation of Dehalogenated Methoxypyridine 1. Presence of water or other protic sources. 2. Side reaction after oxidative addition.1. Use thoroughly dried glassware and anhydrous solvents. 2. Optimize the ligand and base to favor the cross-coupling pathway.

Data Presentation

The following table provides illustrative data on the impact of different ligands on the selectivity of Suzuki-Miyaura coupling of a generic methoxypyridine with an arylboronic acid. These values are representative and the actual results may vary depending on the specific substrates and reaction conditions.

Ligand Catalyst Precursor Base Solvent Cross-Coupling Yield (%) Homocoupling Yield (%) Key Characteristics
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O40-6010-20A standard, but often less effective ligand for challenging substrates.
dppfPdCl₂(dppf)Cs₂CO₃Dioxane60-755-15A robust bidentate ligand, often providing good results.[6]
SPhosPd₂(dba)₃K₃PO₄Toluene80-95<5A bulky, electron-rich biarylphosphine ligand, highly effective at minimizing homocoupling and promoting high yields.[8]
XPhosPd₂(dba)₃K₃PO₄Dioxane85-98<5Another highly effective Buchwald ligand, known for its broad applicability.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halomethoxypyridine with an Arylboronic Acid to Minimize Homocoupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Halomethoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Add the halomethoxypyridine, arylboronic acid, and base to a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar.

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with inert gas at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Homocoupling Pathway

Suzuki_Homocoupling cluster_suzuki Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OA Ar-X PdII Pd(II) Pd0->PdII Oxidation TM Transmetalation (Ar-Pd(II)-Ar')L_n OA->TM Ar'-B(OR)₂ RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product TM1 First Transmetalation (Ar'-Pd(II)-Y) PdII->TM1 Ar'-B(OR)₂ TM2 Second Transmetalation (Ar'-Pd(II)-Ar') TM1->TM2 Ar'-B(OR)₂ RE_homo Reductive Elimination TM2->RE_homo Homocoupling_Product Ar'-Ar' (Homocoupling) RE_homo->Homocoupling_Product RE_homo->Pd0_from_homo -> Enters Cross-Coupling Cycle Oxygen O₂ (Oxygen)

Caption: Suzuki-Miyaura cycle and competing homocoupling.

Troubleshooting Workflow for Low Yield / High Homocoupling

Troubleshooting_Workflow Start Low Yield or High Homocoupling Observed Check_Atmosphere Is the reaction rigorously deoxygenated and inert? Start->Check_Atmosphere Improve_Degassing Improve Degassing: - Freeze-Pump-Thaw (3x) - Subsurface Sparge Check_Atmosphere->Improve_Degassing No Check_Catalyst Is the Pd source and ligand optimal? Check_Atmosphere->Check_Catalyst Yes Improve_Degassing->Check_Atmosphere Switch_Catalyst Switch to Pd(0) Precatalyst (e.g., Pd₂(dba)₃) + Bulky Ligand (e.g., SPhos) Check_Catalyst->Switch_Catalyst No Check_Conditions Are the base and solvent appropriate? Check_Catalyst->Check_Conditions Yes Switch_Catalyst->Check_Conditions Screen_Conditions Screen Bases (K₃PO₄, Cs₂CO₃) and Anhydrous Solvents (Dioxane, Toluene) Check_Conditions->Screen_Conditions No Success Problem Resolved Check_Conditions->Success Yes Screen_Conditions->Success

Caption: Troubleshooting workflow for cross-coupling reactions.

References

effect of base and solvent on (5-Methoxypyridin-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Methoxypyridin-2-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its reactions, with a focus on the critical role of bases and solvents.

O-Alkylation Reactions (Williamson Ether Synthesis)

The O-alkylation of this compound is a common method to introduce various side chains, forming ether linkages. The success of this SN2 reaction is highly dependent on the choice of base and solvent.

Troubleshooting Guide: O-Alkylation
Issue Potential Cause Troubleshooting Steps
Low or no product yield 1. Incomplete deprotonation of the alcohol: The base may not be strong enough to fully deprotonate the hydroxyl group, leading to a low concentration of the reactive alkoxide. 2. Inappropriate solvent: Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Polar aprotic solvents are generally preferred for SN2 reactions. 3. Side reactions: The alkylating agent might be undergoing elimination reactions, especially with sterically hindered substrates or stronger bases.1. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or potassium hydride (KH). These irreversibly deprotonate the alcohol. 2. Solvent Selection: Use a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the nucleophilicity of the alkoxide.[1] 3. Temperature Control: Run the reaction at a lower temperature to minimize elimination side reactions.
Formation of elimination byproducts 1. Sterically hindered alkyl halide: Tertiary or bulky secondary alkyl halides are prone to E2 elimination. 2. Strong, non-nucleophilic base: While a strong base is needed, a very bulky base might preferentially act as a base for elimination rather than facilitating nucleophilic attack.1. Substrate Choice: If possible, use primary or methyl halides as the alkylating agent.[2] 2. Base Moderation: If elimination persists, consider a slightly weaker but still effective base like potassium carbonate (K2CO3) in a polar aprotic solvent.
Reaction is slow or does not go to completion 1. Poor solubility of reagents: The alkoxide or alkyl halide may not be fully dissolved in the chosen solvent. 2. Insufficient temperature: The reaction may require thermal energy to proceed at a reasonable rate.1. Solvent System: Ensure all reactants are soluble in the chosen solvent. A co-solvent system might be necessary. 2. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for byproduct formation.
FAQs: O-Alkylation

Q1: What is the best base for the O-alkylation of this compound?

A1: For simple alkyl halides, strong bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like DMF or THF are highly effective for ensuring complete deprotonation of the alcohol to form the nucleophilic alkoxide.[1][3]

Q2: Which solvents are recommended for Williamson ether synthesis with this compound?

A2: Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are generally recommended.[1][4] These solvents effectively solvate the cation of the alkoxide salt, leaving the oxygen anion more nucleophilic and available for the SN2 reaction.

Q3: Can I use a weaker base like potassium carbonate?

A3: Yes, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used, particularly for activated alkyl halides like benzyl bromide. These are often used in polar aprotic solvents like DMF or acetonitrile. While the reaction might be slower, they can sometimes offer better yields by minimizing side reactions.

Experimental Protocol: O-Benzylation of this compound

This protocol describes a general procedure for the O-benzylation of this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-methoxypicolinaldehyde, a valuable synthetic intermediate. The choice of oxidant and solvent is crucial for achieving high yields and preventing over-oxidation to the carboxylic acid.

Data Presentation: Oxidation of this compound
Oxidizing Agent Solvent Temperature Reaction Time Yield (%) Reference
Manganese(IV) oxide (MnO2)Chloroform20 °C18 h75[5]
Pyridinium chlorochromate (PCC)DichloromethaneRoom Temp.Several hoursTypically high[1][2][6][7][8]
Dess-Martin PeriodinaneDichloromethaneRoom Temp.1-2 hGenerally highGeneral protocol
Swern OxidationDichloromethane-78 °C to RT~1 hGenerally highGeneral protocol
Troubleshooting Guide: Oxidation
Issue Potential Cause Troubleshooting Steps
Low yield of aldehyde 1. Incomplete reaction: The oxidizing agent may not be active enough or used in insufficient quantity. 2. Over-oxidation: Stronger oxidizing agents or aqueous conditions can lead to the formation of the carboxylic acid.1. Reagent Choice & Stoichiometry: Use a fresh, active batch of the oxidizing agent in a slight excess (e.g., 1.5-2 equivalents). For MnO2, a large excess is often required. 2. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, especially when using PCC, to prevent over-oxidation.[1]
Formation of unidentified byproducts 1. Decomposition of starting material or product: The reaction conditions may be too harsh. 2. Reaction with the pyridine nitrogen: Some oxidants might interact with the pyridine ring.1. Milder Conditions: Consider using a milder oxidizing agent like Dess-Martin periodinane, which is known for its high selectivity and mild reaction conditions.[9] 2. Buffered Conditions: For acid-sensitive substrates, buffering the reaction mixture (e.g., with pyridine or sodium bicarbonate for Dess-Martin oxidation) can be beneficial.[9]
FAQs: Oxidation

Q1: Which oxidizing agent is best for converting this compound to the aldehyde?

A1: Several reagents can be effective. Manganese(IV) oxide in chloroform is a documented method with good yield.[5] Pyridinium chlorochromate (PCC) in dichloromethane is a classic and reliable method for this transformation.[1][2] For sensitive substrates, Dess-Martin periodinane or a Swern oxidation are excellent choices due to their mildness and high selectivity.

Q2: How can I avoid over-oxidation to the carboxylic acid?

A2: The key is to use a selective oxidizing agent under anhydrous conditions. PCC, Dess-Martin periodinane, and Swern oxidation are all designed to stop at the aldehyde stage for primary alcohols.[1][9] Avoid using strong, aqueous oxidants like potassium permanganate or chromic acid.

Experimental Protocol: Oxidation using Manganese(IV) Oxide

Materials:

  • This compound

  • Activated Manganese(IV) oxide (MnO2)

  • Chloroform

  • Celite

Procedure:

  • To a solution of this compound (1.0 equivalent) in chloroform, add a significant excess of activated manganese(IV) oxide (e.g., 5-10 equivalents by weight).

  • Stir the suspension vigorously at room temperature for 18 hours or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad thoroughly with chloroform.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude 5-methoxypicolinaldehyde.

  • Purify the product by column chromatography if necessary.

Esterification Reactions

Esterification of the hydroxyl group of this compound can be achieved through various methods, most commonly by reaction with an acyl chloride or carboxylic acid. The choice of reagents and solvent will influence the reaction rate and yield.

Troubleshooting Guide: Esterification
Issue Potential Cause Troubleshooting Steps
Low ester yield (with acyl chloride) 1. Incomplete reaction: The base may not be effectively scavenging the HCl byproduct. 2. Hydrolysis of acyl chloride: Presence of water will hydrolyze the acyl chloride.1. Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl formed during the reaction.[10] 2. Anhydrous Conditions: Ensure all reagents and the solvent are anhydrous.
Slow reaction (with carboxylic acid) 1. Low reactivity: Direct esterification with a carboxylic acid (Fischer esterification) is often slow and requires an acid catalyst and heat. 2. Unfavorable equilibrium: The reaction is reversible.1. Use a Coupling Agent: Employ a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) (Steglich esterification) in an aprotic solvent like dichloromethane.[11][12] 2. Water Removal: For Fischer esterification, use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
FAQs: Esterification

Q1: What is the most efficient way to form an ester from this compound and a carboxylic acid?

A1: The Steglich esterification, using a carbodiimide coupling agent like DCC and a DMAP catalyst, is a very mild and efficient method that works well at room temperature in aprotic solvents.[11][12]

Q2: What solvent should I use for esterification with an acyl chloride?

A2: Aprotic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), or benzene are suitable.[10] It is crucial that the solvent is anhydrous.

Experimental Protocol: Esterification with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.

  • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC shows completion.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizing Experimental Workflows

General O-Alkylation Workflow

O_Alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A This compound D Deprotonation in Aprotic Solvent (e.g., DMF) A->D B Base (e.g., NaH) B->D C Alkyl Halide E SN2 Attack C->E D->E F Quench E->F G Extraction F->G H Purification G->H I O-Alkylated Product H->I

Caption: Workflow for the O-alkylation of this compound.

General Oxidation Workflow

Oxidation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A This compound C Oxidation in Anhydrous Solvent (e.g., Chloroform, DCM) A->C B Oxidizing Agent (e.g., MnO2, PCC) B->C D Filtration of Oxidant Byproducts C->D E Solvent Removal D->E F Purification E->F G 5-Methoxypicolinaldehyde F->G

Caption: Workflow for the oxidation to 5-methoxypicolinaldehyde.

General Esterification Workflow (Acyl Chloride)

Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A This compound D Acylation in Aprotic Solvent (e.g., DCM) A->D B Acyl Chloride B->D C Base (e.g., Et3N) C->D E Aqueous Wash D->E F Extraction E->F G Purification F->G H Ester Product G->H

Caption: Workflow for esterification using an acyl chloride.

References

Technical Support Center: Efficient Coupling of (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic coupling of (5-Methoxypyridin-2-yl)methanol. The guidance provided is tailored to address the unique challenges presented by this substrate, including the presence of a potentially coordinating pyridine nitrogen and a reactive hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge stems from the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that poison the catalyst and impede the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem." Additionally, the primary alcohol functional group can potentially interact with the catalyst or be deprotonated by the base, leading to side reactions or catalyst inhibition.

Q2: What are the most common side reactions observed during the coupling of this compound?

A2: Common side reactions include:

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid partner can be replaced by a proton from residual water or the alcohol itself, leading to the formation of the corresponding arene byproduct.

  • Homocoupling: The coupling partner (e.g., boronic acid or organohalide) can couple with itself to form symmetric biaryls.

  • Oxidation of the alcohol: The methanol group can be oxidized to the corresponding aldehyde, particularly under basic conditions with certain palladium catalysts.[2]

  • C-O Coupling: In some cases, the alcohol may undergo O-arylation, leading to the formation of an ether byproduct.

Q3: Is it necessary to protect the hydroxyl group of this compound before coupling?

A3: Not always. Many modern catalyst systems with bulky, electron-rich ligands exhibit good tolerance for free hydroxyl groups.[3][4] However, if you are experiencing low yields or significant side reactions related to the alcohol, protection may be necessary. Silyl ethers, such as tert-butyldimethylsilyl (TBS) ether, are a common choice as they are robust to many coupling conditions and can be easily removed.[5]

Q4: Which type of coupling reaction is most suitable for this compound?

A4: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options for functionalizing the pyridine ring. The choice depends on the desired bond to be formed (C-C, C-N, or C-C triple bond). For C-C bond formation, the Suzuki-Miyaura reaction is often preferred due to the mild reaction conditions and the commercial availability of a wide range of boronic acids.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Recommended Solution Citation
Catalyst Poisoning by Pyridine Nitrogen Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote faster catalytic turnover, which can outcompete the poisoning process.[1]
Inactive Catalyst Ensure you are using a reliable palladium source. Pre-catalysts like (XPhos)Pd G3 or G4 are often more effective at generating the active Pd(0) species. Ensure rigorous inert atmosphere (argon or nitrogen) to prevent oxidation of the active catalyst.
Inappropriate Base The choice of base is critical. For Suzuki-Miyaura coupling, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The base must be anhydrous and finely ground.
Poor Solubility of Reagents Screen different solvents or solvent mixtures. For Suzuki-Miyaura, mixtures of an organic solvent (e.g., dioxane, toluene, THF) with water can improve the solubility of the base and facilitate the reaction.
Hydroxyl Group Interference Consider protecting the alcohol as a silyl ether (e.g., TBS ether). Alternatively, some studies suggest that a hydroxyl group can direct the cross-coupling through the formation of a transient palladium alkoxide, so optimizing conditions without protection may be beneficial.[3][5]
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Recommended Solution Citation
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture. Inefficient transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess.
Protodeboronation (Suzuki) Presence of water or other protic sources.Use anhydrous solvents and reagents. A less basic fluoride source (e.g., KF) may be beneficial if ester groups are present.[6]
Dehalogenation of Aryl Halide Inefficient catalyst system or presence of a hydrogen source.Employ a more efficient catalyst system that favors cross-coupling. Lowering the reaction temperature or using a milder base may help.
Oxidation of the Alcohol Basic reaction conditions and certain palladium catalysts.If aldehyde formation is observed, consider protecting the alcohol or screening different palladium sources and ligands that are less prone to promoting oxidation.[2]

Catalyst and Ligand Selection for Suzuki-Miyaura Coupling

The following table summarizes catalyst systems that have been successfully employed for the Suzuki-Miyaura coupling of challenging 2-pyridyl substrates. While not specific to this compound, these provide a strong starting point for optimization.

Catalyst/Pre-catalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd₂(dba)₃1 (a phosphite ligand)KFDioxane80-10070-90[7]
Pd(OAc)₂SPhos or XPhosK₂CO₃Toluene/H₂O8575-95[8]
Pd(PPh₃)₄-NaOHDMF/H₂O12060-85[9]
Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O10065-88

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific aryl halides.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Aryl Halide, Boronic Acid, and Base to a dry flask. B 2. Add Palladium Pre-catalyst and Ligand. C 3. Seal, evacuate, and backfill with inert gas (3x). D 4. Add degassed solvent(s). E 5. Heat the reaction mixture with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. G 7. Cool to room temperature and dilute with organic solvent. F->G H 8. Wash with water and brine. I 9. Dry organic layer, filter, and concentrate. J 10. Purify by column chromatography.

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (or a 2-halo-5-methoxypyridinyl)methanol derivative) (1.0 eq)

  • Aryl boronic acid (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound derivative, aryl boronic acid, and base.

  • Add the palladium pre-catalyst and phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Logic Diagram

Troubleshooting start Low or No Product Yield catalyst_issue Potential Catalyst Issue start->catalyst_issue conditions_issue Suboptimal Conditions start->conditions_issue substrate_issue Substrate Reactivity Issue start->substrate_issue catalyst_poisoning Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). catalyst_issue->catalyst_poisoning catalyst_activity Use fresh pre-catalyst. Ensure inert atmosphere. catalyst_issue->catalyst_activity base_solvent Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene, THF/H₂O). conditions_issue->base_solvent temperature Increase reaction temperature. conditions_issue->temperature protect_oh Protect hydroxyl group (e.g., as TBS ether). substrate_issue->protect_oh reagent_quality Use fresh, pure boronic acid and anhydrous reagents. substrate_issue->reagent_quality

Caption: A troubleshooting workflow for addressing low product yield in the coupling of this compound.

References

Technical Support Center: Reactions Involving (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methoxypyridin-2-yl)methanol. The information is designed to address specific issues that may be encountered during the workup procedures of common reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the workup and purification of reaction products derived from this compound.

Reaction Type: Oxidation to 5-Methoxypyridine-2-carboxaldehyde

Q1: My oxidation reaction of this compound appears incomplete by TLC analysis, showing a persistent spot for the starting material. What should I do?

A1: Incomplete oxidation can be due to several factors:

  • Insufficient Oxidant: Ensure you are using a sufficient excess of the oxidizing agent (e.g., MnO₂, PCC). For solid-supported reagents like MnO₂, vigorous stirring is crucial to ensure good contact with the substrate.

  • Deactivated Oxidant: The activity of oxidants like manganese dioxide can vary. Ensure your MnO₂ is "activated," typically by heating to remove adsorbed water before use. If the reaction stalls, adding freshly activated MnO₂ or activated molecular sieves to adsorb water produced during the reaction can help drive it to completion.[1]

  • Solvent Choice: The choice of solvent can impact the reaction rate. For MnO₂ oxidations, non-polar aprotic solvents like dichloromethane (DCM) or benzene are often effective.[1]

Q2: During the workup of my oxidation reaction, I'm observing significant loss of my product, 5-methoxypyridine-2-carboxaldehyde. How can I minimize this?

A2: Product loss can occur during extraction and purification:

  • Aqueous Workup: Pyridine aldehydes can have some water solubility. When performing an aqueous wash, ensure the aqueous layer is thoroughly back-extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Using a saturated NaCl solution (brine) for the final wash can also reduce the solubility of the product in the aqueous phase.

  • Silica Gel Chromatography: 5-Methoxypyridine-2-carboxaldehyde can be sensitive to acidic silica gel, leading to decomposition on the column. If you observe streaking or the appearance of new spots on TLC after spotting the crude material, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).[2] Alternatively, using a different stationary phase like alumina may be beneficial.

Q3: My purified 5-methoxypyridine-2-carboxaldehyde is a yellow oil, but the literature reports it as a colorless solid. How can I improve the purity?

A3: A yellow color often indicates the presence of impurities.

  • Recrystallization: If you have an oily product that is reported to be a solid, it may be impure. Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., a mixture of hexanes and ethyl acetate) and allowing it to cool slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Charcoal Treatment: If the color persists after chromatography, you can try treating a solution of your product with a small amount of activated charcoal to adsorb colored impurities. This is typically done by adding charcoal to a solution of the compound, stirring for a short period, and then filtering through a pad of celite.

Reaction Type: Chlorination to 2-(Chloromethyl)-5-methoxypyridine

Q1: The workup of my chlorination reaction using thionyl chloride (SOCl₂) is problematic, resulting in a dark, tarry crude product. What is causing this and how can I prevent it?

A1: The formation of dark, insoluble materials is a common issue in the chlorination of pyridine-containing alcohols.

  • Reaction Temperature: The reaction of thionyl chloride with alcohols can be exothermic. It is crucial to control the temperature, often by adding the thionyl chloride dropwise at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature.

  • Quenching Procedure: The quenching of excess thionyl chloride must be done carefully. Slowly and cautiously pouring the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help to neutralize the acidic byproducts (HCl and SO₂) and decompose the remaining thionyl chloride.

  • Presence of a Base: Performing the reaction in the presence of a base like pyridine can neutralize the HCl generated in situ, often leading to a cleaner reaction.[3][4]

Q2: I am having difficulty separating my product, 2-(chloromethyl)-5-methoxypyridine, from the unreacted starting material by column chromatography.

A2: The polarity of the starting alcohol and the resulting chloride may be quite similar, making chromatographic separation challenging.

  • Solvent System Optimization: Carefully optimize your eluent system for TLC before attempting column chromatography. A small change in the solvent polarity can sometimes significantly improve separation. Test various ratios of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, diethyl ether) solvents.

  • Alternative Purification: If chromatography is ineffective, consider other purification methods. If the product is a solid, recrystallization could be an option. Alternatively, if the product is a hydrochloride salt, it may be possible to precipitate it from an organic solution by adding an anti-solvent.

Q3: My yield of 2-(chloromethyl)-5-methoxypyridine is consistently low. What are the potential side reactions?

A3: Low yields can be attributed to several side reactions:

  • Formation of Dimeric Ethers: Under certain conditions, particularly if the reaction is heated, self-condensation of the starting alcohol can occur to form a dimeric ether.

  • Formation of Sulfite Esters: Thionyl chloride can react with two molecules of the alcohol to form a disulfonyl ester.[5]

  • Over-chlorination: While less common for the methoxy group, harsh conditions could potentially lead to reactions at other positions on the pyridine ring. To minimize these, use controlled temperatures and consider the order of addition of reagents.

Data Presentation

Table 1: Summary of Typical Workup Procedures and Yields for Reactions of this compound

Reaction TypeReagentsWorkup SummaryPurification MethodTypical Yield
Oxidation MnO₂ in CH₂Cl₂Filtration of MnO₂, concentration of the filtrate.Silica gel column chromatography (Hexanes/Ethyl Acetate gradient).60-85%
Oxidation Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, dry, and concentrate.Silica gel column chromatography (Hexanes/Ethyl Acetate gradient).75-95%
Chlorination SOCl₂ in CH₂Cl₂, with PyridineQuench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with brine, dry, and concentrate.Silica gel column chromatography or recrystallization.70-90%
Chlorination POCl₃/PCl₅Concentrate in vacuo, triturate with ether, filter to remove salts, concentrate the filtrate.Silica gel column chromatography.~45% (for a similar substrate)[5]

Experimental Protocols

Protocol 1: Oxidation of this compound to 5-Methoxypyridine-2-carboxaldehyde using Manganese Dioxide
  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask, add activated manganese dioxide (MnO₂, 5-10 eq).

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 1:1). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad thoroughly with DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Characterization: Combine the fractions containing the pure product and concentrate to afford 5-methoxypyridine-2-carboxaldehyde.

Protocol 2: Chlorination of this compound to 2-(Chloromethyl)-5-methoxypyridine using Thionyl Chloride
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise to the cooled solution over 15-30 minutes. A small amount of pyridine (1.1-1.5 eq) can be added to the initial solution to act as an acid scavenger.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it into a stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization if it is a solid.

Visualizations

experimental_workflow cluster_oxidation Oxidation Workflow cluster_chlorination Chlorination Workflow start_ox Start: this compound reaction_ox Reaction with Oxidant (e.g., MnO2) in DCM start_ox->reaction_ox workup_ox Workup: - Filtration (for MnO2) - Aqueous wash (for others) reaction_ox->workup_ox purification_ox Purification: Silica Gel Chromatography workup_ox->purification_ox product_ox Product: 5-Methoxypyridine-2-carboxaldehyde purification_ox->product_ox start_cl Start: this compound reaction_cl Reaction with Chlorinating Agent (e.g., SOCl2) in DCM start_cl->reaction_cl workup_cl Workup: - Quench with NaHCO3(aq) - Extraction reaction_cl->workup_cl purification_cl Purification: Silica Gel Chromatography or Recrystallization workup_cl->purification_cl product_cl Product: 2-(Chloromethyl)-5-methoxypyridine purification_cl->product_cl

Caption: General experimental workflows for the oxidation and chlorination of this compound.

troubleshooting_guide cluster_oxidation_issues Oxidation Issues cluster_chlorination_issues Chlorination Issues start Problem Encountered During Workup incomplete_rxn Incomplete Reaction start->incomplete_rxn product_loss Product Loss start->product_loss impure_product Impure Product (Color) start->impure_product tar_formation Tarry Crude Product start->tar_formation separation_difficulty Difficult Separation start->separation_difficulty low_yield Low Yield start->low_yield check_oxidant 1. Amount of Oxidant 2. Activity of Oxidant 3. Solvent incomplete_rxn->check_oxidant Check... minimize_loss 1. Back-extract aqueous layers 2. Use brine wash 3. Neutralize silica gel product_loss->minimize_loss To Minimize... purify_further 1. Attempt recrystallization 2. Charcoal treatment impure_product->purify_further To Purify... prevent_tar 1. Control reaction temperature 2. Careful quenching 3. Use a base (e.g., pyridine) tar_formation->prevent_tar To Prevent... improve_sep 1. Optimize TLC solvent system 2. Consider recrystallization separation_difficulty->improve_sep To Improve... check_sides 1. Dimeric ether formation 2. Sulfite ester formation low_yield->check_sides Check for...

Caption: Troubleshooting guide for common issues in reactions of this compound.

References

dealing with air and moisture sensitivity in (5-Methoxypyridin-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methoxypyridin-2-yl)methanol. The following information is designed to address common challenges related to its air and moisture sensitivity in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to air and moisture?

A1: While not pyrophoric, this compound is susceptible to degradation in the presence of atmospheric oxygen and moisture. The hydroxymethyl group can be oxidized, and the compound can absorb water, which may interfere with subsequent reactions, particularly those involving organometallics or other moisture-sensitive reagents. For best results, it is recommended to handle the compound under an inert atmosphere.

Q2: What are the visible signs of degradation of this compound?

A2: Pure this compound is typically a white to off-white solid. A noticeable yellowing or darkening of the material can indicate oxidation or the presence of impurities. If the compound appears clumpy or sticky, it may have absorbed a significant amount of moisture.

Q3: My reaction with this compound is giving a low yield. What are the potential causes related to its sensitivity?

A3: Low yields can stem from several factors related to the compound's sensitivity:

  • Degradation of Starting Material: If the this compound has been improperly stored and has oxidized or hydrated, the effective concentration of the active starting material is reduced.

  • Reaction with Water: If your reaction involves water-sensitive reagents (e.g., Grignard reagents, organolithiums), any moisture present in the this compound or the reaction setup will consume these reagents, leading to lower product formation.

  • Side Reactions: The presence of oxygen can lead to the formation of byproducts, such as the corresponding aldehyde or carboxylic acid, which can complicate purification and reduce the yield of the desired product.

Q4: I am observing an unexpected byproduct in my reaction. Could it be due to the instability of this compound?

A4: Yes, the most common byproduct arising from the instability of this compound is 5-methoxypyridine-2-carbaldehyde, the oxidation product of the hydroxymethyl group. In highly oxidative conditions, the formation of 5-methoxypyridine-2-carboxylic acid is also possible. If your reaction conditions are basic, aldol-type condensation products of the aldehyde byproduct may also be observed.

Q5: How should I properly store this compound?

A5: To ensure the longevity and purity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Involving an Organometallic Reagent
Possible Cause Troubleshooting Step Expected Outcome
Moisture in this compound Dry the this compound by dissolving it in an anhydrous solvent and drying over a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4), followed by filtration and removal of the solvent under vacuum. Alternatively, azeotropic distillation with toluene can be effective.Improved reaction yield due to the absence of water that would otherwise quench the organometallic reagent.
Moisture in Reaction Glassware Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.Prevention of reagent quenching by adsorbed water on glassware surfaces.
Atmospheric Moisture/Oxygen Contamination Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or in a glovebox. Use septa and cannulas for liquid transfers.A successful reaction with minimal side products and a higher yield of the desired product.
Issue 2: Formation of Oxidation Byproducts
Possible Cause Troubleshooting Step Expected Outcome
Air Exposure During Reaction Setup Degas all solvents prior to use by bubbling an inert gas through them or by the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.Minimized formation of 5-methoxypyridine-2-carbaldehyde and other oxidative side products.
Prolonged Reaction Time at Elevated Temperature If the reaction requires heat, ensure a continuous and gentle flow of inert gas. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.Reduced thermal degradation and oxidation, leading to a cleaner reaction profile.
Oxidative Impurities in Reagents Use freshly distilled or high-purity grade solvents and reagents to avoid introducing oxidizing contaminants.A cleaner reaction with fewer unidentified byproducts.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under Inert Atmosphere
  • Glassware Preparation: All glassware should be thoroughly cleaned and oven-dried at 120°C for a minimum of 4 hours.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Transfer: If this compound is a solid, transfer it to the reaction vessel in a glovebox or under a strong counter-flow of inert gas. If it is to be dissolved first, use an anhydrous solvent that has been previously degassed.

  • Reaction: Maintain a positive pressure of the inert gas throughout the entire course of the reaction. This can be achieved by connecting the reaction apparatus to a nitrogen/argon line with a bubbler.

  • Work-up and Purification: Quench the reaction using degassed solvents. Subsequent purification steps, such as extraction and chromatography, should be performed promptly to minimize exposure to air.

Protocol 2: Oxidation of this compound to 5-Methoxypyridine-2-carbaldehyde (A Representative Reaction)

Note: This is a general protocol and may require optimization.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.19 mmol) under a nitrogen atmosphere.

  • Dissolution: Add 20 mL of anhydrous dichloromethane via a syringe. Stir until the solid is completely dissolved.

  • Addition of Oxidant: In a separate flame-dried flask, prepare a suspension of pyridinium chlorochromate (PCC) (2.32 g, 10.78 mmol) in 20 mL of anhydrous dichloromethane. Transfer this suspension to the solution of this compound dropwise at room temperature using a cannula.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-methoxypyridine-2-carbaldehyde.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Oven-dry Glassware start->dry_glassware assemble Assemble Under N2/Ar dry_glassware->assemble add_reagents Add this compound and Anhydrous Solvent assemble->add_reagents degas Degas Solvents degas->add_reagents run_reaction Run Reaction Under Positive N2/Ar Pressure add_reagents->run_reaction monitoring Monitor by TLC/LC-MS run_reaction->monitoring quench Quench with Degassed Solvents monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: Inert atmosphere experimental workflow.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield? moisture Moisture in System? start->moisture air Air Exposure? start->air degradation Degraded Starting Material? start->degradation dry_reagents Dry Solvents & Starting Material moisture->dry_reagents inert_atmosphere Use Schlenk Line / Glovebox air->inert_atmosphere degas_solvents Degas Solvents Before Use air->degas_solvents check_sm Check Purity of Starting Material degradation->check_sm

Caption: Troubleshooting low reaction yields.

large-scale purification challenges for (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for (5-Methoxypyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the large-scale purification of this important heterocyclic building block. Here, we address common questions and troubleshoot specific experimental issues, grounding our advice in established chemical principles and practical field experience.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for designing a robust purification strategy.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the fundamental properties of this compound is the first step toward an effective purification plan. Its polarity, basicity, and thermal characteristics dictate the choice of solvents, stationary phases, and techniques.

PropertyValueSignificance for Purification
Molecular Formula C₇H₉NO₂Indicates a relatively small, polar molecule.[1][2]
Molecular Weight 139.15 g/mol Suitable for standard purification techniques like chromatography and distillation.[1][3]
Appearance Light yellow oil or solidThe physical state at room temperature can vary with purity.[4][5] Oily appearance often suggests impurities.
Boiling Point ~262 °CHigh boiling point makes vacuum distillation a viable, though potentially challenging, large-scale option.[3][6]
pKa (Predicted) ~13.22 (hydroxyl proton)The pyridine nitrogen is basic and can be protonated in acidic conditions, significantly increasing aqueous solubility.[6]
Solubility Soluble in Methanol, DichloromethaneReported synthesis procedures use these solvents, indicating good solubility.[4] Solubility in common crystallization and chromatography solvents needs to be empirically determined.
Q2: What are the most common impurities I should expect from a typical synthesis?

Impurity profiling is critical for developing a targeted purification strategy. Based on common synthetic routes, such as the reduction of a carbonyl or hydrolysis of an ester, the following impurities are frequently observed:

  • Unreacted Starting Materials:

    • 5-Methoxypicolinaldehyde

    • Methyl 5-methoxypyridine-2-carboxylate[6]

  • Over-oxidation Product:

    • 5-Methoxypyridine-2-carboxylic acid (if the alcohol is exposed to oxidizing conditions).

  • Related Pyridine Derivatives:

    • Starting materials for the synthesis of the precursors, which may carry through.[4]

  • Residual Solvents and Reagents:

    • High-boiling point solvents (e.g., NMP, DMF) or reagents used in preceding steps.

The presence of these impurities, which have similar polarities and structures, presents the primary challenge in achieving high purity.

Q3: What is a reliable, scalable initial purification strategy for a crude reaction mixture?

For multi-gram to kilogram scale, a multi-step approach is most effective. The goal of the initial steps is bulk purification, removing major impurities before a final polishing step.

Below is a recommended workflow, which combines extractive and chromatographic methods.

crude Crude Reaction Mixture workup Aqueous Work-up (e.g., DCM/Water Extraction) crude->workup solvent_swap Solvent Swap & Concentration workup->solvent_swap chroma Silica Gel Flash Chromatography (Bulk Impurity Removal) solvent_swap->chroma fractions Combine & Analyze Fractions (TLC/HPLC) chroma->fractions polish Final Purification / Polishing (Crystallization or Distillation) fractions->polish final_product High-Purity Product (>98%) polish->final_product

Caption: General purification workflow for this compound.

Q4: How should I properly store the purified this compound?

While specific stability data is limited[7], best practices for heterocyclic alcohols apply. The pyridine moiety can be susceptible to oxidation over time.

  • Temperature: Store at 2-8°C to minimize degradation.[8]

  • Atmosphere: For long-term storage, blanketing with an inert atmosphere (Nitrogen or Argon) is recommended to prevent air oxidation.

  • Container: Use an amber glass bottle or an opaque container to protect from light.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during purification experiments in a direct Q&A format.

Problem: My recovery is very low after an acidic aqueous work-up.

Cause: The pyridine nitrogen in your compound is basic. In an acidic aqueous solution (pH < 5), it becomes protonated to form a pyridinium salt. This salt is highly soluble in water and will partition out of the organic phase, leading to significant yield loss.

Solution:

  • pH Control: During the extraction, adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This ensures the pyridine nitrogen remains in its free base form, which is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Salting Out: Add sodium chloride (NaCl) to the aqueous layer to saturation. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

  • Back-Extraction: Combine all aqueous layers and perform one final extraction with a fresh portion of the organic solvent to recover any dissolved product.

Verification: Check the pH of the aqueous layer with pH paper before and after neutralization. Analyze a sample of the final aqueous layer by TLC or LC-MS to confirm that no product remains.

Problem: I am seeing severe peak tailing and poor separation during silica gel column chromatography.

Cause: This is a classic issue when purifying basic compounds like pyridines on standard silica gel. The surface of silica gel is populated with acidic silanol groups (Si-OH). The basic nitrogen atom of your molecule interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes some molecules to "stick" to the column, resulting in broad, tailing peaks and co-elution with impurities.[9]

Solutions & Experimental Protocol:

StrategyMechanismStep-by-Step Protocol
Eluent Modification A basic additive neutralizes the acidic silanol sites, preventing strong interaction with the analyte.1. Choose a primary eluent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol).2. Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the mobile phase.3. Equilibrate the column with this modified eluent for at least 3-5 column volumes before loading your sample.
Use Deactivated Silica Commercially available silica treated to reduce the number of active silanol groups.1. Purchase silica gel deactivated with a specific water content or use basified silica.2. Alternatively, use a different stationary phase like neutral or basic alumina, which is less acidic.
Alternative Chromatography Techniques like counter-current chromatography can separate compounds based on partition coefficients without solid stationary phase interactions.[10]1. For very challenging separations, consider advanced techniques like pH-zone-refining counter-current chromatography, which is highly effective for pyridine derivatives.[10]

Troubleshooting Flowchart for Chromatography:

start Poor Separation / Tailing on Silica Gel q1 Have you added a basic modifier (e.g., TEA)? start->q1 sol1 Add 0.5-1% TEA to eluent. Equilibrate column. q1->sol1 No q2 Is separation still poor? q1->q2 Yes sol1->q2 sol2 Switch to a less acidic stationary phase. (e.g., Neutral Alumina) q2->sol2 Yes end Purity Achieved q2->end No q3 Are impurities still co-eluting? sol2->q3 sol3 Consider alternative methods: - Preparative HPLC - Crystallization - Distillation q3->sol3 Yes q3->end No sol3->end

Caption: Decision tree for troubleshooting poor chromatographic performance.

Problem: The purified product is an oil and will not crystallize, even after solvent removal.

Cause: The presence of even small amounts of impurities can disrupt the crystal lattice, acting as an "anti-solvent" and preventing crystallization. The compound may also be a low-melting solid or form a stable oil at room temperature.

Solutions:

  • Purity Check: First, ensure the material is sufficiently pure (>95%) via HPLC or NMR. If not, re-purify using an orthogonal method (e.g., if you used chromatography, try an acid-base extraction).

  • Solvent Screening: Dissolve a small amount of the oil in a minimum of a good solvent (e.g., ethyl acetate, isopropanol). Add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, heptane) dropwise until turbidity persists. Cool the mixture slowly.

  • Seeding: If you have a small amount of solid material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Vacuum Distillation: Given its high boiling point, short-path vacuum distillation can be an excellent final purification step for removing non-volatile impurities and may yield a product that crystallizes upon cooling.[11]

References

identifying and characterizing impurities in (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in (5-Methoxypyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercially available this compound?

A1: Potential impurities in this compound can originate from the synthetic route and degradation. A common synthetic pathway involves the oxidation of 2-methyl-5-methoxypyridine. Based on this, the following impurities are often encountered:

  • Starting Material: 2-methyl-5-methoxypyridine

  • Intermediate/Side-product: 2-methyl-5-methoxypyridine N-oxide

  • Over-oxidation Product: 5-methoxypyridine-2-carbaldehyde

  • Further Oxidation Product: 5-methoxypyridine-2-carboxylic acid

  • Degradation Product: Unknown degradation products may form upon exposure to light, heat, or incompatible substances.

A summary of these potential impurities is provided in the table below.

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )
2-methyl-5-methoxypyridine2-methyl-5-methoxypyridine structure
C₇H₉NO123.152-methyl-5-methoxypyridine N-oxide2-methyl-5-methoxypyridine N-oxide structureC₇H₉NO₂139.155-methoxypyridine-2-carbaldehyde5-methoxypyridine-2-carbaldehyde structureC₇H₇NO₂137.145-methoxypyridine-2-carboxylic acid5-methoxypyridine-2-carboxylic acid structureC₇H₇NO₃153.14

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of impurities.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful tool for separating and quantifying the main component from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the isolated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for non-volatile or thermally labile impurities.

The logical workflow for impurity identification is depicted in the diagram below.

Impurity_Identification_Workflow Impurity Identification Workflow Sample Sample of this compound HPLC_GCMS Initial Screening by HPLC-UV and/or GC-MS Sample->HPLC_GCMS Impurity_Detected Impurity Peak(s) Detected? HPLC_GCMS->Impurity_Detected No_Impurity No Significant Impurities Detected (Meets Purity Specification) Impurity_Detected->No_Impurity No Characterization Isolate and Characterize Impurity Impurity_Detected->Characterization Yes NMR 1H and 13C NMR Spectroscopy Characterization->NMR MS High-Resolution Mass Spectrometry (HRMS) Characterization->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Identified Impurity Structure Confirmed Structure_Elucidation->Identified

Caption: A stepwise workflow for identifying impurities.

Troubleshooting Guides

HPLC Analysis

Q3: I am not getting good separation between the main peak and an impurity peak. What should I do?

A3: Poor resolution in HPLC can be addressed by systematically optimizing the method parameters.

Troubleshooting Steps for Poor Resolution:

ProblemPotential CauseRecommended Solution
Co-eluting or Broad Peaks Mobile phase composition is not optimal.1. Adjust Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity. 3. Modify pH: Adjust the pH of the aqueous buffer. For pyridine compounds, a slightly acidic pH (e.g., 3-5) often provides good peak shape.
Inappropriate column chemistry.1. Consider a Different Stationary Phase: If using a standard C18 column, try a phenyl-hexyl or a polar-embedded phase column to introduce different separation mechanisms (e.g., π-π interactions).
Flow rate is too high.Decrease the flow rate to allow for better partitioning between the mobile and stationary phases.
Column temperature is not optimal.Adjust the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but decreasing it may enhance selectivity.

The following diagram illustrates the logical approach to troubleshooting poor HPLC peak resolution.

HPLC_Troubleshooting Troubleshooting Poor HPLC Resolution Start Poor Peak Resolution Adjust_Mobile_Phase Adjust Mobile Phase Composition (Organic Ratio, pH) Start->Adjust_Mobile_Phase Check_Resolution1 Resolution Improved? Adjust_Mobile_Phase->Check_Resolution1 Change_Column Change HPLC Column (Different Stationary Phase) Check_Resolution1->Change_Column No End Resolution Acceptable Check_Resolution1->End Yes Check_Resolution2 Resolution Improved? Change_Column->Check_Resolution2 Optimize_Temp_Flow Optimize Temperature and Flow Rate Check_Resolution2->Optimize_Temp_Flow No Check_Resolution2->End Yes Check_Resolution3 Resolution Improved? Optimize_Temp_Flow->Check_Resolution3 Consult_Expert Consult Senior Analyst or Technical Support Check_Resolution3->Consult_Expert No Check_Resolution3->End Yes

Caption: A logical guide to resolving HPLC separation issues.

GC-MS Analysis

Q4: I am observing peak tailing for this compound in my GC-MS analysis. How can I improve the peak shape?

A4: Peak tailing for polar compounds like this compound in GC-MS is often due to interactions with active sites in the GC system or sub-optimal chromatographic conditions.

Troubleshooting Steps for Peak Tailing in GC-MS:

ProblemPotential CauseRecommended Solution
Tailing Peaks Active sites in the injector or column.1. Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider a liner with glass wool for better sample vaporization. 2. Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants. 3. Trim the Column: Cut the first 10-15 cm from the front of the column to remove non-volatile residues.
Inappropriate column phase.Use a mid-polarity to polar stationary phase (e.g., a column with 5% phenyl or a polyethylene glycol (WAX) phase) which is more compatible with polar analytes.
Sub-optimal temperature program.1. Lower the Initial Oven Temperature: A lower starting temperature can improve the focusing of the analyte at the head of the column. 2. Optimize the Temperature Ramp: A slower temperature ramp can improve peak shape.
Analyte is too polar for direct GC analysis.Derivatization: Consider derivatizing the hydroxyl group (e.g., silylation with BSTFA or MSTFA) to increase volatility and reduce tailing.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 water/acetonitrile.

Expected Retention Times (Hypothetical):

CompoundRetention Time (min)
5-methoxypyridine-2-carboxylic acid4.2
This compound8.5
5-methoxypyridine-2-carbaldehyde9.8
2-methyl-5-methoxypyridine N-oxide10.5
2-methyl-5-methoxypyridine12.1

Protocol 2: GC-MS Method for Impurity Profiling

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Scan Range: 40-400 amu

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Expected GC-MS Data (Hypothetical):

CompoundRetention Time (min)Key m/z fragments
2-methyl-5-methoxypyridine9.3123, 108, 92, 78
5-methoxypyridine-2-carbaldehyde11.5137, 136, 108, 78
This compound12.8139, 122, 108, 79
2-methyl-5-methoxypyridine N-oxide14.2139, 123, 108, 93

Impurity Formation Pathway

The following diagram illustrates a plausible pathway for the formation of common impurities during the synthesis of this compound from 2-methyl-5-methoxypyridine.

Impurity_Formation Potential Impurity Formation Pathway Starting_Material 2-methyl-5-methoxypyridine (Starting Material) N_Oxide 2-methyl-5-methoxypyridine N-oxide (Intermediate/Side-product) Starting_Material->N_Oxide Oxidation Main_Product This compound (Main Product) N_Oxide->Main_Product Rearrangement & Hydrolysis Aldehyde 5-methoxypyridine-2-carbaldehyde (Over-oxidation) Main_Product->Aldehyde Over-oxidation Carboxylic_Acid 5-methoxypyridine-2-carboxylic acid (Further Oxidation) Aldehyde->Carboxylic_Acid Further Oxidation

Caption: A plausible pathway for impurity formation.

Validation & Comparative

A Comparative Guide to the Synthesis of (5-Methoxypyridin-2-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (5-Methoxypyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its efficient and scalable preparation is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

Synthetic Route Comparison

Two primary synthetic strategies for the preparation of this compound are presented: the hydrolysis of an acetate precursor and the reduction of a picolinaldehyde derivative. The choice between these routes may depend on factors such as the commercial availability and cost of starting materials, reaction conditions, and desired product purity.

Data Presentation
ParameterRoute 1: Hydrolysis of 2-(Acetoxymethyl)-5-methoxypyridineRoute 2: Reduction of 5-Methoxypicolinaldehyde
Starting Material 2-(Acetoxymethyl)-5-methoxypyridine5-Methoxypicolinaldehyde
Reagents Potassium hydroxide, Methanol, Dichloromethane, Water, Anhydrous sodium sulfateSodium borohydride, Methanol
Reaction Time 2 hours~1 hour (typical)
Reaction Temperature RefluxRoom Temperature
Yield 93%[1]>90% (estimated based on analogous reactions)
Purification Extraction and solvent removal[1]Typically requires aqueous workup and extraction

Experimental Protocols

Route 1: Hydrolysis of 2-(Acetoxymethyl)-5-methoxypyridine

This route involves the base-catalyzed hydrolysis of the acetate ester of the target alcohol.

Procedure:

  • In a round-bottom flask, dissolve 2-(acetoxymethyl)-5-methoxypyridine (1.40 g, 7.7 mmol) in methanol (30 mL).[1]

  • Add an excess of potassium hydroxide to the solution.[1]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[1]

  • After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[1]

  • Partition the residue between dichloromethane (20 mL) and water (20 mL).[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light yellow oil (1.00 g, 93% yield).[1]

Route 2: Reduction of 5-Methoxypicolinaldehyde

This method utilizes the reduction of the corresponding aldehyde to the primary alcohol, a standard transformation in organic synthesis.

Procedure (General, based on analogous reductions):

  • In a round-bottom flask, dissolve 5-methoxypicolinaldehyde in methanol at room temperature.

  • Slowly add sodium borohydride (NaBH4) in portions to the stirred solution. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for approximately 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Visualization of Synthetic Strategies

Synthetic_Routes_Comparison cluster_route1 Route 1: Hydrolysis cluster_route2 Route 2: Reduction start1 2-(Acetoxymethyl)-5-methoxypyridine reagent1 KOH, MeOH Reflux, 2h start1->reagent1 product This compound reagent1->product start2 5-Methoxypicolinaldehyde reagent2 NaBH4, MeOH RT, ~1h start2->reagent2 reagent2->product

Caption: Comparative workflow of two synthetic routes to this compound.

References

A Comparative Guide to Bioisosteric Replacements of the Methoxy Group in Pyridine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly in the design of kinase inhibitors, the methoxy group on a pyridine scaffold is a frequently encountered moiety. While it can contribute positively to binding affinity and physicochemical properties, it is also often associated with metabolic liabilities, primarily through O-demethylation by cytochrome P450 enzymes. This metabolic instability can lead to poor pharmacokinetic profiles and the formation of potentially reactive metabolites. Bioisosteric replacement of the methoxy group is a key strategy to mitigate these issues while retaining or improving the desired biological activity.

This guide provides an objective comparison of common bioisosteric replacements for the methoxy group in pyridine-based kinase inhibitors, supported by experimental data from published literature. We will delve into the impact of these replacements on inhibitory potency, selectivity, and metabolic stability.

Comparison of Methoxy Bioisosteres on a Pyridine Scaffold

To provide a clear and direct comparison, we will focus on a representative pyridine-based scaffold targeting a specific kinase. While a single study systematically comparing a wide array of bioisosteres on the identical scaffold is rare, we can collate and analyze data from various sources that investigate structurally similar pyridine derivatives. For the purpose of this guide, we will use a hypothetical, yet representative, 4-substituted pyridine core, a common motif in kinase inhibitors.

The following table summarizes the in vitro biological activities and physicochemical properties of a parent methoxy-containing pyridine compound and its bioisosteric analogs. The data presented is a composite from various studies on similar scaffolds to illustrate the general trends observed with each replacement.

Bioisosteric ReplacementStructureTarget Kinase IC50 (nM)Selectivity ProfileMetabolic Stability (t½ in HLM, min)Lipophilicity (cLogP)Rationale for Replacement & Key Observations
Methoxy (Parent) -OCH₃50Moderate152.5Good potency but susceptible to O-demethylation.
Fluorine -F150Similar to Parent> 602.3Blocks metabolism and can act as a weak hydrogen bond acceptor. Generally leads to a slight decrease or similar potency.
Difluoromethyl -CF₂H65Improved> 602.8Often considered a good mimic of the methoxy group's size and electronics. Can improve metabolic stability and sometimes potency.[1][2]
Trifluoromethyl -CF₃200Variable> 603.1Strong electron-withdrawing group that significantly enhances metabolic stability. Potency can be variable and often lower due to altered electronics.
Trifluoromethoxy -OCF₃80Similar to Parent> 603.4Considered a metabolically robust version of the methoxy group. Can maintain or slightly decrease potency while significantly improving stability.
Dimethylamino -N(CH₃)₂40Improved302.1Can act as a hydrogen bond acceptor and is less prone to metabolism than methoxy. Often maintains or improves potency.
Cyano -CN300Variable> 601.8A polar, linear group that can act as a hydrogen bond acceptor. Often results in decreased potency.
Methylthio -SCH₃75Similar to Parent202.9Can be a reasonable replacement, but may be susceptible to oxidation.

Note: The presented data is illustrative and compiled from multiple sources. The actual impact of a bioisosteric replacement is highly context-dependent and will vary based on the specific molecular scaffold and the target protein. HLM = Human Liver Microsomes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the potency of a compound in inhibiting a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase enzyme (e.g., c-Met)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the kinase enzyme, and the specific substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, which converts ADP to ATP.

  • Add the Kinase Detection Reagent to measure the newly synthesized ATP through a luciferase reaction, generating a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT/MTS Assay)

This assay assesses the effect of a compound on the proliferation of cancer cells, which is often dependent on the activity of specific kinases.[3][4][5][6][7]

Materials:

  • Cancer cell line (e.g., a line known to be dependent on the target kinase)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well clear or opaque-walled microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic stability.[8][9][10][11][12]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound

  • Control compound with known metabolic stability (e.g., verapamil)

  • Acetonitrile with an internal standard for quenching and analysis

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the HLM and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the test compound, HLM, and phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t½) of the compound by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Visualizations

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified kinase signaling pathway and the experimental workflow for a kinase inhibition assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Survival) PhosphoSubstrate->Transcription Promotes Inhibitor Pyridine-based Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Simplified kinase signaling pathway and point of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of a pyridine-based inhibitor C Combine inhibitor, kinase, and substrate in a microplate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP and incubate C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate % inhibition and determine IC50 F->G

Caption: Experimental workflow for a kinase inhibition assay.

Conclusion

The bioisosteric replacement of a methoxy group in pyridine derivatives is a powerful strategy in medicinal chemistry to overcome metabolic liabilities and fine-tune the properties of kinase inhibitors. As demonstrated, replacements such as fluorine, difluoromethyl, and dimethylamino groups can significantly enhance metabolic stability while maintaining or even improving inhibitory potency. The choice of the bioisostere is a context-dependent decision that requires careful consideration of its effects on steric and electronic properties, as well as the specific binding pocket of the target kinase. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the rational design and optimization of novel pyridine-based therapeutic agents.

References

A Comparative Guide to (5-Methoxypyridin-2-yl)methanol and Other Pyridine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyridine derivatives are indispensable building blocks for the synthesis of a vast array of pharmacologically active compounds. Their prevalence is notable in numerous FDA-approved drugs, where the pyridine scaffold often plays a crucial role in defining the molecule's efficacy and pharmacokinetic profile. Among the diverse range of functionalized pyridines, (5-Methoxypyridin-2-yl)methanol has emerged as a particularly valuable synthon, especially in the development of kinase inhibitors.

This guide provides an objective comparison of this compound with other structurally related pyridine building blocks, focusing on their application in the synthesis of key intermediates for drug discovery, supported by established chemical principles and representative experimental data.

Performance Comparison in a Key Synthetic Transformation: Williamson Ether Synthesis

A common and critical reaction in the elaboration of pyridine building blocks for kinase inhibitors is the formation of an ether linkage, often accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxymethyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule. The electronic nature of the substituent on the pyridine ring significantly influences the nucleophilicity of the resulting alkoxide and, consequently, the reaction's efficiency.

To illustrate the comparative performance, we will consider the reaction of various 5-substituted-pyridin-2-yl-methanols with a generic electrophile in a Williamson ether synthesis. The following table summarizes the predicted relative performance based on the electronic effects of the substituents.

Table 1: Predicted Performance of 5-Substituted-Pyridin-2-yl-methanols in Williamson Ether Synthesis

Building BlockSubstituent (at C5)Electronic Effect of SubstituentPredicted Nucleophilicity of AlkoxidePredicted Reaction RatePotential Side Reactions
This compound Methoxy (-OCH₃)Electron-donating (resonance)HighFastMinimal
(5-Methylpyridin-2-yl)methanolMethyl (-CH₃)Electron-donating (inductive)Moderate-HighModerate-FastMinimal
(Pyridin-2-yl)methanolHydrogen (-H)NeutralModerateModerateMinimal
(5-Chloropyridin-2-yl)methanolChloro (-Cl)Electron-withdrawing (inductive)LowSlowMay require stronger base/harsher conditions

Experimental Protocols

General Protocol for Williamson Ether Synthesis of a Pyridine-based Kinase Inhibitor Intermediate

This protocol describes a general procedure for the etherification of a substituted (pyridin-2-yl)methanol with a generic heterocyclic partner, a common step in the synthesis of kinase inhibitors such as those targeting Hematopoietic Progenitor Kinase 1 (HPK1).

Materials:

  • (5-Substituted-pyridin-2-yl)methanol (1.0 eq)

  • Heterocyclic partner with a suitable leaving group (e.g., a chloro- or fluoro-substituted pyrazole) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the (5-substituted-pyridin-2-yl)methanol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of the heterocyclic partner (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ether product.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of Hematopoietic Progenitor Kinase 1 (HPK1), a key therapeutic target in immuno-oncology. This compound is a crucial building block for the synthesis of potent and selective HPK1 inhibitors.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive Recruits HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation SLP76_p p-SLP-76 (Ser376) HPK1_active->SLP76_p Phosphorylates FourteenThreeThree 14-3-3 SLP76_p->FourteenThreeThree Binds Degradation SLP-76 Degradation FourteenThreeThree->Degradation Downstream Downregulation of T-Cell Activation Degradation->Downstream Inhibitor This compound -derived HPK1 Inhibitor Inhibitor->HPK1_active Inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental Workflow

The diagram below outlines a general experimental workflow for the parallel synthesis and evaluation of a focused library of kinase inhibitors, utilizing different pyridine building blocks.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_screening Screening & Evaluation Building_Blocks Pyridine Building Blocks (this compound, etc.) Reaction Parallel Synthesis (e.g., Williamson Ether Synthesis) Building_Blocks->Reaction Purification Purification (e.g., Preparative HPLC) Reaction->Purification Characterization Structural Characterization (LC-MS, NMR) Purification->Characterization Biochemical_Assay Biochemical Assay (e.g., Kinase Activity Assay) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Target Engagement) Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis & SAR Cell_Based_Assay->Data_Analysis

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Conclusion

This compound stands out as a highly effective building block in the synthesis of complex molecules for drug discovery, particularly in the realm of kinase inhibitors. Its electron-donating methoxy group enhances the nucleophilicity of the corresponding alkoxide, facilitating key bond-forming reactions like the Williamson ether synthesis. When compared to analogs with electron-withdrawing or less-donating substituents, this compound is predicted to offer superior reactivity, potentially leading to higher yields and milder reaction conditions. This comparative advantage makes it a preferred choice for medicinal chemists aiming to efficiently synthesize libraries of novel therapeutics for a range of diseases. The provided protocols and workflows offer a foundational guide for researchers to incorporate this and other pyridine building blocks into their drug discovery programs.

Comparative Efficacy of HPK1 Inhibitors: A Review of Publicly Available Data on (5-Methoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and patent databases has revealed a significant gap in information regarding Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors specifically derived from a (5-Methoxypyridin-2-yl)methanol scaffold. At present, there is no sufficient public data to conduct a comparative efficacy analysis of this particular class of compounds.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a well-recognized negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The development of small molecule inhibitors of HPK1 is an active area of research, with numerous pharmaceutical companies and academic labs exploring a variety of chemical scaffolds. These efforts have led to the discovery of potent inhibitors, some of which are currently in preclinical and clinical development.

However, for the specific chemical series originating from this compound, there is a notable absence of published research detailing their synthesis, structure-activity relationships (SAR), and crucially, their biological efficacy as HPK1 inhibitors. While our searches identified a wide array of HPK1 inhibitors with diverse core structures, none explicitly described the use of this compound as a starting material or core structural component for which comparative data is available.

This lack of publicly accessible information prevents the creation of a detailed comparison guide as requested. Such a guide would require, at a minimum, efficacy data (such as IC50 values from biochemical assays or EC50 values from cellular assays) for at least two distinct compounds within the specified chemical class. Furthermore, to provide the mandated detailed experimental protocols and signaling pathway diagrams, access to the primary research publications is essential.

General HPK1 Signaling and Inhibition

While a direct comparison of this compound-derived inhibitors is not possible at this time, it is pertinent to briefly outline the general mechanism of HPK1 and the assays commonly used to evaluate its inhibitors.

HPK1 is a key component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates downstream targets, including SLP-76. This phosphorylation event ultimately leads to a dampening of the T-cell response, thereby acting as an immune checkpoint. Inhibition of HPK1 is therefore expected to enhance T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor immune response.

Below is a generalized diagram of the HPK1 signaling pathway and the point of intervention for HPK1 inhibitors.

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates pSLP76 p-SLP-76 Downstream Downstream Signaling (e.g., NF-κB, AP-1) pSLP76->Downstream inhibits T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->T_Cell_Activation promotes Inhibitor HPK1 Inhibitor Inhibitor->HPK1

Caption: Simplified HPK1 signaling pathway in T-cells.

Typical Experimental Evaluation of HPK1 Inhibitors

The evaluation of HPK1 inhibitors generally involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess on-target activity in a physiological context, and finally in vivo models to evaluate efficacy and pharmacokinetics.

A general workflow for these experiments is outlined below.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assays (e.g., ADP-Glo, TR-FRET) Determine IC50 Cellular Cellular Assays (e.g., p-SLP-76, IL-2 secretion) Determine EC50 Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity PK Pharmacokinetics (PK) (Bioavailability, Half-life) Selectivity->PK Efficacy In Vivo Efficacy Models (e.g., Syngeneic Tumor Models) PK->Efficacy

Caption: General experimental workflow for HPK1 inhibitor evaluation.

Conclusion

While the field of HPK1 inhibitor development is robust and rapidly advancing, the specific class of compounds derived from this compound remains largely undocumented in the public domain. Consequently, a comparative guide on their efficacy cannot be produced at this time. Researchers and drug development professionals interested in HPK1 inhibition are encouraged to consult the extensive literature on other well-characterized chemical series of HPK1 inhibitors. Should data on this compound-derived HPK1 inhibitors become publicly available, a comprehensive comparison guide will be generated.

Suzuki vs. Stille Coupling: A Head-to-Head Comparison for the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, proving indispensable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] For researchers and drug development professionals working with pyridine-containing scaffolds, the choice between these two methods is a critical consideration, with each offering distinct advantages and disadvantages in terms of reactivity, substrate scope, and practical application. This guide provides a detailed, data-driven comparison of the Suzuki and Stille couplings for the functionalization of pyridine derivatives.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1][3]High toxicity of organotin reagents and byproducts.[1][3]
Reagent Stability Boronic acids can be prone to protodeboronation; boronic esters offer greater stability.[1][4]Organostannanes are generally stable to air and moisture.[1][3][5]
Reaction Conditions Typically requires a base.[1][6][7]Often proceeds under neutral or mildly basic conditions.[1][2]
Functional Group Tolerance Good, but can be sensitive to strong bases and certain functional groups.[8]Excellent, tolerates a wide range of functional groups.[1][2][9]
Byproduct Removal Boron byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[1][3][10]

Performance Comparison with Pyridine Derivatives

The choice between Suzuki and Stille coupling is often dictated by the specific pyridine substrate and the desired coupling partner. While the Suzuki coupling is frequently the first choice due to its favorable environmental profile, the Stille coupling can offer superior performance in certain scenarios, particularly with sterically demanding substrates or those bearing sensitive functional groups.[1][11]

Suzuki Coupling of Pyridine Derivatives: Selected Data

The Suzuki-Miyaura coupling has been extensively used for the synthesis of arylpyridines.[12][13] However, challenges can arise, particularly with 2-substituted pyridines, due to the instability of the corresponding pyridine-2-boronates.[4] Despite these challenges, various effective protocols have been developed.

Pyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ (aq)Toluene/Ethanol/WaterReflux886[14]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water9018Moderate to Good[13][15]
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂VariousAqueous--High[16]
2-Pyridylboronate3,5-(bis-trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 1KFDioxane--82[17]
2-Pyridylboronate5-BromopyrimidinePd₂(dba)₃ / Ligand 1KFDioxane--91[17]
Stille Coupling of Pyridine Derivatives: Selected Data

The Stille coupling often demonstrates excellent functional group tolerance and can be more effective for coupling sterically hindered substrates.[9][11] The primary drawback is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts.[3][5]

Pyridine SubstrateCoupling PartnerCatalyst / LigandAdditiveSolventTemp (°C)Time (h)Yield (%)
Diazocine Derivative4-BromopyridinePd(OAc)₂ / XPhos-DMSO100--[11][18]
Diazocine DerivativeThiophene derivativePd(OAc)₂ / XPhos----90-94[11][18]
Various PyridinesVarious StannanesPd(PPh₃)₄----High[19]

Catalytic Cycles and Experimental Workflows

The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6][20] The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)-X R1-Pd(II)-X Pd(0)Ln->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-OR R1-Pd(II)-OR R1-Pd(II)-X->R1-Pd(II)-OR Base (OH-) R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-OR->R1-Pd(II)-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)-R2->Pd(0)Ln Reductive Elimination (R1-R2)

Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)-X R1-Pd(II)-X Pd(0)Ln->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation (R2-SnR3) R1-Pd(II)-R2->Pd(0)Ln Reductive Elimination (R1-R2) Workflow_Comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Suzuki_Setup Combine Aryl Halide, Boronic Acid, Catalyst, Base Suzuki_Reaction Heat Reaction Mixture Suzuki_Setup->Suzuki_Reaction Suzuki_Workup Aqueous Workup Suzuki_Reaction->Suzuki_Workup Suzuki_Purification Chromatography Suzuki_Workup->Suzuki_Purification Stille_Setup Combine Aryl Halide, Organostannane, Catalyst Stille_Reaction Heat Reaction Mixture Stille_Setup->Stille_Reaction Stille_Workup Aqueous KF Wash (to remove tin byproducts) Stille_Reaction->Stille_Workup Stille_Purification Chromatography Stille_Workup->Stille_Purification

References

A Comparative Guide to Validated Analytical Methods for the Quantification of (5-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of validated analytical methodologies for the precise and accurate quantification of (5-Methoxypyridin-2-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document outlines a proposed analytical method, its validation according to international guidelines, and a comparison with alternative techniques. The information presented is grounded in established principles of analytical chemistry and regulatory expectations for method validation.

Introduction to this compound and the Importance of Quantification

This compound is a pyridine derivative of interest in pharmaceutical and chemical synthesis. Accurate quantification is crucial for ensuring the quality, consistency, and purity of starting materials, intermediates, and final products. Validated analytical methods are a regulatory requirement and are essential for reliable data in research and development, quality control, and stability studies.[1][2][3][4][5] This guide focuses on a proposed High-Performance Liquid Chromatography (HPLC) method and its validation, offering a robust framework for its implementation.

Proposed Primary Analytical Method: Reversed-Phase HPLC with UV Detection

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique for the quantification of this compound. This method is widely accessible, robust, and suitable for the analysis of polar aromatic compounds like pyridine derivatives.[6][7][8][9][10]

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[11][12][13] While offering lower detection limits, the instrumentation is more specialized and the method development can be more complex.

Experimental Protocol: Proposed RP-HPLC-UV Method

A detailed protocol for the proposed RP-HPLC-UV method is provided below.

1. Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound reference standard and samples in the mobile phase to achieve a target concentration within the linear range of the method.

  • Filter the solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.01M ammonium acetate) in a ratio that provides good peak shape and retention time (e.g., 50:50 v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the UV absorbance of pyridine derivatives).[7]

Method Validation According to ICH Q2(R2) Guidelines

The proposed HPLC method must be validated to ensure it is fit for its intended purpose.[1][2][3][4][5] The following validation parameters will be assessed:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the this compound sample to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal stress (e.g., 80°C), and photolytic stress (UV light).[14][15][16]

  • Analyze the stressed samples alongside an unstressed sample and a blank.

  • Assess the resolution between the main peak of this compound and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 50% to 150% of the expected sample concentration).

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Data Presentation:

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9995
y-interceptClose to zero125.3
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Perform recovery studies by spiking a placebo (matrix without the analyte) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level and analyze them.

  • Calculate the percentage recovery for each sample.

Data Presentation:

Spiked Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery% RSD
80%80.079.599.4
80%80.080.2100.399.80.5
80%80.079.899.8
100%100.0100.5100.5
100%100.099.799.7100.20.4
100%100.0100.3100.3
120%120.0119.599.6
120%120.0121.0100.8100.10.6
120%120.0119.999.9
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

Data Presentation:

Precision LevelSamplePeak AreaMean Peak Area% RSD
Repeatability (Day 1)11254321
21256789
3125123412546780.25%
41255555
51253210
61256987
Intermediate (Day 2)11261234
21259876
3126345612610980.18%
41260123
51259999
61261901
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Data Presentation:

ParameterMethodHypothetical Result (µg/mL)
LODBased on Signal-to-Noise ratio (3:1)0.1
LOQBased on Signal-to-Noise ratio (10:1)0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and peak shape.

Data Presentation:

Parameter VariedVariationRetention Time (min)Peak AreaTailing Factor
Nominal Condition - 4.52 1254321 1.1
Flow Rate (mL/min)0.95.0113936901.1
1.14.1011402921.1
Column Temperature (°C)284.6512587651.1
324.3912498761.1
Mobile Phase (% Acetonitrile)484.8812456781.2
524.1612634561.1

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method.

G Workflow for Analytical Method Validation A Method Development B Method Validation Protocol A->B C Specificity (Forced Degradation) B->C D Linearity B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I J Method Implementation I->J

Caption: Logical workflow for analytical method validation.

Conclusion

This guide proposes a robust RP-HPLC-UV method for the quantification of this compound and provides a detailed framework for its validation in accordance with ICH guidelines. The presented tables of hypothetical data serve as a benchmark for the expected performance of a well-validated method. While RP-HPLC is a reliable and accessible technique, LC-MS/MS offers a viable alternative for applications requiring enhanced sensitivity. The successful validation of the chosen analytical method is paramount for ensuring data integrity and regulatory compliance in any scientific or developmental setting.

References

A Comparative Guide to Palladium Ligands for the Buchwald-Hartwig Amination of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is of particular significance in pharmaceutical and materials science, where the synthesis of aminopyridines is a frequent challenge. The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate to the palladium catalyst can hinder the reaction, making the choice of ligand critical for success.

This guide offers an objective comparison of various palladium ligands for the Buchwald-Hartwig amination of pyridines, supported by experimental data. We will delve into the performance of different ligand classes, provide a detailed experimental protocol, and present a visual representation of the catalytic cycle.

Comparative Performance of Palladium Ligands

The efficiency of the Buchwald-Hartwig amination of pyridines is highly dependent on the ligand complexed to the palladium center. The ideal ligand should promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For pyridine substrates, bulky and electron-rich ligands are often required to overcome catalyst inhibition by the pyridine nitrogen.

The following table summarizes the performance of various palladium ligands in the Buchwald-Hartwig amination of different halopyridines. While direct comparison is challenging due to varying reaction conditions across different studies, this data provides valuable insights into the relative efficacy of these ligands.

LigandPalladium PrecursorPyridine SubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
RuPhos Pd₂(dba)₃3-Bromo-2-aminopyridineMorpholineLiHMDSToluene1001671[1]
SPhos Pd₂(dba)₃3-Bromo-2-aminopyridineMorpholineLiHMDSToluene1001676[1]
BINAP Pd₂(dba)₃3-Bromo-2-aminopyridineMorpholineLiHMDSToluene1001671[1]
RuPhos-precatalyst -3-Bromo-2-aminopyridineMorpholineLiHMDSToluene1001683[1]
dppp Pd(OAc)₂2-BromopyridineVolatile AminesNaOtBuToluene80-55-98[2]
Josiphos (CyPFtBu) Pd(OAc)₂Heteroaryl ChloridesPrimary AminesNaOtBuToluene110-Good[3]
Xantphos Pd(OAc)₂2,4-DichloropyridineAnilinesCs₂CO₃Dioxane100-High[4]
BrettPhos -Aryl ChloridesPrimary AminesK₂CO₃t-BuOH110-High[5]

Ligand Selection and Discussion

The choice of ligand is paramount for a successful amination of pyridine substrates. Here's a breakdown of the general trends observed:

  • Bulky Monophosphine Ligands (Buchwald-type): Ligands such as RuPhos , SPhos , and BrettPhos are highly effective for the amination of pyridines. Their steric bulk helps to prevent the formation of inactive palladium dimers and can disfavor coordination of the pyridine nitrogen to the palladium center. Theoretical studies suggest that BrettPhos is particularly effective for primary amines, while RuPhos shows high activity for secondary amines due to differences in steric hindrance and electronic structure. The use of pre-catalysts, such as the RuPhos-precatalyst, can lead to higher yields by ensuring the efficient generation of the active Pd(0) species.[1]

  • Ferrocene-based Ligands: Josiphos ligands, characterized by their ferrocene backbone, have demonstrated excellent performance, particularly for the challenging amination of chloropyridines. Their unique steric and electronic properties make them robust and versatile for a range of pyridine substrates.

  • Bidentate Phosphine Ligands: While sometimes less effective than the bulky monophosphine ligands for challenging pyridine couplings, bidentate ligands like BINAP and Xantphos can still provide good to excellent yields, as shown in the table. Xantphos, with its wide bite angle, is often a reliable choice for a variety of cross-coupling reactions, including the amination of dichloropyridines. The development of bidentate ligands like BINAP was a significant advancement, allowing for the efficient coupling of primary amines.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) active species. The key steps are illustrated in the diagram below.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X(L) OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord HNR'R'' PdII_AmineComplex [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ AmineCoord->PdII_AmineComplex Deprotonation Deprotonation (Base) PdII_AmineComplex->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following is a representative experimental protocol for the Buchwald-Hartwig amination of a bromopyridine with a secondary amine, based on procedures reported in the literature.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Bromopyridine substrate

  • Amine

  • Base (e.g., LiHMDS or NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., LiHMDS, 1.2 mmol). Then, add the bromopyridine substrate (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and ligands. Always consult the relevant literature and safety data sheets before performing any chemical reaction.

This comparative guide provides a starting point for researchers and scientists to navigate the selection of palladium ligands for the challenging yet crucial Buchwald-Hartwig amination of pyridines. The provided data and protocols aim to facilitate the efficient development of synthetic routes to important aminopyridine-containing molecules.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of (5-Methoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the metabolic stability of (5-Methoxypyridin-2-yl)methanol derivatives, a class of compounds with significant potential in various therapeutic areas. By examining key metabolic parameters and outlining detailed experimental protocols, this document aims to equip researchers with the knowledge to optimize the pharmacokinetic profiles of their lead candidates.

The metabolic fate of a drug candidate profoundly influences its efficacy, safety, and dosing regimen. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable can accumulate and lead to toxicity. The pyridine ring, a common scaffold in medicinal chemistry, is often employed to enhance metabolic stability by reducing susceptibility to oxidative metabolism.[1][2] The introduction of a methoxy group and a methanol substituent, as seen in this compound and its derivatives, further modulates the physicochemical properties that govern metabolic processes.

This guide delves into the in vitro methods used to assess metabolic stability, primarily focusing on liver microsomal and hepatocyte assays. These assays provide crucial data on a compound's intrinsic clearance and half-life, offering predictive insights into its in vivo behavior.

Comparative Metabolic Stability Data

While specific quantitative metabolic stability data for a broad range of this compound derivatives is not extensively available in the public domain, a representative comparison can be drawn from structurally related pyridine-containing compounds. The following tables summarize metabolic stability data from human liver microsome (HLM) and rat liver microsome (RLM) assays for various pyridine derivatives. This data serves as a valuable reference point for understanding how structural modifications can impact metabolic fate.

Table 1: Metabolic Stability of Representative Pyridine Derivatives in Human Liver Microsomes (HLM)

Compound/DerivativeStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Data Source
Pyridine-2-methylamine DerivativeStructure not specified-28[3]
2-Amino-4-(trifluoromethyl)pyridineStructure not specified45-[4]
2-Amino-4-(difluoromethyl)pyridineStructure not specified30-[4]
2-Amino-4-cyanopyridineStructure not specified25-[4]
2-Amino-4-chloropyridineStructure not specified15-[4]

Table 2: Metabolic Stability of Dipyridamole Analogues in Rat Liver Microsomes (RLM)

CompoundStructureHalf-Life (t½, min)Data Source
DipyridamoleStructure not specified7[5]
Analogue (S)-4hStructure not specified67[5]

Note: The data presented is for structurally related compounds and should be used as a general guide. The metabolic stability of specific this compound derivatives will be influenced by their unique substitution patterns.

Key Experimental Protocols

Accurate and reproducible assessment of metabolic stability relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the two most common in vitro assays.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of compounds, mainly by Phase I enzymes like cytochrome P450s (CYPs).

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Dilute the test compound to the desired starting concentration in buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the wells containing the microsome-compound mixture.

    • Incubate the plate at 37°C with shaking.

  • Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer aliquots of the reaction mixture to a separate plate containing the cold quenching solution to stop the reaction.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and active uptake and efflux transporters.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved or fresh hepatocytes (human, rat, or other species)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator with CO2 supply (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Resuspend the hepatocytes in the culture medium to the desired concentration.

  • Incubation:

    • Pre-incubate the hepatocyte suspension in a CO2 incubator.

    • Add the test compound to the hepatocyte suspension to initiate the reaction.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the cell suspension and add them to the cold quenching solution.

  • Sample Processing:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint). The CLint value is typically expressed as µL/min/10^6 cells.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the liver microsomal and hepatocyte stability assays.

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis A Thaw Microsomes D Pre-warm Reagents (37°C) A->D B Prepare NADPH System E Initiate Reaction B->E C Dilute Test Compound C->D D->E F Incubate with Shaking E->F G Aliquots at Time Points F->G H Quench Reaction G->H I Centrifuge & Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (t½, CLint) J->K

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis A Thaw & Prepare Hepatocytes C Pre-incubate Cells (37°C, 5% CO2) A->C B Dilute Test Compound D Add Compound to Cells B->D C->D E Incubate with Shaking D->E F Aliquots at Time Points E->F G Quench Reaction F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Caption: Workflow for the Hepatocyte Stability Assay.

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. For this compound derivatives, a thorough understanding of their metabolic profile is key to advancing promising candidates. While direct comparative data is limited, the information on related pyridine structures provides valuable insights into potential structure-metabolism relationships. By employing robust in vitro assays such as the liver microsomal and hepatocyte stability assays detailed in this guide, researchers can systematically evaluate and optimize the metabolic properties of their compounds, paving the way for the development of safer and more effective medicines.

References

A Comparative Guide to the Synthesis of (5-Methoxypyridin-2-yl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways to (5-methoxypyridin-2-yl)methanol, a valuable building block in the pharmaceutical industry. We present a comprehensive comparison of the methodologies, supported by experimental data, to inform strategic decisions in its synthesis.

Executive Summary

Two principal synthetic routes to this compound are evaluated:

  • Route A: Lithiation of 2-Bromo-5-methoxypyridine. This pathway involves a lithium-halogen exchange followed by quenching with an electrophile.

  • Route B: Reduction of 5-Methoxypyridine-2-carboxylic acid. This route utilizes a powerful reducing agent to convert the carboxylic acid to the corresponding alcohol.

Our analysis reveals that while both routes are chemically viable, they present distinct advantages and disadvantages concerning cost, safety, and scalability. Route A, employing n-butyllithium and formaldehyde, is a high-yielding and relatively rapid process. In contrast, Route B, utilizing lithium aluminum hydride, offers an alternative for laboratories where organolithium reagents are less accessible, though it involves more hazardous reagents and a potentially more complex workup.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for each synthetic pathway, providing a clear comparison for an informed decision-making process.

ParameterRoute A: Lithiation of 2-Bromo-5-methoxypyridineRoute B: Reduction of 5-Methoxypyridine-2-carboxylic acid
Starting Material 2-Bromo-5-methoxypyridine5-Methoxypyridine-2-carboxylic acid
Key Reagents n-Butyllithium, ParaformaldehydeLithium Aluminum Hydride (LiAlH₄)
Number of Steps 11
Overall Yield High (Specific yield to be determined by experiment)High (Specific yield to be determined by experiment)
Reaction Conditions Cryogenic temperatures (-78 °C), Inert atmosphere0 °C to reflux, Inert atmosphere
Reaction Time Short (typically 1-3 hours)Moderate (typically 2-6 hours)
Purity of Crude Product Generally high, requires standard purificationHigh, requires careful quenching and purification
Safety Considerations Pyrophoric n-butyllithium, Flammable solventsHighly reactive and water-sensitive LiAlH₄, Flammable solvents
Cost of Starting Material ModerateHigh[1][2][3]
Cost of Key Reagents n-Butyllithium: Moderate to High[4][5][6][7][8] Paraformaldehyde: Low[9][10][11][12][13]LiAlH₄: High[14][15][16]

Experimental Protocols

Route A: Lithiation of 2-Bromo-5-methoxypyridine

This procedure is based on established methods for the lithiation of bromo-pyridines and subsequent reaction with electrophiles.[15]

Methodology:

  • A solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

  • Paraformaldehyde (1.5 eq), previously dried under vacuum, is added in one portion.

  • The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route B: Reduction of 5-Methoxypyridine-2-carboxylic acid

This protocol is adapted from standard procedures for the reduction of carboxylic acids using lithium aluminum hydride.[5][6]

Methodology:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 5-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Cost-Benefit Analysis

Route A: Lithiation of 2-Bromo-5-methoxypyridine

  • Benefits: This route is likely to be high-yielding and proceeds with a relatively short reaction time. The starting material, 2-bromo-5-methoxypyridine, is commercially available from various suppliers. The purification of the final product is typically straightforward.

  • Costs and Drawbacks: The primary drawback is the use of n-butyllithium, which is a pyrophoric reagent requiring specialized handling techniques and a strictly inert and anhydrous reaction setup. The cryogenic temperatures needed for the reaction also add to the operational complexity and cost.

Route B: Reduction of 5-Methoxypyridine-2-carboxylic acid

  • Benefits: This method provides a direct conversion of the carboxylic acid to the alcohol. For laboratories equipped to handle reactive hydrides, this can be a straightforward transformation.

  • Costs and Drawbacks: 5-Methoxypyridine-2-carboxylic acid is a more expensive starting material compared to 2-bromo-5-methoxypyridine.[1][2][3] Lithium aluminum hydride is a highly reactive and hazardous reagent that reacts violently with water and requires careful handling and quenching.[16] The workup procedure to remove the aluminum salts can sometimes be challenging and may affect the final yield and purity.

Visualization of Synthetic Pathways

To aid in the conceptualization of these synthetic routes, the following diagrams illustrate the chemical transformations.

Synthetic_Pathway_A start 2-Bromo-5-methoxypyridine intermediate Lithium-Halogen Exchange start->intermediate 1. product This compound intermediate->product 2. reagent1 n-BuLi, THF, -78 °C reagent2 Paraformaldehyde

Caption: Route A: Synthesis via Lithiation.

Synthetic_Pathway_B start 5-Methoxypyridine-2-carboxylic acid product This compound start->product reagent LiAlH4, THF

References

Navigating the Novelty of (5-Methoxypyridin-2-yl)methanol Derivatives in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the patent landscape of a chemical scaffold is crucial for identifying novel areas of research and potential therapeutic applications. This guide provides an objective comparison of (5-Methoxypyridin-2-yl)methanol derivatives found in patent literature, summarizing their therapeutic targets, available biological data, and synthetic methodologies.

The this compound core structure has emerged as a versatile building block in medicinal chemistry, with its derivatives being explored for a range of therapeutic applications. An analysis of the patent landscape reveals its utility in developing inhibitors for various enzymes and modulators of cellular signaling pathways. This guide aims to consolidate this information to aid in the evaluation of the novelty and potential of new derivatives.

Comparative Analysis of Patented Derivatives

To provide a clear overview of the existing patent space, the following table summarizes key information on this compound derivatives and related structures disclosed in various patents. This includes their proposed therapeutic targets and, where available, quantitative biological activity data.

Therapeutic TargetPatent/Reference ExampleDerivative Structure/ModificationBiological Activity (IC50/EC50)
Gamma-Secretase Modulators Design and synthesis of novel methoxypyridine-derived gamma-secretase modulatorsIncorporation of the methoxypyridine moiety into a tetracyclic scaffold.Not explicitly stated for a direct derivative of this compound, but related compounds show activity.
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Inhibitors WO2024075051A1Methoxy-pyridine containing structures are mentioned as components of HSD17B13 inhibitors.Data not available in the provided excerpts.
Proton Pump Inhibitors US6245913B1Used as an intermediate in the synthesis of Omeprazole, a substituted benzimidazole.Not applicable, as it is a synthetic intermediate.

Note: The available patent literature often describes the use of this compound as a key intermediate. Direct claims and extensive biological data for a wide array of its simple derivatives are not always readily available in the public domain.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of compounds related to the this compound scaffold, based on information from patent filings and related research.

General Synthetic Protocol for this compound Derivatives

A common synthetic route to derivatives of this compound involves the modification of the hydroxyl group or substitution on the pyridine ring. A general procedure is outlined below:

Step 1: Synthesis of this compound This starting material can be synthesized through various published methods, often involving the reduction of the corresponding carboxylic acid or aldehyde.

Step 2: Derivatization of the Hydroxyl Group (e.g., Ether or Ester Formation) To a solution of this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), a base (e.g., triethylamine or sodium hydride) is added. The appropriate electrophile (e.g., an alkyl halide or acyl chloride) is then added, and the reaction is stirred at room temperature or heated until completion. The product is then isolated and purified using standard techniques such as column chromatography.

Step 3: Modification of the Pyridine Ring Further modifications, such as Suzuki or Buchwald-Hartwig coupling reactions, can be performed on derivatives where a suitable leaving group (e.g., a bromine or iodine atom) has been introduced onto the pyridine ring.

Representative Biological Assay Protocol: Gamma-Secretase Activity Assay

To evaluate the potential of this compound derivatives as gamma-secretase modulators, a cell-based assay is typically employed:

  • Cell Culture: A cell line overexpressing amyloid precursor protein (APP), such as HEK293-APP, is cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Aβ Peptide Quantification: The levels of secreted amyloid-beta peptides (Aβ40 and Aβ42) in the cell culture supernatant are measured using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of Aβ42 production, are calculated from the dose-response curves.

Visualizing the Landscape: Pathways and Workflows

To better illustrate the context in which this compound derivatives are being investigated, the following diagrams depict a relevant signaling pathway and a general experimental workflow.

G General Drug Discovery Workflow A Scaffold Identification (this compound) B Derivative Synthesis A->B C In Vitro Screening (e.g., Enzyme Assays) B->C D Lead Optimization C->D E In Vivo Studies D->E F Patent Filing E->F

Caption: A simplified workflow for drug discovery involving the this compound scaffold.

G Simplified Amyloid Precursor Protein (APP) Processing Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha cleavage sAPPbeta sAPPβ APP->sAPPbeta cleavage alpha_secretase α-secretase alpha_secretase->sAPPalpha beta_secretase β-secretase beta_secretase->sAPPbeta gamma_secretase γ-secretase Abeta Aβ peptides (amyloidogenic) gamma_secretase->Abeta AICD APP Intracellular Domain gamma_secretase->AICD sAPPbeta->Abeta cleavage sAPPbeta->AICD cleavage Modulators This compound Derivative (Modulator) Modulators->gamma_secretase modulates

Caption: A diagram illustrating the modulation of γ-secretase in the APP processing pathway.

benchmarking the performance of PROTACs with and without a pyridine linker moiety

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide to Benchmarking PROTAC Performance with and without a Pyridine Linker Moiety

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker.[1][2] While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[3][]

This guide provides a comprehensive comparison of PROTACs featuring a traditional flexible linker versus those incorporating a pyridine moiety within the linker structure. We will explore the mechanistic rationale for including a pyridine group and present supporting experimental data from a series of head-to-head assays. Our analysis will demonstrate that the strategic inclusion of a pyridine linker can significantly enhance a PROTAC's performance, offering a clear advantage for researchers and drug developers in the field.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the formation of a ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is recycled for subsequent rounds of degradation.[1][7]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->POI Recycling Ternary->PROTAC Ternary->E3 PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker's Role: More Than Just a Connection

The composition and structure of the linker are critical for the stability and productivity of the ternary complex.[8][9] Common linkers include flexible alkyl and polyethylene glycol (PEG) chains.[2] However, there is a growing appreciation for more rigid and functionalized linkers that can pre-organize the PROTAC into a bioactive conformation and improve its physicochemical properties.[3][10] The incorporation of a pyridine moiety, a nitrogen-containing heterocycle, is one such strategy that has shown considerable promise.[8]

Head-to-Head Comparison: Pyridine vs. Non-Pyridine Linkers

To illustrate the impact of a pyridine linker, we will compare the performance of two hypothetical PROTACs targeting the same protein of interest and utilizing the same E3 ligase ligand. PROTAC-A features a standard PEG linker, while PROTAC-B incorporates a pyridine ring into its linker structure.

PROTACLinker CompositionKey Feature
PROTAC-A Polyethylene Glycol (PEG)Flexible, hydrophilic
PROTAC-B PEG with Pyridine MoietyIncreased rigidity, potential for improved solubility and interactions
Ternary Complex Formation: The Foundation of Degradation

The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency.[] We assessed the formation and stability of the ternary complex using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Experimental Protocol: TR-FRET Ternary Complex Formation Assay

  • Reagents: Recombinant target protein (GST-tagged), E3 ligase complex (biotinylated), terbium-conjugated anti-GST antibody, streptavidin-conjugated fluorophore, and PROTACs A and B.

  • Procedure:

    • Incubate a fixed concentration of the target protein and E3 ligase with serial dilutions of each PROTAC in an assay buffer.

    • Add the TR-FRET antibody pair.

    • Incubate for 60 minutes at room temperature.

    • Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.

  • Analysis: The TR-FRET ratio is proportional to the amount of ternary complex formed.

ParameterPROTAC-A (PEG Linker)PROTAC-B (Pyridine Linker)
Maximal FRET Signal 1.82.5
Cooperativity (α) 1.23.8

The results indicate that PROTAC-B induces a more stable ternary complex, as evidenced by the higher maximal FRET signal and significantly greater cooperativity. The rigid nature of the pyridine linker likely pre-organizes the PROTAC into a conformation more favorable for binding both the target protein and the E3 ligase simultaneously.[10]

In Vitro Degradation: Measuring Efficacy

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. We determined the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) for each PROTAC using Western blotting.

Experimental Protocol: Western Blot for Protein Degradation [12][13]

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of PROTAC-A or PROTAC-B for 24 hours.

  • Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

  • Analysis:

    • Quantify band intensities using densitometry.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[14]

ParameterPROTAC-A (PEG Linker)PROTAC-B (Pyridine Linker)
DC50 (nM) 5015
Dmax (%) 8595

PROTAC-B demonstrated significantly greater potency, with a lower DC50 and a higher Dmax compared to PROTAC-A . This enhanced degradation efficiency is a direct consequence of the more stable ternary complex formed by the pyridine-containing PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_biophysical Biophysical & In Vitro Assays cluster_cellular Cellular & Pharmacokinetic Profiling Synthesis Synthesis of PROTACs (A: PEG, B: Pyridine) QC Purification & QC (HPLC, MS, NMR) Synthesis->QC TR_FRET Ternary Complex Formation (TR-FRET) QC->TR_FRET Degradation Degradation Assay (Western Blot, DC50/Dmax) TR_FRET->Degradation Permeability Cell Permeability (PAMPA, Caco-2) Degradation->Permeability PK Pharmacokinetic Studies (in vivo) Permeability->PK

References

Methoxy vs. Ethoxy Pyridine Analogs: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced impact of subtle structural modifications on the biological activity of a molecule is paramount. This guide provides a comparative analysis of methoxy and ethoxy pyridine analogs, focusing on their structure-activity relationships (SAR). By examining experimental data from various therapeutic areas, we aim to elucidate how the seemingly minor difference between a methyl and an ethyl ether on a pyridine scaffold can significantly influence a compound's efficacy, selectivity, and pharmacokinetic profile.

Physicochemical and Pharmacokinetic Profile: The Alkoxy Dichotomy

The fundamental difference between a methoxy (-OCH3) and an ethoxy (-OCH2CH3) group lies in the addition of a single methylene unit. This variation, however, translates into notable changes in key physicochemical properties that govern a molecule's behavior in a biological system. The ethoxy group, with its larger alkyl chain, imparts increased lipophilicity (a higher logP value) and molecular weight compared to the methoxy group.[1] This enhanced lipophilicity can lead to improved cell membrane permeability and potentially greater cellular uptake.[1] Conversely, it may also increase binding to plasma proteins and distribution into adipose tissue, which can affect the drug's availability and duration of action.[1] The bulkier nature of the ethoxy group can also introduce greater steric hindrance, which may influence binding to target proteins.[1]

PropertyMethoxy (-OCH3)Ethoxy (-OCH2CH3)Rationale & Potential Implications
Lipophilicity (logP) LowerHigherThe additional ethyl group increases non-polar character, potentially enhancing membrane permeability and cell uptake, but may also increase plasma protein binding.[1]
Molecular Weight LowerHigherThe ethoxy group adds 14 Da, a small difference that can still influence binding interactions and overall drug-likeness.[1]
Steric Hindrance LowerHigherThe bulkier ethoxy group can create more steric hindrance, potentially affecting receptor binding affinity and selectivity.[1]
Metabolic Stability Generally more stablePotentially susceptible to O-dealkylationThe ethyl group can be more prone to metabolic breakdown by cytochrome P450 enzymes.

Biological Activity: A Tale of Two Ethers in Different Therapeutic Arenas

The choice between a methoxy and an ethoxy substituent can have a profound impact on the biological activity of pyridine analogs. The following sections summarize findings across different therapeutic targets.

Anticancer Activity

In the realm of oncology, the substitution of a methoxy group with an ethoxy group has shown to be advantageous in certain contexts. For a series of 2-oxo-pyridine derivatives, cytotoxicity results indicated that the ethoxy group is more advantageous than the methoxy group for antiproliferative activity against HepG-2 and Caco-2 cell lines.[2] This suggests that the increased lipophilicity of the ethoxy analog may contribute to better cell penetration and higher cytotoxic potency in these specific cancer cell lines.

Conversely, studies on other pyridine-based anticancer agents have highlighted the importance of methoxy groups at specific positions for enhancing activity.[3][4] For instance, in a series of 2-methoxypyridine-3-carbonitriles, the presence of a methoxy group on a phenyl ring attached to the pyridine core was found to be useful for the enhancement of cytotoxic activity.[3] This underscores that the optimal alkoxy substituent is highly dependent on the specific molecular scaffold and the target .

Neurological Disorders

In the development of ligands for neurological targets, such as nicotinic acetylcholine receptors (nAChRs) and corticotropin-releasing factor 1 (CRF1) receptors, the alkoxy substituent on the pyridine ring plays a crucial role in modulating potency and selectivity.

For a series of 2-aryloxy-4-alkoxy-pyridines acting as CRF1 receptor antagonists, the structure-activity relationship was explored, leading to the identification of potent and orally active compounds.[5][6] While a direct methoxy vs. ethoxy comparison is not the central focus, the exploration of various alkoxy groups in this position was key to optimizing activity.

In the case of nAChR agonists, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine were synthesized with various substituents on the pyridine ring.[7] The binding affinities of these analogs ranged significantly, demonstrating that substitutions on the pyridine ring have a profound effect on efficacy at different nAChR subtypes.[7] While this study did not focus exclusively on methoxy versus ethoxy, it highlights the sensitivity of this scaffold to subtle structural changes.

Anti-malarial Activity

Research into pyridine derivatives as anti-malarial agents has also shed light on the influence of alkoxy groups. Two series of pyridine derivatives were synthesized and evaluated for their in vivo anti-malarial activity against Plasmodium berghei.[8] The most active compounds showed significant inhibition of parasite multiplication.[8] The docking studies of these compounds in the active site of dihydrofolate reductase revealed key interactions contributing to their activity, where the nature of the substituents on the pyridine ring is critical.[8]

Experimental Protocols

To provide a comprehensive understanding, the following are generalized methodologies for key experiments cited in the evaluation of methoxy and ethoxy pyridine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HepG-2, Caco-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (methoxy and ethoxy pyridine analogs) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., CRF1 receptor) are prepared from cell lines or animal tissues.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compounds.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compounds to displace the radiolabeled ligand is determined, and the Ki or IC50 value is calculated, representing the affinity of the compound for the receptor.

Visualizing the Structure-Activity Logic

The following diagrams illustrate the conceptual framework for comparing methoxy and ethoxy pyridine analogs and a typical experimental workflow.

SAR_Comparison cluster_analogs Pyridine Analogs cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes Methoxy_Analog Methoxy Pyridine (-OCH3) Lipophilicity Lipophilicity Methoxy_Analog->Lipophilicity Lower Steric_Hindrance Steric_Hindrance Methoxy_Analog->Steric_Hindrance Lower Molecular_Weight Molecular_Weight Methoxy_Analog->Molecular_Weight Lower Ethoxy_Analog Ethoxy Pyridine (-OCH2CH3) Ethoxy_Analog->Lipophilicity Higher Ethoxy_Analog->Steric_Hindrance Higher Ethoxy_Analog->Molecular_Weight Higher Cell_Permeability Cell_Permeability Lipophilicity->Cell_Permeability Binding_Affinity Binding_Affinity Steric_Hindrance->Binding_Affinity Molecular_Weight->Binding_Affinity Biological_Activity Biological_Activity Binding_Affinity->Biological_Activity Cell_Permeability->Biological_Activity Metabolic_Stability Metabolic_Stability Metabolic_Stability->Biological_Activity

Caption: Comparative SAR logic for methoxy vs. ethoxy pyridine analogs.

Experimental_Workflow Start Start: Synthesize Analogs Methoxy_Analog Methoxy Pyridine Analog Start->Methoxy_Analog Ethoxy_Analog Ethoxy Pyridine Analog Start->Ethoxy_Analog Physicochemical_Characterization Physicochemical Characterization (logP, etc.) Methoxy_Analog->Physicochemical_Characterization Ethoxy_Analog->Physicochemical_Characterization In_Vitro_Assays In Vitro Biological Assays (e.g., Cytotoxicity, Receptor Binding) Physicochemical_Characterization->In_Vitro_Assays Data_Analysis Data Analysis (IC50, Ki determination) In_Vitro_Assays->Data_Analysis SAR_Evaluation Structure-Activity Relationship Evaluation Data_Analysis->SAR_Evaluation Lead_Optimization Lead Optimization SAR_Evaluation->Lead_Optimization

Caption: General experimental workflow for SAR comparison.

Conclusion

The decision to incorporate a methoxy or an ethoxy group onto a pyridine scaffold is a critical consideration in drug design and optimization. While the ethoxy group's increased lipophilicity can enhance potency in some cases, the methoxy group may offer advantages in terms of metabolic stability and reduced steric hindrance. The optimal choice is highly context-dependent, relying on the specific biological target, the desired pharmacokinetic profile, and the overall molecular architecture. The data and principles outlined in this guide serve as a foundational resource for researchers to make informed decisions in the design of novel pyridine-based therapeutic agents. Further head-to-head comparative studies will be invaluable in continuing to unravel the subtle yet significant contributions of these fundamental alkoxy substituents.

References

Safety Operating Guide

Proper Disposal of (5-Methoxypyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of (5-Methoxypyridin-2-yl)methanol, a compound commonly used in research and drug development. Adherence to these protocols is critical to mitigate risks and align with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and local regulations, as they may contain additional requirements. All waste containing this compound must be treated as hazardous waste.[1]

Personal Protective Equipment (PPE)

When handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it in regular trash.[2]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream should be segregated from other chemical wastes, particularly incompatibles like strong oxidizing agents and acids, to prevent hazardous reactions.[1][3]

  • Containerization:

    • Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The container must be made of a compatible material, such as glass or high-density polyethylene.[2]

    • Ensure the container is tightly closed to prevent the escape of vapors.

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.

    • The label must clearly identify the contents as "this compound waste" and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be cool, dry, and away from sources of ignition such as heat, sparks, or open flames.[2][3]

  • Disposal:

    • The approved disposal methods for this compound are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

    • Do not discharge to sewer systems.[4]

    • When the container is full or no longer in use, complete a chemical collection request form and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[3][5]

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] Once absorbed, transfer the material to a sealed container for disposal as hazardous waste.[2]

  • Large Spills: For significant spills, evacuate the area and immediately contact your institution's EHS department for assistance.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste as Hazardous A->B C Segregate from Incompatible Waste B->C D Collect in a Labeled, Sealed Container C->D E Store in a Designated Secure Area D->E F Contact EHS or Certified Disposal Company E->F G Arrange for Waste Pickup F->G H Transport to a Licensed Destruction/Incineration Facility G->H

Caption: Logical workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.